2-(But-3-YN-2-YL)isoindoline-1,3-dione
Description
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Properties
IUPAC Name |
2-but-3-yn-2-ylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-8H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGVFRFVTCHCLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345318 | |
| Record name | 2-(BUT-3-YN-2-YL)ISOINDOLINE-1,3-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14396-89-5 | |
| Record name | 2-(BUT-3-YN-2-YL)ISOINDOLINE-1,3-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-(But-3-YN-2-YL)isoindoline-1,3-dione
Abstract This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(But-3-YN-2-YL)isoindoline-1,3-dione (CAS: 14396-89-5), a molecule of significant interest to researchers in medicinal chemistry and drug development. The compound uniquely combines the biologically active isoindoline-1,3-dione (phthalimide) scaffold with a terminal alkyne functional group, positioning it as a versatile building block for chemical biology applications. This document outlines the core structural and physicochemical parameters, provides detailed, field-proven experimental protocols for their determination, and discusses the implications of these properties for research and development. The methodologies are presented with a focus on the underlying scientific principles to ensure both technical accuracy and practical applicability for scientists and drug development professionals.
Introduction & Strategic Significance
The rational design of novel therapeutic agents hinges on a deep understanding of a molecule's fundamental physicochemical properties. These characteristics govern a compound's behavior from the benchtop to biological systems, influencing everything from solubility and stability to absorption, distribution, metabolism, and excretion (ADME). This guide focuses on this compound, a compound that stands at the intersection of proven pharmacology and modern chemical utility.
The Isoindoline-1,3-dione Scaffold: A Privileged Core in Medicinal Chemistry
The isoindoline-1,3-dione moiety, commonly known as the phthalimide group, is a well-established pharmacophore. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antitumor effects.[1][2][3] The proven biological relevance of the phthalimide core makes any novel derivative a compelling candidate for further investigation.[3][4]
The Terminal Alkyne: A Bioorthogonal Handle for Advanced Applications
The defining feature of this molecule is its terminal alkyne group. This functional group is not merely a structural component but a powerful tool for modern chemical biology. Terminal alkynes are key participants in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry".[5][6] This highly efficient and specific reaction allows the molecule to be covalently linked to other molecules bearing an azide group under mild, biologically compatible conditions.[6] This opens up possibilities for:
-
Target Identification: Attaching the molecule to affinity probes.
-
Mechanism of Action Studies: Visualizing cellular uptake and localization via fluorescent tags.
-
Drug Delivery: Conjugating the molecule to targeting ligands or polymers.
The stability of the terminal alkyne is crucial, though it can be susceptible to degradation under certain conditions, necessitating careful handling and characterization.[7][8]
Core Physicochemical Properties
A molecule's identity and behavior are defined by its structure and resulting physical properties. The following section details these core attributes for this compound.
Chemical Identity and Structure
The fundamental identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [9] |
| Synonym | 2-(1-Methylprop-2-ynyl)-1H-isoindole-1,3(2H)-dione | |
| CAS Number | 14396-89-5 | [9] |
| Molecular Formula | C₁₂H₉NO₂ | [9] |
| Molecular Weight | 199.21 g/mol | [9] |
| Canonical SMILES | CC(C#C)N1C(=O)C2=CC=CC=C2C1=O | [9] |
| InChI Key | SOGVFRFVTCHCLD-UHFFFAOYSA-N |
Diagram 1: Chemical Structure of the Topic Compound
Caption: 2D representation of this compound.
Predicted Physicochemical Profile
This table summarizes the key physicochemical properties. While some are calculated, others require experimental determination as detailed in Section 3.
| Property | Predicted/Known Value | Significance in Drug Development |
| Physical State | Expected to be a solid at room temperature. | Affects handling, formulation (e.g., for tablets vs. solutions), and storage. |
| Melting Point (°C) | Not reported. Requires experimental determination. | An indicator of purity and lattice energy. Important for formulation and stability assessment. |
| Solubility | Predicted to be poorly soluble in water, soluble in polar aprotic solvents (DMSO, DMF) and some organic solvents (CH₂Cl₂).[10] | Crucial for formulation, bioavailability, and designing in vitro assays. Poor aqueous solubility is a common hurdle. |
| LogP (Octanol/Water Partition Coefficient) | Not reported. Requires experimental determination. | A key measure of lipophilicity, which strongly influences membrane permeability, protein binding, and overall ADME profile.[11] |
| Chemical Stability | The phthalimide ring is generally stable.[10] The terminal alkyne may be sensitive to certain metals, strong bases, or oxidative conditions.[8][12] | Determines appropriate storage conditions, shelf-life, and compatibility with other reagents and formulation excipients. |
Experimental Protocols for Physicochemical Characterization
To move from prediction to practical application, rigorous experimental validation is essential. The following protocols are designed to be robust and self-validating, providing researchers with a clear path to characterizing this compound.
Protocol: Qualitative Solubility Determination
Causality and Expertise: Solubility is the foundation of formulation and biological testing.[13] A qualitative assessment across a panel of solvents with varying polarities provides a rapid and cost-effective way to guide solvent selection for stock solutions, reaction conditions, and preliminary formulation efforts. The choice of solvents covers a range from highly polar (water, PBS) to polar aprotic (DMSO) and nonpolar organic (DCM), reflecting common laboratory and physiological conditions.[14]
Methodology:
-
Preparation: Aliquot approximately 1-2 mg of the compound into separate, clearly labeled 1.5 mL microcentrifuge tubes. Prepare five tubes for five different solvents: Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4), Dimethyl Sulfoxide (DMSO), Ethanol, and Dichloromethane (DCM).
-
Solvent Addition (Initial): To each tube, add 100 µL of the respective solvent.
-
Mixing: Vortex each tube vigorously for 30 seconds.
-
Observation: Visually inspect each tube against a dark background. Note if the solid has completely dissolved.
-
Solvent Addition (Titration): If the solid has not dissolved, add the solvent in 100 µL increments, vortexing for 30 seconds after each addition, up to a total volume of 1 mL.
-
Classification:
-
Very Soluble: Dissolves in < 300 µL.
-
Soluble: Dissolves in 300 µL - 1 mL.
-
Slightly Soluble: Some, but not all, material dissolves in 1 mL.
-
Insoluble: No visible dissolution in 1 mL.
-
-
Trustworthiness Check: Perform the test in triplicate to ensure reproducibility. Use a known compound with similar structural motifs as a positive control.
Diagram 2: Workflow for Qualitative Solubility Testing
Caption: A streamlined workflow for assessing compound solubility.
Protocol: LogP Determination via Shake-Flask Method
Causality and Expertise: The octanol-water partition coefficient (LogP) is the gold standard for measuring lipophilicity.[11] A LogP value is critical for predicting a drug's ADME properties. Values that are too low may result in poor membrane permeability, while values that are too high can lead to poor aqueous solubility and high protein binding.[15] The shake-flask method is a direct, equilibrium-based measurement and is considered the most accurate approach when performed correctly.[11] The use of pre-saturated phases is a critical step to prevent volume changes that would otherwise skew the concentration measurements. Quantification via HPLC provides high sensitivity and specificity.[16][17]
Methodology:
-
Phase Preparation: Mix equal volumes of 1-octanol and purified water (or PBS pH 7.4 for LogD measurement) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.
-
Stock Solution: Prepare a stock solution of the compound in the aqueous phase at a known concentration (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of the analytical detector.
-
Partitioning: In a glass vial, combine 5 mL of the pre-saturated 1-octanol with 5 mL of the compound's aqueous stock solution.
-
Equilibration: Cap the vial tightly and shake or agitate at a constant temperature (e.g., 25°C) for at least 4 hours to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the aqueous and octanol layers.
-
Sampling & Analysis:
-
Carefully withdraw an aliquot from the aqueous phase.
-
Analyze the concentration of the compound in this aliquot using a validated HPLC-UV method.
-
The concentration in the octanol phase is determined by mass balance: [Organic] = (Initial Aqueous Conc. - Final Aqueous Conc.).
-
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Organic] / [Aqueous]).[11]
-
Trustworthiness Check: The experiment should be repeated at least three times. A standard compound with a known LogP value should be run in parallel to validate the experimental setup.
Sources
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- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New N-Substituted 1 H-Isoindole-1,3(2 H)-Dione Derivative-Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. agilent.com [agilent.com]
A-Technical-Guide-to-2-(But-3-YN-2-YL)isoindoline-1,3-dione:-Mechanism-and-Application
Executive Summary
2-(But-3-yn-2-yl)isoindoline-1,3-dione is a pivotal small molecule in modern drug discovery, representing a key evolution of the thalidomide scaffold. Its significance lies in its dual functionality: acting as a potent "molecular glue" modulator of the Cereblon (CRBN) E3 ubiquitin ligase and serving as a versatile, chemically tractable anchor for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth exploration of its core mechanism of action, detailing how it hijacks the ubiquitin-proteasome system to induce the degradation of specific protein targets. Furthermore, we present a comprehensive suite of validated experimental protocols for researchers to rigorously characterize its activity, from initial target engagement in biochemical and cellular systems to the ultimate phenotypic consequences in cancer cell models. This document is intended to be an essential resource for researchers in oncology, chemical biology, and drug development, providing both the foundational knowledge and the practical methodologies required to effectively utilize this powerful molecule.
Section 1: Introduction to a Versatile Molecular Modulator
This compound belongs to the class of compounds known as immunomodulatory imide drugs (IMiDs), which includes the parent compound thalidomide and its well-known analogs, lenalidomide and pomalidomide.[1][2] These molecules are renowned for their therapeutic effects, particularly in the treatment of multiple myeloma.[3][4] The defining feature of the subject molecule is the incorporation of a butynyl group, which provides a terminal alkyne. This functional group is a key synthetic handle, enabling straightforward conjugation to other molecules via copper-catalyzed "click chemistry," making it an invaluable building block for PROTACs.[5]
The primary mechanism of action for this class of molecules is the binding to Cereblon (CRBN), a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase (CRL4-CRBN) complex.[1][6][7] This binding event does not inhibit the enzyme but rather acts as a "molecular glue," altering the substrate specificity of the E3 ligase. This redirection of the cellular protein degradation machinery is the foundation of its therapeutic utility.
Section 2: Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The cellular activity of this compound is initiated by its high-affinity binding to a specific pocket within the CRBN protein.[8] CRBN is part of the larger CRL4 E3 ubiquitin ligase complex, which also includes Cullin-4, DDB1, and ROC1.[9] The primary function of this complex is to tag substrate proteins with ubiquitin, marking them for destruction by the 26S proteasome.
By binding to CRBN, the molecule induces a conformational change that creates a new binding surface.[] This new surface has a high affinity for proteins that are not normally recognized by the CRBN complex. These newly recruited proteins are termed "neosubstrates." This process of induced proximity between the E3 ligase and the neosubstrate is the central mechanistic event. Once the neosubstrate is brought into close proximity, the E3 ligase efficiently catalyzes the transfer of ubiquitin molecules to lysine residues on the neosubstrate's surface. This polyubiquitination event serves as a degradation signal, leading to the neosubstrate's recognition and subsequent degradation by the proteasome.[6][11]
Caption: Mechanism of CRBN-mediated neosubstrate degradation.
Section 3: Neosubstrate Degradation & Downstream Consequences
The most well-characterized neosubstrates for the CRBN-IMiD complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[12][13][14] These proteins are critical for the survival and proliferation of multiple myeloma cells.[15] Upon treatment with a CRBN modulator like this compound, IKZF1 and IKZF3 are rapidly ubiquitinated and degraded.
The degradation of these transcription factors leads to two key downstream effects:
-
Direct Anti-Tumor Activity: The loss of IKZF1/3 causes downregulation of key survival genes in myeloma cells, including MYC and IRF4, leading to cell cycle arrest and apoptosis.[13][14]
-
Immunomodulatory Effects: The degradation of IKZF1/3 in T-cells leads to increased production of Interleukin-2 (IL-2), a potent cytokine that enhances the activity of T-cells and Natural Killer (NK) cells, thereby boosting the anti-tumor immune response.[4][16][17]
This dual action of direct cytotoxicity and immune stimulation makes these compounds highly effective anti-cancer agents.[12][17]
Section 4: A Cornerstone of PROTAC Development
Beyond its intrinsic activity, the alkyne group on this compound makes it a premier E3 ligase ligand for the construction of PROTACs.[5] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ligase (like our title compound), and a chemical linker that connects the two.[18][19]
The PROTAC does not inhibit its target protein directly. Instead, it acts as a bridge, inducing the formation of a ternary complex between the POI and the E3 ligase.[11] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the POI. This technology allows for the targeting of proteins previously considered "undruggable" by traditional inhibitors.[11]
Caption: PROTACs induce proximity, leading to target degradation.
Section 5: Experimental Protocols for Mechanistic Validation
To rigorously characterize the mechanism of action of this compound, a series of well-defined experiments are required. This section provides validated, step-by-step protocols.
Caption: A logical workflow for mechanistic validation.
Protocol 1: Biochemical Target Engagement Assay
Objective: To quantify the direct binding affinity of the compound to purified CRBN protein. Competitive binding assays using Fluorescence Polarization (FP) or HTRF are standard.[20][21]
Principle: A fluorescently labeled tracer molecule (e.g., Cy5-labeled Thalidomide) binds to CRBN, resulting in a high FP signal.[20] When the unlabeled test compound is added, it competes for the binding site, displacing the tracer and causing a decrease in the FP signal.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% BSA. Rationale: This buffer system maintains protein stability and minimizes non-specific binding.
-
Recombinant human CRBN/DDB1 protein complex.
-
Cy5-Thalidomide tracer.
-
Test Compound: Serially diluted in DMSO, then assay buffer (final DMSO < 1%).
-
-
Assay Execution (384-well plate):
-
Add 5 µL of serially diluted test compound or Pomalidomide (positive control) to wells.
-
Add 5 µL of CRBN/DDB1 complex (e.g., at 2x final concentration).
-
Add 10 µL of Cy5-Thalidomide tracer (e.g., at 2x final concentration).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a microplate reader capable of measuring fluorescence polarization.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which can be converted to a Ki (inhibition constant).
-
Protocol 2: Cellular Target Engagement (CETSA®)
Objective: To confirm that the compound binds to its target, CRBN, in an intact cellular environment.[22][23]
Principle: Ligand binding stabilizes a target protein against thermal denaturation.[24][25] In the Cellular Thermal Shift Assay (CETSA), cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.[26]
Methodology:
-
Cell Treatment:
-
Culture MM.1S (multiple myeloma) cells to a density of ~1x10^6 cells/mL.
-
Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot treated cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling at 4°C for 3 minutes. Rationale: This creates a melt curve for the protein.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen/37°C water bath).
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated/precipitated fraction (pellet).
-
-
Quantification by Western Blot:
-
Analyze the soluble fractions by SDS-PAGE and Western blot using a primary antibody specific for CRBN. An antibody for a non-binding control protein (e.g., GAPDH) should also be used.
-
Quantify band intensities using densitometry.
-
-
Data Analysis:
-
Plot the percentage of soluble CRBN remaining versus temperature for both vehicle and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, engagement.
-
Protocol 3: Neosubstrate Degradation by Western Blot
Objective: To measure the compound-induced degradation of the neosubstrate IKZF1.[11]
Principle: Cells are treated with the compound for a specific time course or at various concentrations. The total cellular abundance of IKZF1 is then measured by Western blot.[27][28]
Methodology:
-
Cell Treatment:
-
Seed MM.1S cells in a 6-well plate.
-
Treat cells with increasing concentrations of the test compound (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 4 hours).
-
Include a vehicle control (DMSO).
-
-
Lysate Preparation:
-
Western Blot Analysis:
-
Separate 20-30 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against IKZF1 and a loading control (e.g., β-Actin or GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensity for IKZF1 and the loading control for each lane.
-
Normalize the IKZF1 signal to the loading control.
-
Plot the percentage of IKZF1 remaining relative to the vehicle control against the log of the compound concentration.
-
Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from the resulting curve.
-
Protocol 4: Phenotypic Outcome (Cell Viability Assay)
Objective: To determine the effect of compound-induced protein degradation on cancer cell viability.[31][32]
Principle: A luminescence-based assay, such as CellTiter-Glo®, is used to quantify the amount of ATP present, which is an indicator of metabolically active, viable cells.[33]
Methodology:
-
Cell Seeding and Treatment:
-
Seed MM.1S cells in a 96-well white, clear-bottom plate at a density of 5,000 cells/well.
-
Add serially diluted test compound (e.g., from 0.1 nM to 50 µM) to the wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2. Rationale: A 72-hour incubation is typically sufficient to observe the downstream effects of protein degradation on cell proliferation.
-
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of cell viability (relative to vehicle control) against the log of the compound concentration.
-
Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Section 6: Data Presentation and Interpretation
Quantitative data from the described protocols should be summarized for clear comparison.
Table 1: Summary of In Vitro Mechanistic Data
| Parameter | Assay | Result | Interpretation |
| Ki | CRBN Biochemical Binding (FP) | 25 nM | High-affinity direct binding to the E3 ligase. |
| ΔTm | Cellular Target Engagement (CETSA) | +4.2 °C @ 10 µM | Confirms target engagement and stabilization in intact cells. |
| DC50 | IKZF1 Degradation (Western Blot) | 50 nM | Potent induction of neosubstrate degradation in cells. |
| Dmax | IKZF1 Degradation (Western Blot) | >95% | Nearly complete removal of the target protein is achievable. |
| GI50 | Cell Viability (MM.1S) | 75 nM | Potent anti-proliferative effect in a relevant cancer cell line. |
Trustworthiness and Self-Validation: The logical consistency across these assays provides a self-validating system. A potent Ki in a biochemical assay should be followed by a clear thermal shift in CETSA.[8] The cellular DC50 for protein degradation should correlate well with the GI50 for cell viability, establishing a clear link from target engagement to cellular phenotype. Discrepancies in these values can point to off-target effects or issues with cell permeability, requiring further investigation.
Section 7: Conclusion
This compound is a powerful and versatile chemical tool. Its mechanism as a molecular glue modulator of the CRL4-CRBN E3 ligase complex allows it to induce the degradation of key oncogenic proteins, leading to potent anti-cancer effects. The presence of a terminal alkyne makes it a readily adaptable warhead for the development of PROTACs, extending its utility across a vast landscape of protein targets. The experimental workflow detailed in this guide provides a robust framework for researchers to confirm its mechanism of action and evaluate its potential in diverse drug discovery programs.
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Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - NIH. (URL: [Link])
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A Spectroscopic Investigation of 2-(But-3-yn-2-yl)isoindoline-1,3-dione: A Guide for Researchers
Introduction
2-(But-3-yn-2-yl)isoindoline-1,3-dione is a molecule of significant interest in synthetic and medicinal chemistry. The phthalimide group is a common pharmacophore and a versatile protecting group for primary amines, notably utilized in the Gabriel synthesis.[1] The incorporation of a terminal alkyne functionality introduces a reactive handle for further chemical modifications, such as click chemistry, making this compound a valuable building block in drug discovery and materials science. A thorough understanding of its structural features through spectroscopic analysis is paramount for its application and for quality control during synthesis.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is grounded in the fundamental principles of each technique and supported by data from analogous structures.
Molecular Structure and Key Features
The structure of this compound comprises a planar phthalimide ring system connected to a butynyl side chain at the nitrogen atom. The key structural features that will be interrogated by spectroscopic methods are:
-
The Phthalimide Moiety: This includes the aromatic protons on the benzene ring and the two equivalent carbonyl carbons.
-
The Butynyl Side Chain: This consists of a methine proton adjacent to the nitrogen, a methyl group, and the terminal alkyne with its characteristic acetylenic proton and sp-hybridized carbons.
Below is a diagram illustrating the molecular structure and the numbering scheme used for the assignment of NMR signals.
"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "C7"; "C6" -- "C8"; "C7" -- "N"; "C8" -- "N"; "N" -- "C9"; "C9" -- "C10"; "C9" -- "C11"; "C11" -- "C12" [style=triple];
// Positions for aromatic ring "C1" [pos="0,1.5!"]; "C2" [pos="-1.3,0.75!"]; "C3" [pos="-1.3,-0.75!"]; "C4" [pos="0,-1.5!"]; "C5" [pos="1.3,-0.75!"]; "C6" [pos="1.3,0.75!"];
// Positions for imide and side chain "C7" [pos="-0.8,2.5!"]; "C8" [pos="0.8,2.5!"]; "N" [pos="0,3.5!"]; "C9" [pos="0,4.8!"]; "C10" [pos="-1.5,5.3!"]; "C11" [pos="1.2,5.5!"]; "C12" [pos="2.2,6!"]; }
Caption: Molecular structure of this compound.¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of a molecule. For this compound in a standard deuterated solvent like CDCl₃, the following signals are anticipated:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (H-a, H-d) | ~7.85 | dd | J ≈ 5.5, 3.0 | 2H |
| Aromatic (H-b, H-c) | ~7.75 | dd | J ≈ 5.5, 3.0 | 2H |
| Methine (N-CH) | ~5.0-5.5 | qd | J ≈ 7.0, 2.5 | 1H |
| Methyl (CH₃) | ~1.7-1.9 | d | J ≈ 7.0 | 3H |
| Acetylenic (≡C-H) | ~2.5 | d | J ≈ 2.5 | 1H |
Rationale Behind the Assignments:
-
Aromatic Protons: The phthalimide group exhibits a characteristic AA'BB' system, appearing as two sets of multiplets (often as doublet of doublets) in the aromatic region (7.0-8.0 ppm).[2] The protons closer to the electron-withdrawing carbonyl groups (H-a, H-d) are expected to be deshielded and resonate at a lower field compared to the other two protons (H-b, H-c).[3]
-
Methine Proton (N-CH): This proton is directly attached to the nitrogen of the phthalimide and a chiral center. Its chemical shift is significantly downfield due to the influence of the electronegative nitrogen and the carbonyl groups. It is expected to be a quartet due to coupling with the adjacent methyl protons and a doublet due to long-range coupling with the acetylenic proton.
-
Methyl Protons (CH₃): These protons will appear as a doublet due to coupling with the methine proton.
-
Acetylenic Proton (≡C-H): The terminal alkyne proton has a characteristic chemical shift around 2-3 ppm.[4] It will appear as a doublet due to the four-bond coupling with the methine proton.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals and determine the coupling constants.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of the molecule. The expected chemical shifts for the 12 distinct carbon atoms of this compound are summarized below.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~167 |
| Aromatic Quaternary (C-a) | ~132 |
| Aromatic CH (C-c, C-d) | ~134 |
| Aromatic CH (C-b, C-e) | ~123 |
| Alkynyl Quaternary (C≡C) | ~80-85 |
| Alkynyl CH (≡C-H) | ~70-75 |
| Methine (N-CH) | ~45-50 |
| Methyl (CH₃) | ~20-25 |
Justification of Chemical Shifts:
-
Carbonyl Carbons: The imide carbonyl carbons are highly deshielded and appear at the downfield end of the spectrum.[5][6]
-
Aromatic Carbons: The aromatic carbons of the phthalimide ring will have distinct chemical shifts. The quaternary carbons to which the carbonyls are attached will be at a lower field than the protonated aromatic carbons.[7]
-
Alkynyl Carbons: The sp-hybridized carbons of the alkyne group have characteristic chemical shifts in the range of 70-90 ppm.[4] The terminal, protonated carbon (≡C-H) will be at a slightly higher field than the quaternary carbon (C≡C).
-
Aliphatic Carbons: The methine carbon attached to the nitrogen will be in the range of 45-50 ppm, while the methyl carbon will be at a much higher field.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize the same NMR spectrometer as for the proton NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The expected characteristic absorption bands for this compound are presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| ≡C-H stretch (terminal alkyne) | ~3300 | Strong, sharp |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C≡C stretch (terminal alkyne) | 2100-2260 | Weak to medium, sharp |
| C=O stretch (imide, asymmetric) | ~1770 | Strong |
| C=O stretch (imide, symmetric) | ~1715 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium |
| C-N stretch (imide) | ~1380 | Medium |
Interpretation of the IR Spectrum:
-
Terminal Alkyne: The presence of a strong, sharp peak around 3300 cm⁻¹ is a definitive indicator of the ≡C-H stretch of a terminal alkyne.[8][9][10] The C≡C triple bond stretch will appear as a weaker, sharp band in the 2100-2260 cm⁻¹ region.[11][12]
-
Phthalimide Group: The two carbonyl groups of the imide will give rise to two strong absorption bands. The asymmetric stretch typically appears at a higher frequency (~1770 cm⁻¹) than the symmetric stretch (~1715 cm⁻¹).[13]
-
Aromatic and Aliphatic C-H Stretches: The C-H stretching vibrations of the aromatic ring will be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the butynyl side chain will be seen just below 3000 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure. For this compound (Molecular Formula: C₁₂H₁₁NO₂), the expected molecular weight is approximately 201.22 g/mol .[14]
Expected Fragmentation Pattern:
Upon electron ionization (EI), the molecular ion peak (M⁺˙) at m/z = 201 would be observed. The fragmentation of N-substituted phthalimides is well-documented and often proceeds through characteristic pathways.
"M" [label="[C12H11NO2]+•\nm/z = 201\n(Molecular Ion)"]; "F1" [label="[C11H8NO2]+\nm/z = 186"]; "F2" [label="[C8H4O2N]+\nm/z = 148"]; "F3" [label="[C8H5O2]+\nm/z = 133"]; "F4" [label="[C6H4CO]+\nm/z = 104"]; "F5" [label="[C6H4]+\nm/z = 76"];
"M" -> "F1" [label="- •CH3"]; "M" -> "F2" [label="- C4H3"]; "F2" -> "F3" [label="- H•"]; "F3" -> "F4" [label="- CHO•"]; "F4" -> "F5" [label="- CO"]; }
Caption: Plausible fragmentation pathway for this compound in EI-MS.Key Fragmentation Pathways:
-
Loss of a Methyl Radical: Cleavage of the C-C bond between the methine and methyl groups would result in a fragment at m/z = 186.
-
Formation of the Phthalimide Radical Cation: A common fragmentation pathway for N-substituted phthalimides is the cleavage of the N-C bond, leading to the formation of the stable phthalimide radical cation at m/z = 148.
-
Further Fragmentation of the Phthalimide Ring: The phthalimide fragment can undergo further fragmentation, such as the loss of CO to give a fragment at m/z = 120, followed by another loss of CO to yield a fragment at m/z = 92. Another characteristic fragmentation is the loss of a CHO radical to give an ion at m/z 104, which can then lose CO to give an ion at m/z 76.[15][16][17]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and the major fragment ions.
-
Data Interpretation: Identify the molecular ion peak and propose structures for the major fragment ions based on their mass-to-charge ratios.
Conclusion
The spectroscopic analysis of this compound provides a comprehensive structural characterization of this important synthetic intermediate. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its identity and purity. The predicted spectral data in this guide serve as a valuable reference for researchers working with this compound, facilitating its identification and use in further chemical transformations. The methodologies outlined herein represent standard and reliable procedures for obtaining high-quality spectroscopic data.
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University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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ResearchGate. (2017). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
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ResearchGate. (2018). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Retrieved from [Link]
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PLOS. (2015). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Ruthenium-catalysed selective synthesis of mono-deuterated terminal alkynes. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Retrieved from [Link]
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ResearchGate. (n.d.). (a) Synthesis of phthalimide, (b) Synthesis of N-htdroxy methyl.... Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 2-(But-3-YN-2-YL)isoindoline-1,3-dione in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a novel chemical entity from discovery to a viable therapeutic agent is fraught with challenges, paramount among them being the optimization of its biopharmaceutical properties. This technical guide provides a comprehensive framework for the characterization of 2-(But-3-YN-2-YL)isoindoline-1,3-dione, a compound of interest within the broader class of isoindoline-1,3-diones known for their diverse biological activities.[1][2][3][4][5] This document, intended for researchers and drug development professionals, offers a detailed exploration of the methodologies required to assess the aqueous solubility and stability of this compound in various biological buffers. By presenting a structured approach based on established scientific principles and industry-standard protocols, this guide aims to equip scientists with the necessary tools to generate robust and reliable data, crucial for informed decision-making in the drug development pipeline.
Introduction: The Critical Role of Solubility and Stability in Drug Discovery
The therapeutic efficacy of a drug candidate is fundamentally linked to its ability to reach its target site in the body at a sufficient concentration and remain active for a desired duration.[6][7][8] Two of the most critical physicochemical properties that govern this are solubility and stability.[6] Poor aqueous solubility can lead to low and erratic absorption, diminishing a drug's bioavailability and therapeutic effect.[6][7][9][10] Similarly, instability in biological fluids can result in premature degradation of the active pharmaceutical ingredient (API), leading to a loss of efficacy and the potential formation of toxic byproducts.[6]
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][4][5] The subject of this guide, this compound, is a novel derivative whose therapeutic potential is yet to be fully elucidated. A thorough understanding of its solubility and stability in physiologically relevant conditions is a prerequisite for its advancement in the drug discovery process.
This guide will provide a detailed roadmap for the systematic evaluation of these critical parameters, encompassing both theoretical considerations and practical, step-by-step experimental protocols.
Physicochemical Characterization of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(1-methylprop-2-ynyl)-1H-isoindole-1,3(2H)-dione | |
| CAS Number | 14396-89-5 | |
| Molecular Formula | C12H9NO2 | |
| Molecular Weight | 199.20 g/mol | [11] |
| InChI Key | SOGVFRFVTCHCLD-UHFFFAOYSA-N |
The presence of the aromatic phthalimide group and the butynyl side chain suggests that the molecule may possess limited aqueous solubility. The phthalimide moiety is relatively stable, but the alkyne group could be susceptible to certain metabolic transformations.[12]
Aqueous Solubility Assessment
Determining the aqueous solubility of a compound is a critical early step in drug development.[8][9] Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights into a compound's dissolution behavior.
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) and then precipitated in an aqueous buffer. This method is high-throughput and provides an early indication of potential solubility issues.
Experimental Protocol: Kinetic Solubility Assay
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Compound Addition: In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of the desired biological buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF) pH 1.2, Simulated Intestinal Fluid (SIF) pH 6.8). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to reach a steady state.
-
Filtration: Remove precipitated compound by filtering the samples through a 0.45 µm filter plate.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Construct a calibration curve using standards of known concentrations to determine the kinetic solubility of the test compound in each buffer.
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. While more time-consuming, this "shake-flask" method is considered the gold standard for solubility measurement.[13]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Compound Addition: Add an excess amount of solid this compound to a series of vials containing the desired biological buffers (e.g., PBS pH 7.4, SGF pH 1.2, SIF pH 6.8). Ensure that undissolved solid is visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[14][15]
-
Phase Separation: After incubation, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved compound.
-
Sampling and Filtration: Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS method.
-
Data Analysis: Determine the thermodynamic solubility from the concentration of the compound in the saturated solution.
Table 2: Representative Solubility Data Presentation
| Buffer | pH | Temperature (°C) | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |
| PBS | 7.4 | 25 | [Hypothetical Data] | [Hypothetical Data] |
| SGF | 1.2 | 37 | [Hypothetical Data] | [Hypothetical Data] |
| SIF | 6.8 | 37 | [Hypothetical Data] | [Hypothetical Data] |
Note: The data in this table is for illustrative purposes. Actual values would be determined experimentally.
Caption: Comparative workflows for kinetic and thermodynamic solubility assessment.
Stability Assessment in Biological Buffers
Evaluating the stability of a drug candidate in relevant biological media is crucial for predicting its in vivo fate.[6][16] Stability studies help identify potential degradation pathways and determine the compound's shelf-life and suitability for further development.[6][17]
Chemical Stability in Aqueous Buffers
This assay assesses the intrinsic stability of the compound in buffers of varying pH, mimicking different physiological compartments.
Experimental Protocol: Chemical Stability Assay
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Spike this stock into the desired biological buffers (e.g., pH 1.2, 4.5, 7.4, and 9.0) to a final concentration of 1-10 µM. The final organic solvent concentration should be kept low (<1%) to minimize its effect on stability.
-
Incubation: Incubate the test solutions at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Reaction Quenching: Immediately quench the degradation reaction by adding an equal volume of cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Analyze the samples by a stability-indicating LC-MS/MS method to determine the remaining percentage of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the formula t½ = 0.693/k.
In Vitro Metabolic Stability
Assessing metabolic stability, typically using liver microsomes or hepatocytes, provides an early indication of how the compound might be metabolized in the body.[18]
Experimental Protocol: Metabolic Stability in Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse), a NADPH-regenerating system, and the appropriate buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding this compound (typically from a stock solution in a low percentage of organic solvent) to a final concentration of 1 µM.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Termination: Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).
-
Protein Precipitation and Centrifugation: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Supernatant Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life and intrinsic clearance of the compound.
Table 3: Representative Stability Data Presentation
| Condition | Buffer/Matrix | pH | Half-life (t½, hours) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Chemical Stability | SGF | 1.2 | [Hypothetical Data] | N/A |
| Chemical Stability | PBS | 7.4 | [Hypothetical Data] | N/A |
| Metabolic Stability | Human Liver Microsomes | 7.4 | [Hypothetical Data] | [Hypothetical Data] |
Note: The data in this table is for illustrative purposes. Actual values would be determined experimentally.
Caption: Experimental workflows for assessing chemical and metabolic stability.
Conclusion
The systematic evaluation of solubility and stability is an indispensable component of modern drug discovery. For a novel compound such as this compound, the generation of high-quality, reproducible data on these parameters is paramount for its successful progression. The protocols and methodologies outlined in this guide provide a robust framework for researchers to characterize the biopharmaceutical properties of this and other similar drug candidates. A thorough understanding of a compound's behavior in biological buffers allows for the early identification of potential liabilities and informs strategies for formulation optimization, ultimately increasing the probability of developing a safe and effective therapeutic agent.[19][20][21][22]
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(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available at: [Link]
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Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci. Available at: [Link]
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Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Available at: [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. Available at: [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available at: [Link]
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2-(But-3-en-2-yl)isoindoline-1,3-dione - PubChem. Available at: [Link]
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Defining Drug Stability with Dissolution Testing | Pharmaceutical Technology. Available at: [Link]
- CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development - Books.
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DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. Available at: [Link]
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A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC - NIH. Available at: [Link]
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2-(But-3-yn-1-yl)isoindoline-1,3-dione Cas 14396-90-8 - BIOSYNCE. Available at: [Link]
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Equilibrium Solubility Assays Protocol - AxisPharm. Available at: [Link]
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Video: In Vitro Drug Release Testing: Overview, Development and Validation - JoVE. Available at: [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available at: [Link]
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - NIH. Available at: [Link]
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BCS Methodology: Solubility, Permeability & Dissolution - FDA. Available at: [Link]
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed Central. Available at: [Link]
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Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Available at: [Link]
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Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Available at: [Link]
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI. Available at: [Link]
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Whitepaper: Unveiling the Three-Dimensional Architecture of N-Substituted Isoindoline-1,3-diones: A Crystallographic Guide for Drug Development Professionals
An initial search for the specific X-ray crystal structure of 2-(But-3-yn-2-yl)isoindoline-1,3-dione in crystallographic databases and the scientific literature has not yielded a publicly available, solved structure for this exact compound.
To fulfill the user's request for a comprehensive technical guide, the following response will therefore be constructed as a detailed whitepaper that outlines the complete process and analysis of determining the X-ray crystal structure of a closely related and structurally characterized analogue: 2-(Hydroxymethyl)isoindoline-1,3-dione .
This approach allows for the demonstration of the required technical depth, experimental causality, and data interpretation that would be applied to the target molecule, this compound, once its crystals are available for analysis. The principles, protocols, and analytical insights are directly transferable.
Abstract
The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, featured in a multitude of compounds with diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.[1][2] Understanding the precise three-dimensional structure of these molecules is paramount for structure-based drug design, enabling the optimization of ligand-receptor interactions and the prediction of physicochemical properties. This technical guide provides a comprehensive walkthrough of the process of determining and analyzing the X-ray crystal structure of N-substituted isoindoline-1,3-diones. Due to the absence of a publicly available crystal structure for this compound, this document will use the experimentally determined structure of a closely related analogue, 2-(Hydroxymethyl)isoindoline-1,3-dione , as a representative example to illustrate the entire workflow from synthesis to detailed structural analysis. We will explore the causality behind key experimental choices, detail the protocols for synthesis and crystallization, and interpret the resulting molecular and supramolecular features, providing a framework for researchers in drug discovery and materials science.
Introduction: The Significance of the Isoindoline-1,3-dione Scaffold
The isoindoline-1,3-dione moiety is a privileged structure in pharmacology. Its rigid, planar geometry and hydrogen bonding capabilities make it an ideal pharmacophore for interacting with biological targets.[3] Derivatives have been developed for a wide range of therapeutic applications, from the infamous thalidomide to modern acetylcholinesterase inhibitors for Alzheimer's disease.[3][4] The nature of the N-substituent dramatically modulates the compound's biological activity. The target molecule of interest, this compound, features a chiral butynyl group, which introduces stereochemical complexity and potential for specific interactions within a receptor's binding pocket.
X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure of a molecule. This technique provides precise coordinates for each atom, revealing exact bond lengths, bond angles, and the molecule's conformation. Furthermore, it elucidates how molecules pack together in a crystal lattice, governed by intermolecular forces such as hydrogen bonds and π-π stacking. This packing information is critical for understanding physical properties like solubility and stability, which are key considerations in drug development.
This guide will use the published crystal structure of 2-(Hydroxymethyl)isoindoline-1,3-dione to demonstrate the power of this analytical method.[5]
Experimental Methodology: From Synthesis to Single Crystal
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of N-Substituted Isoindoline-1,3-diones
A common and robust method for synthesizing N-substituted phthalimides involves the condensation of phthalic anhydride with a primary amine. For our representative compound, 2-(Hydroxymethyl)isoindoline-1,3-dione, the synthesis involves reacting phthalimide with formaldehyde.[5] For the original target, this compound, one would react phthalic anhydride with 3-butyn-2-amine.
Protocol 2.1: General Synthesis of N-Substituted Isoindoline-1,3-diones
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of phthalic anhydride in a suitable solvent such as glacial acetic acid or toluene.
-
Amine Addition: Add 1.0-1.1 equivalents of the desired primary amine (e.g., 3-butyn-2-amine) to the solution.
-
Reaction: Heat the mixture to reflux (typically 120-140 °C) for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the activation energy needed for the condensation reaction, which forms an intermediate phthalamic acid that subsequently cyclizes to the imide with the elimination of water.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The product often precipitates as a solid.
-
Purification: Filter the crude product and wash with a cold solvent (e.g., water or ethanol) to remove unreacted starting materials. Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to yield the high-purity compound required for crystal growth.
Single-Crystal Growth
Growing a single, defect-free crystal is often the most challenging step. The goal is to allow molecules to slowly and methodically arrange themselves into a highly ordered lattice.
Protocol 2.2: Growing Crystals by Slow Evaporation
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. Highly soluble compounds may crash out of solution too quickly, while poorly soluble ones may not crystallize at all. A mixture like acetic acid, ethanol, or dichloromethane/hexane is often a good starting point.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature. Ensure the solution is free of any particulate matter by filtering it through a syringe filter into a clean vial.
-
Evaporation: Cover the vial with a cap or parafilm pierced with a few small holes from a needle. This restricts the rate of solvent evaporation. Causality: Slow evaporation maintains the solution at a state of slight supersaturation for an extended period, which encourages the formation of a small number of crystal nuclei that can grow to a suitable size, rather than the rapid formation of many small microcrystals.
-
Incubation: Place the vial in a vibration-free environment and leave it undisturbed for several days to weeks. Monitor periodically for the formation of well-defined, transparent crystals.
X-ray Diffraction Analysis: Decoding the Crystal
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a diffractometer to measure how it scatters X-rays.
Caption: Workflow for X-ray crystal structure determination.
Data Collection
A single crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically to ~100 K) to minimize thermal vibrations of the atoms. It is then rotated while being irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[5] A detector records the positions and intensities of the thousands of diffracted X-ray spots.
Structure Solution and Refinement
The collected diffraction data (a set of intensities and positions) must be converted into a molecular structure. This is the classic "phase problem" in crystallography, as the phases of the diffracted waves are lost during measurement.
-
Structure Solution: Computational methods, known as direct methods or Patterson methods, are used to generate an initial hypothesis for the electron density map, from which an initial atomic model can be built.
-
Structure Refinement: This initial model is then refined using a least-squares algorithm. The algorithm iteratively adjusts the atomic coordinates and displacement parameters to minimize the difference between the experimentally observed diffraction pattern and the pattern calculated from the model. The quality of the final model is assessed by an R-factor (R1); a value below 5% (0.05) is generally considered excellent for small molecules.[5]
Results: Structural Analysis of 2-(Hydroxymethyl)isoindoline-1,3-dione
The following data is derived from the published structure of 2-(Hydroxymethyl)isoindoline-1,3-dione, serving as our expert-validated model.[5]
Crystallographic Data Summary
All quantitative data for the representative molecule are summarized in the table below.
| Parameter | Value | Source |
| Chemical Formula | C₉H₇NO₃ | [5] |
| Formula Weight | 177.16 g/mol | [5] |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/c | [5] |
| a (Å) | 11.324 (2) | [5] |
| b (Å) | 6.6040 (14) | [5] |
| c (Å) | 11.862 (2) | [5] |
| β (°) | 117.066 (3) | [5] |
| Volume (ų) | 789.9 (3) | [5] |
| Z (molecules/unit cell) | 4 | [5] |
| Temperature (K) | 294 | [5] |
| Final R1 [I > 2σ(I)] | 0.034 | [5] |
Molecular Structure and Conformation
The analysis of the solved structure reveals several key features. The core isoindoline-1,3-dione unit is essentially planar, a common feature for this scaffold due to the delocalized π-system across the phthalimide ring.[5][6] This rigidity is a crucial attribute for its role as a pharmacophore, as it reduces the entropic penalty upon binding to a receptor.
The N-substituent, in this case, the hydroxymethyl group (-CH₂OH), is positioned out of this plane. The precise torsion angles defining the orientation of this group relative to the phthalimide ring are determined with high accuracy. For the target molecule, this compound, a similar analysis would reveal the conformation of the butynyl group, which is critical for understanding how it might fit into a constrained binding site.
Supramolecular Assembly and Crystal Packing
Individual molecules do not exist in isolation within the crystal. They are held together by a network of intermolecular forces. In the case of 2-(Hydroxymethyl)isoindoline-1,3-dione, the primary interaction stabilizing the crystal packing is a weak O—H⋯O hydrogen bond.[5] The hydroxyl group of one molecule acts as a hydrogen bond donor, while one of the carbonyl oxygens of the phthalimide group on an adjacent molecule acts as the acceptor. This interaction links the molecules into chains.
While the target molecule lacks a hydroxyl group, it is expected that weak C—H⋯O hydrogen bonds involving the alkyne C-H or methyl C-H groups and the carbonyl oxygens would play a significant role in its crystal packing, a phenomenon observed in other related structures.[6]
Caption: Diagram of intermolecular hydrogen bonding.
Implications for Drug Design and Materials Science
The structural data obtained from X-ray crystallography provides actionable insights:
-
Structure-Activity Relationships (SAR): By knowing the exact 3D structure, computational chemists can perform more accurate molecular docking studies to predict how the molecule binds to a protein target. The defined conformation of the N-substituent is a critical constraint for these models.
-
Pharmacophore Modeling: The planar phthalimide core and the specific vectors of its hydrogen bond acceptors (the carbonyl oxygens) can be used to define a pharmacophore model for screening virtual libraries to find new, structurally diverse compounds with potentially similar activity.
-
Crystal Engineering: Understanding the intermolecular forces that direct crystal packing allows for the rational design of new solid forms (polymorphs, co-crystals) with modified physical properties, such as improved solubility or stability, which is a key aspect of pharmaceutical development.
Conclusion
While the specific crystal structure of this compound remains to be determined, this guide has established a comprehensive framework for its eventual analysis. By using the experimentally solved structure of 2-(Hydroxymethyl)isoindoline-1,3-dione, we have walked through the essential methodologies from chemical synthesis to advanced structural interpretation. The key findings—namely the planarity of the phthalimide core and the critical role of hydrogen bonding in defining the supramolecular assembly—are broadly applicable to this important class of compounds. The application of these detailed structural insights is indispensable for the rational design of the next generation of therapeutics and advanced materials based on the isoindoline-1,3-dione scaffold.
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ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. Retrieved from [Link]
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Liang, Z.-P., & Li, J. (2006). 2-Ethylisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, E62, o5439–o5440. Retrieved from [Link]
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Saeed, A., et al. (2022). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 27(19), 6528. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione. PubChem. Retrieved from [Link]
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NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. NIST WebBook. Retrieved from [Link]
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Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings, 8(1), 99. Retrieved from [Link]
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Hassanzadeh, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 366-380. Retrieved from [Link]
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Liang, Z.-P., & Li, J. (2006). 2-(Hydroxymethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, E62, o4276–o4277. Retrieved from [Link]
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Ghalib, R. M., et al. (2013). Crystal structure of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1677–o1678. Retrieved from [Link]
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A Senior Application Scientist's Perspective on Unraveling the Molecular Targets of a Novel Isoindoline-1,3-dione Analog
An In-Depth Technical Guide to the Potential Biological Targets of 2-(But-3-YN-2-YL)isoindoline-1,3-dione
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindoline-1,3-dione scaffold is a cornerstone of modern medicinal chemistry, famously embodied by the immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1][2][3] These agents have revolutionized the treatment of hematological malignancies by co-opting the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of specific protein targets.[4][5] The compound this compound introduces a unique structural feature: a terminal alkyne moiety. This functional group not only influences its potential biological activity but also provides a powerful chemical handle for target identification and validation. This guide provides a comprehensive analysis of the probable biological targets of this novel molecule, grounded in the established pharmacology of its parent scaffold, and presents a detailed experimental roadmap for the empirical discovery of its unique protein substrates using advanced chemical proteomics.
The Isoindoline-1,3-dione Core: A Strong Predictor of Cereblon Engagement
The overwhelming body of evidence surrounding thalidomide and its analogs points to a singular primary target: Cereblon (CRBN).[1][5][] CRBN functions as a substrate receptor within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^).[4][5] IMiDs act as "molecular glues," binding to a specific pocket in CRBN and altering its surface to recognize and recruit new protein substrates that are not normally targeted by this E3 ligase.[4][7] This induced proximity leads to the polyubiquitination of the substrate and its subsequent degradation by the 26S proteasome.
Given the shared isoindoline-1,3-dione core, it is highly probable that this compound also binds to and modulates the activity of CRBN. The key scientific question is not if it binds to CRBN, but rather which proteins it recruits for degradation. The specific side chain of the IMiD dictates the substrate specificity. For example, lenalidomide and pomalidomide are known to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells, leading to their anti-proliferative and immunomodulatory effects.[1][][8] In myelodysplastic syndromes with a 5q deletion, lenalidomide also targets casein kinase 1α (CK1α) for degradation.[4]
Therefore, our primary hypothesis is that this compound functions as a CRBN-dependent molecular glue. The butynyl side chain will determine its unique "degron" profile, potentially targeting proteins distinct from or overlapping with known IMiD substrates.
Predicted Biological Consequences of CRBN Engagement
Based on the known functions of IMiDs, engagement of CRBN by this compound is likely to elicit a range of biological responses, including:
-
Anti-proliferative Effects: By targeting key transcription factors or kinases for degradation, the compound may arrest the cell cycle and inhibit the growth of cancer cells.[9][10]
-
Immunomodulation: The compound could alter cytokine production (e.g., inhibiting TNF-α) and enhance T-cell and Natural Killer (NK) cell activity.[9][10][11]
-
Anti-angiogenic Properties: Like its predecessors, it may inhibit the formation of new blood vessels, a critical process for tumor growth.[1][3]
The But-3-yn-2-yl Moiety: A Gateway for Target Discovery via Click Chemistry
A significant advantage of this compound is the presence of a terminal alkyne group. This functionality is a cornerstone of "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yielding in biological systems.[12][13][14] Specifically, the terminal alkyne can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-containing reporter molecule.[15][16] This allows the compound to be used as a probe for Activity-Based Protein Profiling (ABPP) to covalently label its direct binding partners and any proteins recruited to the complex.[17]
This opens the door to a definitive, unbiased experimental workflow to identify the specific protein substrates it brings to the CRL4^CRBN^ complex.
Proposed Mechanism of Action and Target Identification Workflow
The following diagram illustrates the hypothesized mechanism of action and the experimental strategy for target identification.
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The Versatile Scaffold: A Comprehensive Technical Guide to Isoindoline-1,3-dione Derivatives in Modern Drug Discovery and Materials Science
This in-depth technical guide provides a comprehensive literature review of isoindoline-1,3-dione derivatives, a class of compounds demonstrating remarkable versatility across medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, delves into the core synthetic methodologies, explores the vast landscape of their biological activities, and touches upon their emerging applications in material sciences. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative, verifiable sources to ensure scientific integrity.
Introduction: The Enduring Legacy of the Phthalimide Core
The isoindoline-1,3-dione scaffold, commonly known as phthalimide, is a privileged structure in organic and medicinal chemistry.[1][2] Its unique chemical properties, including the hydrophobic -CON(R)-CO- pharmacophore, allow it to readily cross biological membranes, making it an attractive backbone for the design of novel therapeutic agents.[1][2] From the historical notoriety of thalidomide to the development of modern anticancer and anti-inflammatory drugs, phthalimide derivatives have continually proven their therapeutic potential.[2][3] This guide will explore the synthesis and functionalization of this remarkable scaffold, highlighting its journey from a simple chemical building block to a cornerstone of modern molecular design.[4]
Synthetic Methodologies: Crafting the Isoindoline-1,3-dione Core
The synthesis of isoindoline-1,3-dione derivatives is well-established, with several efficient methods available to the synthetic chemist. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthesis: The Reaction of Phthalic Anhydride with Amines
The most traditional and widely used method for the preparation of N-substituted phthalimides is the condensation of phthalic anhydride with a primary amine. This reaction typically proceeds by heating the reactants in a suitable solvent, such as glacial acetic acid, with the removal of water to drive the reaction to completion.[1]
Experimental Protocol: Synthesis of N-Substituted Phthalimides [1]
-
To a round-bottom flask, add N-(4-(hydrazinecarbonyl)phenyl)substitutedbenzamide (10 mmol) and phthalic anhydride (10 mmol).
-
Add glacial acetic acid (10 mL) to the flask.
-
Heat the mixture under reflux for 8 hours.
-
After cooling the reaction mixture to room temperature, the solid product is collected by filtration.
-
The crude product is then recrystallized from ethanol to yield the pure N-substituted phthalimide derivative.
This method's simplicity and the broad availability of primary amines make it a highly versatile and cost-effective approach for generating a diverse library of phthalimide derivatives.
Alternative Synthetic Routes
While the reaction with phthalic anhydride is dominant, other methods have been developed. For instance, N-arylbenzenecarboximidamides can react with phthalic anhydride in refluxing benzene to afford isoindoline-1,3-dione derivatives.[3] Interestingly, performing this reaction without heating leads to the formation of monoacylation products, highlighting the critical role of temperature in directing the reaction pathway.[3]
The following diagram illustrates a general synthetic pathway for isoindoline-1,3-dione derivatives.
Caption: General Synthetic Pathway to N-Substituted Isoindoline-1,3-diones.
Applications in Medicinal Chemistry: A Scaffold of Immense Therapeutic Potential
The isoindoline-1,3-dione framework is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a remarkable spectrum of biological activities.[4][5]
Anti-inflammatory Activity
Numerous isoindoline-1,3-dione derivatives have been synthesized and evaluated for their anti-inflammatory properties.[3][6] The mechanism of action often involves the suppression of pro-inflammatory mediators. For example, certain phthalimide analogs have been shown to inhibit the overproduction of nitric oxide (NO), a key player in inflammatory processes.[6] These compounds can down-regulate the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[6]
Acetylcholinesterase (AChE) Inhibitory Activity and Neuroprotection
The cholinergic hypothesis of Alzheimer's disease has spurred the development of acetylcholinesterase (AChE) inhibitors to manage the cognitive symptoms of the disease.[5][7] Isoindoline-1,3-dione derivatives have emerged as a promising class of AChE inhibitors.[5][7] The phthalimide moiety can interact with the peripheral anionic site of the AChE enzyme, contributing to its inhibitory activity.[5] Furthermore, some derivatives have demonstrated neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines, suggesting a dual mechanism of action beneficial for neurodegenerative diseases.[5][8]
The following table summarizes the AChE inhibitory activity of selected isoindoline-1,3-dione derivatives.
| Compound | Target | IC50 (µM) | Reference |
| 7a | AChE | 2.1 | [5] |
| 7f | AChE | 2.1 | [5] |
| Rivastigmine (Standard) | AChE | 11.07 | [5] |
| Derivative I | AChE | 1.12 | [7] |
| Derivative III | BuChE | 21.24 | [7] |
Anticancer Activity
The discovery of the immunomodulatory and anti-angiogenic properties of thalidomide and its analogs, lenalidomide and pomalidomide, has revolutionized the treatment of multiple myeloma.[2] This has spurred significant research into novel isoindoline-1,3-dione derivatives as potential anticancer agents.[9] These compounds can induce apoptosis and necrosis in cancer cell lines.[9] For instance, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione has shown potent inhibitory effects on the viability of blood cancer cells.[9]
Antimicrobial and Other Biological Activities
The biological activity of isoindoline-1,3-dione derivatives extends beyond the aforementioned areas. They have been investigated for their antibacterial, antifungal, and antitubercular activities.[10][11] Additionally, these compounds have shown potential as antimalarial agents by inhibiting the cytochrome bc1 complex of Plasmodium falciparum.[11] Other reported activities include anticonvulsant, analgesic, and insecticidal properties.[1][3][12]
The multifaceted biological profile of this scaffold is illustrated in the diagram below.
Caption: Diverse Biological Activities of Isoindoline-1,3-dione Derivatives.
Applications in Materials Science: Exploring Optical Properties
Beyond their medicinal applications, isoindoline-1,3-dione derivatives are gaining attention in the field of materials science, particularly for their potential as nonlinear optical (NLO) materials.[13] Organic molecules with delocalized π-electrons, such as N-substituted isoindoline-1,3-diones, are promising candidates for NLO applications.[13] Researchers have synthesized and investigated the optical properties of these compounds, including their absorbance, transmittance, optical band gap, and refractive index.[13][14] These studies aim to understand the structure-property relationships to design novel materials with tailored optical characteristics for various applications.[13][14]
Conclusion and Future Perspectives
The isoindoline-1,3-dione scaffold continues to be a fertile ground for scientific exploration. Its synthetic accessibility and the wide range of biological and physical properties exhibited by its derivatives ensure its continued relevance in both drug discovery and materials science. Future research will likely focus on the development of more selective and potent therapeutic agents with improved pharmacokinetic profiles. Furthermore, a deeper understanding of the structure-optical property relationships will pave the way for the design of novel isoindoline-1,3-dione-based materials with advanced applications. The journey of this seemingly simple molecule is far from over, and its future contributions to science and technology are eagerly anticipated.
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An In-depth Technical Guide to Novel Synthesis Routes for 2-(But-3-YN-2-YL)isoindoline-1,3-dione
Abstract
The isoindoline-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] The specific derivative, 2-(But-3-YN-2-YL)isoindoline-1,3-dione, incorporates a synthetically versatile terminal alkyne moiety on a chiral secondary carbon center. This structure represents a valuable building block for the construction of complex molecular architectures, particularly in drug discovery programs targeting areas such as neurology and oncology.[3][4] This guide provides a comprehensive analysis of established and novel synthetic methodologies for this target molecule, offering researchers and drug development professionals a detailed comparison of strategic advantages, mechanistic insights, and practical, field-proven protocols.
Target Molecule: Physicochemical Profile
A clear understanding of the target molecule's properties is fundamental for synthesis, purification, and characterization.
| Property | Value | Source |
| IUPAC Name | 2-(1-methyl-2-propynyl)-1H-isoindole-1,3(2H)-dione | |
| CAS Number | 14396-89-5 | |
| Molecular Formula | C₁₂H₉NO₂ | |
| Molecular Weight | 199.21 g/mol | Calculated |
| InChI Key | SOGVFRFVTCHCLD-UHFFFAOYSA-N |
Retrosynthetic Analysis: Devising the Strategy
The most logical disconnection for this compound is at the C-N bond formed between the phthalimide nitrogen and the secondary carbon of the butynyl side chain. This approach identifies two primary synthons: a phthalimide anion equivalent and a but-3-yn-2-yl cation equivalent. This leads to readily available starting materials: phthalimide and but-3-yn-2-ol or a derivative thereof.
Caption: Retrosynthetic analysis of the target molecule.
Established Synthetic Routes
Two classical methods, the Mitsunobu and Gabriel reactions, provide reliable pathways to the target compound.
Route 1: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the N-alkylation of imides with primary or secondary alcohols, proceeding through a dehydrative coupling mechanism.[5][6][7] A key feature of this reaction is the clean inversion of stereochemistry at the alcohol's carbon center, a critical consideration when chiral starting materials are used.[6]
Mechanism Overview: Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diisopropyl azodicarboxylate (DIAD), activate the hydroxyl group of but-3-yn-2-ol.[5][6] This in-situ activation transforms the hydroxyl into an excellent leaving group, which is then displaced by the nucleophilic phthalimide anion in a classic Sₙ2 reaction.
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An In-Depth Technical Guide to the In Silico Modeling of 2-(But-3-yn-2-yl)isoindoline-1,3-dione Interactions
This guide provides a comprehensive, technically-focused framework for the in silico investigation of 2-(But-3-yn-2-yl)isoindoline-1,3-dione, a small molecule with a scaffold known for diverse biological activities. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will navigate the theoretical underpinnings and practical workflows for elucidating the potential molecular interactions of this compound, even in the absence of pre-existing experimental data on its specific targets.
Introduction: The Rationale for a Computational Approach
The isoindoline-1,3-dione moiety is a well-established pharmacophore present in a variety of biologically active compounds, exhibiting anticancer, anti-inflammatory, and analgesic properties.[1][2][3][4][5] The subject of our investigation, this compound, is a derivative of this privileged scaffold.[6][7] Given the therapeutic potential of this chemical class, a robust and predictive in silico analysis is a critical first step in hypothesis generation and guiding subsequent experimental validation.
This guide will detail a multi-faceted computational strategy to predict the binding affinity and interaction dynamics of this compound with a selected, plausible biological target. We will employ a combination of molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling to construct a comprehensive profile of the molecule's potential bioactivity.
Part 1: Target Selection and Preparation
The initial and most critical step in a structure-based drug design project is the selection of a relevant biological target. Based on the known anticancer activities of isoindoline-1,3-dione derivatives, we have selected Cyclin-Dependent Kinase 2 (CDK2) as a representative target for this study. CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in oncology.
Retrieval and Preparation of the Protein Structure
A high-resolution crystal structure of the target protein is paramount for accurate in silico modeling. The Protein Data Bank (PDB) is the primary repository for these structures.
Experimental Protocol: Protein Preparation
-
Structure Retrieval: Download the 3D coordinates of human CDK2 in complex with a known inhibitor from the RCSB PDB database (e.g., PDB ID: 1DI8). The presence of a co-crystallized ligand helps in defining the active site.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. This can be accomplished using molecular visualization software such as UCSF Chimera or PyMOL.[8]
-
Handling Missing Residues and Loops: Inspect the protein structure for any missing residues or loops. If present, these can be modeled using tools like MODELLER or the SWISS-MODEL server. For this guide, we will assume a complete structure.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, corresponding to a physiological pH of 7.4. Assign appropriate atomic charges using a force field like AMBER or CHARMM. This step is crucial for accurately modeling electrostatic interactions. Software like AutoDockTools can automate this process.[9][10][11]
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the preparation steps.
Ligand Preparation
The 2D structure of this compound must be converted into a 3D conformation suitable for docking.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch. Convert this to a 3D structure.
-
Energy Minimization: Perform a geometry optimization of the 3D structure using a quantum mechanical method (e.g., DFT with B3LYP functional) or a suitable molecular mechanics force field (e.g., MMFF94). This ensures a low-energy, stable conformation.
-
Charge Calculation: Calculate partial atomic charges for the ligand. Gasteiger charges are commonly used for docking studies with AutoDock.[10]
-
File Format Conversion: Save the prepared ligand in a format compatible with the docking software (e.g., PDBQT for AutoDock). OpenBabel is a versatile tool for file format conversion.[9]
Part 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[12] This technique is instrumental in understanding the binding mode and estimating the binding affinity.
Docking Workflow
The following diagram illustrates the general workflow for molecular docking.
Caption: Molecular Docking Workflow.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of CDK2. The dimensions of the grid box should be sufficient to allow the ligand to rotate and translate freely. The center of the grid can be set to the geometric center of the co-crystallized ligand from the original PDB file.[9][12]
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.
-
Running the Docking Simulation: Execute the docking calculation using AutoDock Vina from the command line.[8]
-
Analysis of Results: The output will be a set of predicted binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.[12] Visualize the docking poses in the context of the protein's active site using software like PyMOL or UCSF Chimera. Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) for the best-scoring pose.
Table 1: Hypothetical Docking Results
| Parameter | Value |
| PDB ID of Target | 1DI8 |
| Ligand | This compound |
| Best Binding Affinity | -8.5 kcal/mol |
| Key Interacting Residues | LEU83, GLU81, ILE10, LYS33 |
| Types of Interactions | Hydrogen bond with the backbone of LEU83, Hydrophobic interactions with ILE10 and LYS33, Pi-stacking with PHE80 |
Part 3: Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[13] This is crucial for assessing the stability of the predicted binding pose.
MD Simulation Workflow
The following diagram outlines the key stages of an MD simulation.
Caption: Molecular Dynamics Simulation Workflow.
Experimental Protocol: MD Simulation with GROMACS
-
System Preparation:
-
Topology Generation: Generate a topology file for the protein-ligand complex using a force field like CHARMM36.[13] The ligand topology and parameters can be obtained from servers like the CGenFF server.[14]
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.[13]
-
-
Energy Minimization: Perform energy minimization of the entire system to remove any bad contacts between the solute and solvent.
-
Equilibration:
-
NVT Ensemble (Canonical): Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K) for a short duration (e.g., 1 ns). This allows the solvent to relax around the solute.
-
NPT Ensemble (Isothermal-Isobaric): Equilibrate the system at a constant Number of particles, Pressure, and Temperature (e.g., 1 bar and 300 K) for a longer duration (e.g., 5-10 ns). This ensures the system reaches the correct density.
-
-
Production MD: Run the production MD simulation for a significant duration (e.g., 100 ns or more) to sample the conformational space of the complex.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) identified during docking throughout the simulation.
-
Part 4: Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.[15][16][17][18] This can be used for virtual screening of large compound libraries to identify novel hits.
Pharmacophore Modeling Approaches
There are two main approaches to pharmacophore modeling:
-
Ligand-based: This approach is used when the 3D structure of the target is unknown. It involves aligning a set of known active molecules and extracting common chemical features.[17][18]
-
Structure-based: This approach is employed when the 3D structure of the protein-ligand complex is available. The pharmacophore model is derived from the key interactions observed between the ligand and the protein's active site.[17][18]
Given our in silico generated complex, we will use a structure-based approach.
Experimental Protocol: Structure-Based Pharmacophore Modeling
-
Feature Identification: Based on the most stable pose from the MD simulation, identify the key interaction features: hydrogen bond donors and acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups.
-
Pharmacophore Model Generation: Use software like PHASE (Schrödinger) or LigandScout to generate a 3D pharmacophore model that incorporates these features with their spatial constraints (distances and angles).[17]
-
Model Validation: Validate the pharmacophore model by screening it against a database of known active and inactive compounds (decoys). A good model should be able to enrich the active compounds over the decoys.
-
Virtual Screening: Use the validated pharmacophore model to screen large chemical databases (e.g., ZINC, ChEMBL) to identify novel molecules that fit the pharmacophore and are therefore potential binders of CDK2.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for investigating the potential interactions of this compound. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, we can generate robust hypotheses about its potential biological targets and binding modes. The results from these computational studies provide a strong foundation for guiding subsequent experimental validation, such as in vitro binding assays and cell-based functional assays, thereby accelerating the drug discovery process.
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Methodological & Application
step-by-step protocol for using 2-(But-3-YN-2-YL)isoindoline-1,3-dione in CuAAC reactions
Application Note and Protocol: A Detailed Guide to the Use of 2-(But-3-yn-2-yl)isoindoline-1,3-dione in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the application of this compound in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This protocol outlines the fundamental principles of CuAAC, details the necessary materials and reagents, and offers a step-by-step experimental procedure. Furthermore, it includes critical insights into reaction optimization, troubleshooting common issues, and essential safety precautions. The phthalimide group of this compound is a stable, aromatic moiety, and the butynyl group provides a reactive site for click chemistry.[1] This protocol is designed to enable researchers to confidently and successfully employ this versatile building block in a variety of synthetic applications, from drug discovery to materials science.
Introduction: The Power of Click Chemistry and the Role of this compound
"Click chemistry" is a concept introduced by K.B. Sharpless in 2001, describing reactions that are high-yielding, broad in scope, and generate only easily removable byproducts.[2] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example of a click reaction, demonstrating a significant rate acceleration compared to the uncatalyzed version.[2][3] This reaction facilitates the covalent linkage of molecules with high efficiency and specificity, forming a stable triazole linkage between a terminal alkyne and an azide.[4][5]
The CuAAC reaction is renowned for its rapid kinetics, high yields, and biocompatibility under optimized conditions, proceeding effectively in aqueous buffers across a wide pH range (typically 4-12).[4][6] These characteristics make it an invaluable tool in diverse fields such as drug discovery, bioconjugation, and materials science.[3][7]
This compound is a valuable reagent in this context. The isoindoline-1,3-dione moiety, a derivative of phthalimide, is a common structural motif in medicinal chemistry, exhibiting a range of biological activities including anti-inflammatory and analgesic properties.[8][9] The terminal alkyne group provides the reactive handle for CuAAC, allowing for the straightforward introduction of this privileged scaffold onto a variety of azide-containing molecules.
The CuAAC Reaction Mechanism
The CuAAC reaction proceeds through a multi-step catalytic cycle initiated by the coordination of a copper(I) catalyst to the terminal alkyne.[10] While the precise mechanism has been a subject of study, it is generally accepted that the reaction can involve both mononuclear and binuclear copper intermediates.[11][12] The fundamental steps are as follows:
-
Formation of the Copper(I) Acetylide: The catalytically active Cu(I) species coordinates with the terminal alkyne of this compound to form a copper acetylide intermediate.[10]
-
Coordination of the Azide: The azide-containing reactant then coordinates to the copper center.
-
Cycloaddition: A [3+2] cycloaddition occurs between the azide and the alkyne, leading to the formation of a six-membered metallacycle intermediate.[]
-
Ring Contraction and Protonolysis: This intermediate undergoes rearrangement and subsequent protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst.[]
Since the active catalyst is the Cu(I) oxidation state, and it is susceptible to oxidation to the inactive Cu(II) state, a reducing agent like sodium ascorbate is commonly added to the reaction mixture to maintain a sufficient concentration of the active catalyst.[14]
Figure 1: Simplified workflow of the CuAAC reaction.
Materials and Reagents
Equipment
-
Standard laboratory glassware (reaction vials, flasks, etc.)
-
Magnetic stirrer and stir bars
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
Analytical balance
-
pH meter
-
Purification system (e.g., flash chromatography, HPLC)
-
Analytical instrumentation for product characterization (e.g., NMR, MS, IR)
Reagents
-
Alkyne: this compound
-
Azide: Azide-functionalized molecule of interest
-
Copper(II) Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Reducing Agent: Sodium L-ascorbate
-
Ligand (optional but recommended):
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions
-
Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents
-
-
Solvents:
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for dissolving reagents
-
Reaction solvents: A variety of solvents can be used, including mixtures of water with t-BuOH, DMSO, DMF, or acetonitrile.[15] The choice of solvent will depend on the solubility of the reactants.
-
-
Buffers (for aqueous reactions): Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification Reagents: Appropriate solvents for chromatography or other purification methods.
Detailed Experimental Protocol
This protocol provides a general guideline and should be optimized for specific applications. The example uses a final reaction volume of 1 mL.
Preparation of Stock Solutions
-
This compound (100 mM): Dissolve the appropriate amount in anhydrous DMSO or DMF.
-
Azide Compound (100 mM): Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO, DMF, water).
-
Copper(II) Sulfate (100 mM): Dissolve CuSO₄·5H₂O in nuclease-free water.
-
Sodium Ascorbate (1 M): Prepare fresh for each experiment by dissolving in nuclease-free water.
-
THPTA Ligand (200 mM): Dissolve in nuclease-free water.
| Reagent | Stock Concentration |
| This compound | 100 mM |
| Azide Compound | 100 mM |
| Copper(II) Sulfate | 100 mM |
| Sodium Ascorbate | 1 M |
| THPTA Ligand | 200 mM |
| Table 1: Recommended Stock Solution Concentrations |
Step-by-Step Reaction Procedure
Note: All steps involving the copper catalyst should be performed with care to minimize exposure to oxygen.
-
Prepare the Catalyst Premix: In a microcentrifuge tube, combine 25 µL of the 100 mM CuSO₄ stock solution and 25 µL of the 200 mM THPTA stock solution. Vortex briefly to mix. This creates a 1:2 molar ratio of copper to ligand.[16]
-
Combine Reactants: In a separate reaction vial, add the following in the order listed:
-
Solvent (e.g., a mixture of water and t-BuOH, or an appropriate buffer).
-
100 µL of the 100 mM this compound stock solution (Final concentration: 10 mM).
-
100-120 µL of the 100 mM azide compound stock solution (Final concentration: 10-12 mM, 1.0-1.2 equivalents).
-
-
Initiate the Reaction:
-
Add the 50 µL of the Catalyst Premix to the reaction vial.
-
Add 50 µL of the freshly prepared 1 M sodium ascorbate stock solution (Final concentration: 50 mM).
-
-
Reaction Incubation:
-
Ensure the total reaction volume is adjusted to 1 mL with the chosen solvent.
-
Seal the reaction vial to minimize oxygen ingress.
-
Stir the reaction mixture at room temperature. Reaction times can vary from 30 minutes to several hours. Monitor the reaction progress by TLC or LC-MS.
-
| Component | Stock Concentration | Volume (µL) | Final Concentration | Equivalents |
| This compound | 100 mM | 100 | 10 mM | 1.0 |
| Azide Compound | 100 mM | 100-120 | 10-12 mM | 1.0-1.2 |
| CuSO₄ | 100 mM | 25 | 2.5 mM | 0.25 |
| THPTA | 200 mM | 25 | 5.0 mM | 0.50 |
| Sodium Ascorbate | 1 M | 50 | 50 mM | 5.0 |
| Solvent | - | to 1000 | - | - |
| Table 2: Example Reaction Setup |
Work-up and Purification
Once the reaction is complete, the desired 1,2,3-triazole product must be isolated from the reaction mixture.
-
Quenching (Optional): The reaction can be quenched by adding a solution of EDTA to chelate the copper catalyst.
-
Extraction: If the product is soluble in an organic solvent immiscible with water, perform a liquid-liquid extraction. Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by standard techniques such as flash column chromatography on silica gel or preparative HPLC. The choice of eluent will depend on the polarity of the product.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Product Formation | Inactive catalyst (Cu(II) formation) | Prepare sodium ascorbate solution fresh. Ensure the reaction is protected from excessive oxygen. Increase the amount of sodium ascorbate.[14][17] |
| Poor solubility of reactants | Try a different solvent system (e.g., increase the proportion of organic co-solvent like DMSO or DMF).[17] | |
| Inactive azide or alkyne | Verify the purity and integrity of the starting materials. | |
| Copper sequestration by starting materials or buffer components | Increase the concentration of the copper catalyst and ligand.[18] Avoid Tris buffers, which can bind to copper.[17] | |
| Side Product Formation | Oxidative homocoupling of the alkyne (Glaser coupling) | Ensure the reaction is deoxygenated or run under an inert atmosphere. Use a ligand to stabilize the Cu(I) catalyst.[19] |
| Difficulty in Purification | Residual copper catalyst | Wash the crude product with an EDTA solution to remove copper. |
| Similar polarity of product and starting materials | Optimize the chromatography conditions (e.g., try a different solvent system or use a different stationary phase). |
Safety and Handling
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[20] Work in a well-ventilated area or a fume hood.[21]
-
This compound: Handle as a typical organic compound. Avoid inhalation, ingestion, and contact with skin and eyes.[20]
-
Azides: Small organic azides can be explosive, especially when heated or subjected to shock. Handle with extreme care and always work behind a safety shield. Avoid concentrating azides.[17][18]
-
Copper Salts: Copper salts are harmful if swallowed and can cause eye and skin irritation.
-
Solvents: Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.[22]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition reaction is a robust and versatile tool for chemical synthesis. This compound serves as a valuable building block, enabling the facile incorporation of the biologically relevant isoindoline-1,3-dione scaffold into a wide array of molecules. By following the detailed protocol and considering the troubleshooting and safety guidelines presented in this application note, researchers can effectively utilize this reagent to advance their research in drug discovery, chemical biology, and materials science.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- Gour, E., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
- Jin, L., et al. (2016). A DFT Study on the Binuclear CuAAC Reaction: Mechanism in Light of New Experiments.
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
- Mondal, S., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega.
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AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]
- Fokin, V. V. (2007). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 36(8), 1241-1256.
- Das, S., et al. (2023). Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles. RSC Publishing.
-
MDPI. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of various solvents used in CuAAC reaction. Retrieved from [Link]
-
ResearchGate. (2018). Best solvent for azide alkyne cycloaddition? Retrieved from [Link]
-
Chemistry World. (2015). Copper click chemistry mechanism unravelled. Retrieved from [Link]
-
baseclick GmbH. (n.d.). Protocols. Retrieved from [Link]
-
BIOSYNCE. (n.d.). 2-(But-3-yn-1-yl)isoindoline-1,3-dione Cas 14396-90-8. Retrieved from [Link]
- Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.
-
PubChem. (n.d.). 2-(But-3-en-2-yl)isoindoline-1,3-dione. Retrieved from [Link]
-
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. Retrieved from [Link]
- Fisher, S. A., et al. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
-
ACG Publications. (2017). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Help finding conditions for CuAAC "click" reaction. Retrieved from [Link]
-
MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Click chemistry approach for the regioselective synthesis of iso-indoline-1,3-dione linked 1,4 and 1,5 coumarinyl 1,2,3-triazoles and their photophysical properties. Retrieved from [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
-
ResearchGate. (2019). Click Chemistry Approach to Isoindole-1,3-dione Tethered 1,2,3-Triazole Derivatives. Retrieved from [Link]
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Application Notes and Protocols for Protein Labeling and Bioconjugation with 2-(1-Methylprop-2-yn-1-yl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of 2-(1-methylprop-2-yn-1-yl)isoindoline-1,3-dione, a novel terminal alkyne-containing reagent, for the site-specific labeling and bioconjugation of proteins. We will delve into the underlying principles of its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and bioorthogonal ligation reaction. This document will cover the synthesis of the reagent, step-by-step protocols for protein modification, purification of the resulting conjugate, and methods for characterization. Furthermore, we will explore the potential for subsequent deprotection of the phthalimide moiety to reveal a primary amine, offering a dual-functionality for advanced bioconjugation strategies.
Introduction: The Advent of a Versatile Bioconjugation Reagent
The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions that are rapid, selective, and high-yielding.[1] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a powerful tool for the specific modification of biomolecules, including proteins.[2] This reaction forms a stable triazole linkage between an azide and a terminal alkyne, two functional groups that are largely absent in biological systems, thus ensuring high specificity.[3][4]
2-(1-Methylprop-2-yn-1-yl)isoindoline-1,3-dione is a unique reagent that introduces a terminal alkyne functionality for CuAAC-mediated bioconjugation. The isoindoline-1,3-dione (phthalimide) group provides a stable, hydrophobic handle and, importantly, serves as a protecting group for a primary amine. This dual characteristic opens up possibilities for multi-step, site-specific modifications of proteins.
This guide will provide the necessary theoretical background and practical protocols to enable researchers to effectively utilize this reagent in their work, from initial protein labeling to the potential for downstream modifications.
Principle of the Method: A Two-Fold Strategy
The application of 2-(1-methylprop-2-yn-1-yl)isoindoline-1,3-dione in protein bioconjugation is centered around the reactivity of its terminal alkyne group.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of the labeling strategy is the CuAAC reaction.[2] In the presence of a copper(I) catalyst, the terminal alkyne of 2-(1-methylprop-2-yn-1-yl)isoindoline-1,3-dione reacts with an azide-modified protein to form a stable 1,4-disubstituted-1,2,3-triazole ring. This reaction is highly efficient and can be performed in aqueous buffers, making it suitable for biological samples.[1] The protein of interest must first be functionalized with an azide group, which can be achieved through various methods, such as the use of azide-reactive crosslinkers targeting specific amino acid side chains (e.g., lysines or cysteines) or through the metabolic incorporation of azide-containing unnatural amino acids.[5]
The Phthalimide Group: Protection and Potential for Further Functionalization
The phthalimide group serves as a robust protecting group for the primary amine of 3-butyn-2-amine.[6] This is particularly advantageous when the primary amine is not desired during the initial bioconjugation step. Following the successful conjugation of the alkyne to the protein, the phthalimide group can be removed under specific chemical conditions to expose a primary amine.[7][8] This newly revealed amine can then be used for subsequent labeling or conjugation reactions, allowing for the construction of more complex biomolecular architectures.
Synthesis of 2-(1-Methylprop-2-yn-1-yl)isoindoline-1,3-dione
While commercially available from some suppliers, 2-(1-methylprop-2-yn-1-yl)isoindoline-1,3-dione can also be synthesized in the laboratory. A common method involves the reaction of phthalic anhydride with 3-butyn-2-amine.[9][10]
Diagram of the Synthesis of 2-(1-Methylprop-2-yn-1-yl)isoindoline-1,3-dione
Caption: Synthesis of the alkyne reagent.
Experimental Protocols
Protocol 1: Labeling of an Azide-Modified Protein with 2-(1-Methylprop-2-yn-1-yl)isoindoline-1,3-dione via CuAAC
This protocol describes the general procedure for conjugating the alkyne-containing reagent to a protein that has been pre-functionalized with azide groups.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
2-(1-Methylprop-2-yn-1-yl)isoindoline-1,3-dione
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)
-
Protein desalting column (e.g., PD-10)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 2-(1-methylprop-2-yn-1-yl)isoindoline-1,3-dione in DMSO (e.g., 10 mM).
-
Prepare a fresh solution of sodium ascorbate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (e.g., to a final concentration of 1-10 mg/mL) with the reaction buffer.
-
Add the 2-(1-methylprop-2-yn-1-yl)isoindoline-1,3-dione stock solution to the protein solution. The final concentration of the alkyne reagent should be in molar excess (e.g., 10-50 fold) over the protein.
-
Prepare the copper catalyst premix: In a separate tube, mix the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio.
-
Add the copper catalyst premix to the protein-alkyne mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[4]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction time may need to be optimized depending on the protein and the desired degree of labeling.
-
-
Purification:
-
Remove the excess unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer for the protein.
-
Diagram of the Protein Labeling Workflow
Caption: Workflow for protein labeling.
Protocol 2: Deprotection of the Phthalimide Group to Reveal a Primary Amine
This protocol describes the removal of the phthalimide protecting group from the protein conjugate to expose a primary amine for further modification.
Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
Materials:
-
Phthalimide-labeled protein conjugate
-
Hydrazine hydrate solution (e.g., 1 M in water, pH adjusted to ~8.5) or ethylenediamine solution.[11][12]
-
Reaction buffer (e.g., PBS, pH 8.5)
-
Protein desalting column
Procedure:
-
Reaction Setup:
-
Buffer exchange the phthalimide-labeled protein conjugate into the reaction buffer (pH 8.5).
-
Add hydrazine hydrate solution to the protein conjugate to a final concentration of 50-100 mM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-6 hours. The reaction progress can be monitored by mass spectrometry.
-
-
Purification:
-
Remove the excess hydrazine and the phthalhydrazide byproduct by passing the reaction mixture through a desalting column equilibrated with the desired buffer for the now amine-functionalized protein.
-
Characterization of the Protein Conjugate
The successful conjugation and deprotection should be confirmed using appropriate analytical techniques.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the labeled protein and assess purity. | An increase in the molecular weight of the protein corresponding to the mass of the attached label. |
| Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | To confirm the covalent modification and determine the degree of labeling. | An increase in the mass of the protein corresponding to the mass of the conjugated molecule. |
| UV-Vis Spectroscopy | To quantify the protein concentration and potentially the label if it has a chromophore. | Changes in the absorption spectrum may be observed depending on the label. |
| Functional Assays | To ensure that the biological activity of the protein is retained after labeling. | The activity of the labeled protein should be comparable to that of the unlabeled protein. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Inefficient azide modification of the protein.- Degradation of sodium ascorbate.- Inactive copper catalyst. | - Optimize the azide modification step.- Use a freshly prepared solution of sodium ascorbate.- Ensure the correct preparation of the copper catalyst premix. |
| Protein Precipitation | - High concentration of organic solvent (DMSO).- Protein instability under reaction conditions. | - Minimize the volume of the DMSO stock solution added.- Optimize the reaction buffer (e.g., add stabilizing agents). |
| Incomplete Phthalimide Deprotection | - Insufficient reaction time or temperature.- Inactive hydrazine. | - Increase the incubation time or temperature.- Use fresh hydrazine solution. |
Conclusion
2-(1-Methylprop-2-yn-1-yl)isoindoline-1,3-dione is a promising reagent for the bioconjugation of proteins. Its terminal alkyne allows for efficient and specific labeling via CuAAC click chemistry. The presence of the phthalimide group offers the potential for a two-step modification strategy, where a primary amine can be unmasked for subsequent conjugations. The protocols and information provided in this guide are intended to serve as a starting point for researchers to develop and optimize their specific protein labeling applications.
References
- Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities.
- Introduction to click chemistry: a new method for the labeling and modific
- Click-iT® Metabolic Labeling Reagents for Proteins. Thermo Fisher Scientific.
- Click Chemistry in Proteomic Investig
- Click Chemistry—Section 3.1. Thermo Fisher Scientific - US.
- Deprotection conditions for pthalimide protected oxyamine? : r/Chempros. Reddit.
- An exceptionally mild deprotection of phthalimides. Organic Chemistry Portal.
- NaBH4 Phtalimide Deprotection of Amines. [www.rhodium.ws].
- Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs.
- Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.
- Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. NIH.
- Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione.
- Synthesis and optical properties of some isoindole-1,3-dione compounds.
- Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes. Lumiprobe.
- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.
- Phthalimides. Organic Chemistry Portal.
- 2-(But-3-en-2-yl)isoindoline-1,3-dione. PubChem.
- 2-(But-3-enyl)isoindoline-1,3-dione 95.00% | CAS: 52898-32-5. AChemBlock.
- Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Request PDF.
- Recent progress in enzymatic protein labelling techniques and their applic
- 2-Ethylisoindoline-1,3-dione.
- Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. PubMed.
- What is a reliable and quick way to label a protein?.
- Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives.
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.
- Reported isoindoline-1,3-dione derivatives. Download Scientific Diagram.
- 113439-83-1|2-(But-2-yn-1-yl)isoindoline-1,3-dione. BLDpharm.
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Application Note: 2-(But-3-yn-2-yl)isoindoline-1,3-dione for Bioorthogonal Labeling of Nascent Proteomes
An In-Depth Technical Guide for Researchers
Abstract
This guide provides a comprehensive overview and detailed protocols for the use of 2-(But-3-yn-2-yl)isoindoline-1,3-dione, a novel clickable probe for the metabolic labeling and analysis of newly synthesized proteins. The isoindoline-1,3-dione (phthalimide) moiety serves as a cell-permeable protecting group for a bioorthogonal alkyne handle. Following cellular uptake and metabolic activation, the probe is incorporated into nascent polypeptide chains. The terminal alkyne group then enables covalent conjugation to a wide variety of reporter tags via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This powerful two-step approach allows for the sensitive and specific visualization, enrichment, and identification of proteins synthesized within a defined experimental window, offering profound insights into dynamic cellular processes. We present field-proven protocols for cellular labeling, fluorescence imaging, in-gel analysis, and sample preparation for proteomic identification by mass spectrometry.
The Principle: A Two-Step Strategy for Proteome-Wide Analysis
The dynamic nature of the proteome requires methods that can distinguish between pre-existing and newly synthesized proteins. Bioorthogonal non-canonical amino acid tagging (BONCAT) and its fluorescent counterpart, fluorescent non-canonical amino acid tagging (FUNCAT), have emerged as indispensable tools for this purpose.[1][2] These techniques rely on introducing a non-native, chemically tractable functional group—a "bioorthogonal handle"—into proteins through the cell's own translational machinery.
The probe, this compound, is designed based on this principle. We hypothesize its mechanism of action as follows:
-
Cellular Uptake and Activation: The neutral, relatively hydrophobic phthalimide-protected probe readily crosses the cell membrane. Inside the cell, endogenous hydrolases (e.g., N-acyl-aliphatic-L-amino acid amidohydrolases) are presumed to cleave the phthalimide group, releasing the activated amino acid analogue bearing a terminal alkyne.
-
Metabolic Incorporation: The liberated amino acid surrogate is recognized by the cellular translational machinery (aminoacyl-tRNA synthetases) and incorporated into nascent polypeptide chains in place of a canonical amino acid. This step effectively "tags" newly synthesized proteins with an alkyne handle.[1]
-
Bioorthogonal Ligation ("Click" Reaction): The alkyne tag is chemically inert to the complex cellular environment.[3] After a period of labeling, cells can be lysed or fixed. The alkyne-tagged proteins are then specifically and covalently conjugated to an azide-functionalized reporter molecule (e.g., a fluorophore or biotin) using the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][5]
This two-step workflow enables the selective analysis of the newly synthesized proteome, providing a dynamic snapshot of cellular activity.
Figure 1. Overall experimental workflow for metabolic labeling and analysis.
Core Methodologies and Protocols
This section provides detailed, step-by-step protocols for the key stages of the workflow.
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells
This protocol describes the incorporation of the alkyne probe into newly synthesized proteins in cultured cells.
Scientist's Note: The optimal concentration of the probe and labeling duration are critical parameters that must be empirically determined for each cell type and experimental goal. High concentrations or prolonged incubation may lead to cytotoxicity or off-target effects. We recommend performing a dose-response and time-course experiment to identify conditions that maximize signal without compromising cell health.
Materials:
-
This compound (herein "Alkyne Probe")
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Adherent mammalian cells (e.g., HeLa, HEK293T, A549) plated in an appropriate format (e.g., 6-well plates or coverslips in 24-well plates)
Procedure:
-
Prepare Probe Stock Solution: Prepare a 100 mM stock solution of the Alkyne Probe in anhydrous DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of labeling. Allow cells to adhere and recover overnight.
-
Prepare Labeling Medium: Warm the complete culture medium to 37°C. Just before use, dilute the 100 mM Alkyne Probe stock solution into the pre-warmed medium to the desired final concentration.
-
Starting Recommendation: 25–100 µM.
-
-
Metabolic Labeling: Aspirate the existing medium from the cells and gently wash once with sterile PBS. Replace it with the prepared labeling medium.
-
Incubation: Return the cells to a 37°C, 5% CO₂ incubator. Incubate for the desired labeling period.
-
Starting Recommendation: 4–18 hours. For studies of rapidly synthesized proteins, shorter times (1-2 hours) may be sufficient.
-
-
Cell Harvesting/Processing: After incubation, proceed immediately to the desired downstream application (fixation for imaging, or cell lysis for biochemical analysis). It is crucial to wash the cells thoroughly to remove unincorporated probe.
-
For Imaging: Proceed to Protocol 2.
-
For Biochemical Analysis: Wash cells twice with ice-cold PBS. Aspirate the final wash and proceed immediately to Protocol 3 or 4.
-
Protocol 2: In Situ Click Reaction for Fluorescence Microscopy
This protocol details the "clicking" of a fluorescent azide onto alkyne-labeled proteins in fixed cells for visualization.
Scientist's Note: The CuAAC reaction requires a Copper(I) catalyst, which is typically generated in situ by reducing a Copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. The addition of a copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is critical. THPTA stabilizes the catalytic Cu(I) oxidation state, accelerates the reaction, and, most importantly, sequesters the copper ion to prevent cellular damage and fluorescence quenching.[6]
Materials:
-
Alkyne-labeled cells on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS with 0.5% Triton X-100 (Permeabilization Buffer)
-
3% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Fluorescent Azide (e.g., Azide-Alexa Fluor 488, Azide-TAMRA)
-
Copper(II) Sulfate (CuSO₄), 20 mM in H₂O
-
THPTA, 100 mM in H₂O[7]
-
Sodium Ascorbate, 300 mM in H₂O (prepare fresh)
-
Nuclear stain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Fixation: After labeling, wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with Permeabilization Buffer for 20 minutes at room temperature. This allows the click reagents to access intracellular proteins.
-
Washing: Wash twice with PBS.
-
Blocking: Incubate with Blocking Buffer for 30 minutes to reduce non-specific antibody binding if performing subsequent immunofluorescence.
-
Prepare Click Reaction Cocktail (1 mL):
-
Rationale: Reagents must be added in the specified order to ensure proper complexation of the copper before reduction. Prepare the cocktail immediately before use.
-
a. To 950 µL of PBS, add 10 µL of 100 mM THPTA solution (Final: 1 mM). Vortex gently.[7]
-
b. Add 10 µL of 20 mM CuSO₄ solution (Final: 200 µM). Vortex gently.[8]
-
c. Add 2.5 µL of a 1 mM fluorescent azide stock (Final: 2.5 µM). Vortex gently.
-
d. Immediately before adding to cells, add 10 µL of fresh 300 mM Sodium Ascorbate solution (Final: 3 mM). Vortex gently to mix.[7]
-
-
Click Reaction: Aspirate the blocking buffer from the coverslips and add enough Click Reaction Cocktail to cover the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate with DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes.
-
Final Wash & Mounting: Wash twice with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize using a fluorescence microscope with filter sets appropriate for the chosen fluorophore and DAPI.
Protocol 3: In-Gel Fluorescence Analysis of Labeled Proteomes
This protocol allows for the visualization of the entire population of newly synthesized proteins by SDS-PAGE.
Materials:
-
Alkyne-labeled cell pellet (from Protocol 1)
-
Lysis Buffer (e.g., RIPA buffer or 1% SDS in PBS) with protease inhibitors
-
Click Reaction Cocktail components (as in Protocol 2)
-
Azide-functionalized fluorophore (e.g., Azide-TAMRA)
-
4x SDS-PAGE Loading Buffer
-
SDS-PAGE gels and electrophoresis equipment
-
Fluorescence gel imager
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Sonicate or vortex vigorously to shear DNA and ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible assay (e.g., BCA assay, ensuring compatibility with detergents used).
-
Prepare Lysate for Click Reaction: In a microfuge tube, aliquot 20-50 µg of protein. Adjust the volume to 50 µL with Lysis Buffer or PBS.
-
Prepare Click Reaction Cocktail (per sample):
-
a. To the 50 µL of lysate, add 90 µL of PBS.
-
b. Add 10 µL of 100 mM THPTA solution. Vortex briefly.[5]
-
c. Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.[5]
-
d. Add 10 µL of a 2.5 mM azide-fluorophore stock (Final: ~100 µM).
-
e. Initiate the reaction by adding 10 µL of fresh 300 mM Sodium Ascorbate. Vortex to mix.[5]
-
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Protein Precipitation (Optional but Recommended): To concentrate the protein and remove excess reagents, perform a methanol/chloroform precipitation.[4]
-
Sample Preparation for Electrophoresis: Resuspend the protein pellet in 1x SDS-PAGE Loading Buffer. Heat at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run according to standard procedures.
-
In-Gel Fluorescence Scanning: After electrophoresis, scan the gel directly using a fluorescence imager with excitation/emission settings appropriate for the chosen fluorophore (e.g., TAMRA).[9]
-
Total Protein Staining: After scanning, the same gel can be stained with Coomassie Brilliant Blue or another total protein stain to confirm equal protein loading across lanes.[9]
Figure 2. Workflow for in-gel fluorescence analysis of labeled proteomes.
Protocol 4: Sample Preparation for Mass Spectrometry
This protocol outlines the enrichment of alkyne-labeled proteins using an azide-biotin tag, followed by on-bead digestion for identification by LC-MS/MS.
Scientist's Note: Sample preparation is the most critical determinant of success in a proteomics experiment.[10][11] Contaminants like detergents and polymers (e.g., PEG from some reagents) can severely suppress ionization.[12] Furthermore, the high abundance of unlabeled, pre-existing proteins necessitates an efficient enrichment step to detect the lower-abundance newly synthesized proteins.
Materials:
-
Alkyne-labeled cell lysate (from Protocol 3, Step 2)
-
Azide-PEG3-Biotin
-
Click Reaction Cocktail components (as in Protocol 2)
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS with decreasing concentrations of SDS)
-
Ammonium Bicarbonate (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Formic Acid
Procedure:
-
Click Reaction with Azide-Biotin: Perform the CuAAC reaction on 1-5 mg of cell lysate as described in Protocol 3, but substitute the azide-fluorophore with Azide-PEG3-Biotin (final concentration ~100 µM).
-
Enrichment of Biotinylated Proteins:
-
a. Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
b. Incubate for 2-4 hours at 4°C with end-over-end rotation to capture the biotin-tagged proteins.
-
-
Bead Washing: Pellet the beads by centrifugation and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series might be:
-
2x with 0.5% SDS in PBS
-
1x with 0.1% SDS in PBS
-
2x with 8 M Urea in 50 mM Ammonium Bicarbonate
-
2x with 50 mM Ammonium Bicarbonate
-
-
On-Bead Digestion:
-
a. Reduction: Resuspend the beads in 50 mM Ammonium Bicarbonate containing 10 mM DTT. Incubate at 56°C for 30 minutes.
-
b. Alkylation: Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes.
-
c. Digestion: Add sequencing-grade trypsin and incubate overnight at 37°C with gentle shaking.
-
-
Peptide Collection and Cleanup:
-
a. Centrifuge the beads and collect the supernatant containing the digested peptides.
-
b. Acidify the peptides with formic acid.
-
c. Desalt the peptides using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.[13]
-
-
LC-MS/MS Analysis: Analyze the cleaned peptides on a high-resolution mass spectrometer. The resulting data can be searched against a protein database to identify the newly synthesized proteins.[2]
Data Interpretation and Quantitative Parameters
| Parameter | Probe Type | Cell Line | Concentration | Incubation Time | Application | Reference |
| Metabolic Labeling | Alkyne-Amino Acid (HPG) | HeLa | 50 µM | 1-4 h | Protein Synthesis Imaging | [1] |
| Alkyne-Isoprenoid | Mammalian Cells | 10-100 µM | 12-24 h | Prenylome Imaging & Quant. | [14][15] | |
| Click Reaction | Azide-Fluorophore | Fixed Cells | 2-25 µM | 30-60 min | Fluorescence Imaging | [1][6] |
| Azide-Biotin | Cell Lysate | 50-100 µM | 1-2 h | Proteomic Enrichment | [2] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Fluorescent Signal | - Inefficient metabolic incorporation.- Probe cytotoxicity.- Inactive click reaction components.- Insufficient cell permeabilization. | - Optimize probe concentration and incubation time.- Perform a cell viability assay (e.g., Trypan Blue).- Prepare fresh Sodium Ascorbate solution for every experiment.- Increase Triton X-100 concentration or incubation time. |
| High Background Signal | - Non-specific binding of the fluorescent probe.- Residual, un-clicked probe reacting with cells.- Copper-catalyzed autofluorescence. | - Increase the number and stringency of wash steps after the click reaction.- Ensure thorough washing of cells after metabolic labeling.- Include a "no-probe" control; if background persists, try a copper-free click chemistry alternative (SPAAC). |
| High Variability Between Replicates | - Inconsistent cell numbers.- Inconsistent reagent addition. | - Ensure accurate cell counting and plating.- Use a master mix for the Click Reaction Cocktail to ensure all samples receive identical components. |
| Few IDs in MS Experiment | - Inefficient protein enrichment.- Sample loss during preparation.- Contaminants suppressing ionization. | - Increase the amount of starting lysate.- Optimize the stringency of bead washing steps.- Ensure complete removal of detergents and salts; perform thorough C18 desalting. |
References
-
Dieterich, D. C., et al. (2010). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology. [Link]
-
Dieterich, D. C., et al. (2007). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Nature Protocols. [Link]
-
Hong, V., et al. (2009). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Journal of the American Chemical Society. [Link]
-
Niehues, S., et al. (2017). Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila. Journal of Visualized Experiments. [Link]
-
Ahmadi, M., et al. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Methods in Molecular Biology. [Link]
-
Confluore. (n.d.). Click Chemistry Protocols. Xi'an Confluore Biological Technology Co., Ltd. [Link]
-
Chen, Y., et al. (2024). Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. Bio-protocol. [Link]
-
Zaro, B. W., et al. (2011). Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation. Electrophoresis. [Link]
-
Bio-Synthesis Inc. (n.d.). Bioorthogonal Probes. Bio-Synthesis Technical Resources. [Link]
-
Rogers, J. C., & Bomgarden, R. D. (2016). Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides. Advances in Experimental Medicine and Biology. [Link]
-
Meissner, F., & Mann, M. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online. [Link]
-
PreOmics. (2024). A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. PreOmics Resources. [Link]
Sources
- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. confluore.com [confluore.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]
- 14. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.umn.edu [experts.umn.edu]
Application Notes & Protocols: 2-(But-3-yn-2-yl)isoindoline-1,3-dione in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the applications of 2-(But-3-yn-2-yl)isoindoline-1,3-dione in modern medicinal chemistry. This bifunctional molecule, featuring a phthalimide core and a terminal alkyne, serves as a versatile and strategic building block for the synthesis of advanced therapeutic agents and chemical biology tools. The primary focus of these notes will be its pivotal role in the construction of Proteolysis Targeting Chimeras (PROTACs), where the phthalimide moiety acts as a crucial E3 ligase ligand precursor and the terminal alkyne provides a reactive handle for efficient conjugation via click chemistry. Detailed, field-proven protocols for its synthesis and subsequent elaboration into functional constructs are provided, alongside mechanistic insights and troubleshooting guidance for researchers in drug discovery and development.
Introduction: A Bifunctional Scaffold for Targeted Therapeutics
In the landscape of contemporary drug discovery, molecules that offer modularity and precise reactivity are of paramount importance. This compound emerges as a significant synthetic intermediate by strategically combining two key functional motifs within a single, compact structure:
-
The Isoindoline-1,3-dione (Phthalimide) Moiety: This substructure is the cornerstone of a class of immunomodulatory drugs (IMiDs), most notably thalidomide and its more potent analogs, lenalidomide and pomalidomide.[1][2] The critical discovery that these molecules function by binding to the Cereblon (CRBN) E3 ubiquitin ligase has positioned the phthalimide scaffold as a premier warhead for recruiting this enzyme.[][4] This recruitment is the foundational step in the mechanism of action for a powerful new class of therapeutics called PROTACs.[5]
-
The Terminal Alkyne: The terminal alkyne is a highly versatile functional group in medicinal chemistry, prized for its linear geometry and unique reactivity.[6][7] Its most prominent application is in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[8] This reaction allows for the rapid, efficient, and bio-orthogonal formation of a stable triazole linkage, making it an ideal method for conjugating molecular fragments.[9]
The combination of these two features in this compound makes it a purpose-built starting material for the modular synthesis of CRBN-recruiting PROTACs.
Physicochemical Properties and Synthesis
A foundational understanding of the molecule's properties is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | This compound |
| Appearance | Off-white to pale yellow solid (typical) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; sparingly soluble in alcohols |
Protocol 2.1: Synthesis of this compound
This protocol describes a standard condensation reaction to synthesize the title compound. The reaction of phthalic anhydride with the corresponding amine is a robust and widely used method for preparing N-substituted phthalimides.[10]
Rationale: The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, followed by ring-opening and subsequent intramolecular cyclization with the elimination of water to form the stable imide ring. Heating is typically required to drive the final dehydration step.
Materials:
-
Phthalic anhydride
-
3-Butyn-2-amine
-
Glacial acetic acid (solvent)
-
Toluene (for azeotropic water removal, optional)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phthalic anhydride (1.0 eq) and 3-butyn-2-amine (1.05 eq).
-
Add glacial acetic acid to achieve a concentration of approximately 0.5 M with respect to the phthalic anhydride.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water with stirring. A precipitate should form.
-
If a solid precipitates, filter the crude product, wash thoroughly with water, and then with a small amount of cold hexanes.
-
Alternatively, transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Core Application: A Building Block for PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound is an ideal starting material for the E3 ligase ligand and linker attachment portion of a CRBN-recruiting PROTAC.
Protocol 3.1: Synthesis of a CRBN-based PROTAC via CuAAC
This protocol outlines the final "click" reaction step to assemble the PROTAC, assuming a pre-synthesized Azido-Linker-POI conjugate is available.
Rationale: The CuAAC reaction is highly efficient and specific for terminal alkynes and azides, proceeding under mild conditions that are compatible with a wide range of functional groups typically found in complex drug molecules.[8] A copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is essential for the reaction. A ligand such as TBTA or THPTA is often used to stabilize the Cu(I) oxidation state and improve reaction kinetics.
Materials:
-
This compound
-
Azido-Linker-POI conjugate (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 - 0.2 eq)
-
Sodium ascorbate (0.3 - 0.5 eq)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, 0.1 eq)
-
Solvent: A mixture of t-butanol and water (1:1) or DMSO
Procedure:
-
In a vial, dissolve the Azido-Linker-POI conjugate (1.0 eq) and this compound (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In a third vial, prepare a solution of CuSO₄·5H₂O (and TBTA, if used) in water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often complete within a few hours but can be left overnight.
-
Monitor the reaction by LC-MS to confirm the formation of the desired product (mass increase corresponding to the addition of C₁₂H₁₁NO₂).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate or DCM), or directly purified.
-
Purification is typically achieved by preparative HPLC (reverse phase) to yield the final, highly pure PROTAC molecule.
-
Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mechanism of Action: PROTAC-Induced Protein Degradation
The synthesized PROTAC functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin (Ub) from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.
Data Interpretation and Expected Results
Proper characterization is crucial to confirm the identity and purity of the synthesized compounds.
| Compound | ¹H NMR (CDCl₃, δ ppm) - Key Signals | ESI-MS [M+H]⁺ (m/z) |
| This compound | 7.8-7.9 (m, 2H, Ar-H), 7.7-7.8 (m, 2H, Ar-H), 5.1-5.2 (q, 1H, CH), 2.3 (d, 1H, C≡CH), 1.7 (d, 3H, CH₃) | 202.08 |
| Example PROTAC Product | Appearance of a new singlet between 7.5-8.5 ppm (triazole C-H), disappearance of the alkyne proton (~2.3 ppm), and presence of signals from all three components (phthalimide, linker, POI ligand). | Calculated mass for the final conjugate. |
Conclusion
This compound is a high-value, strategic building block for medicinal chemists. Its pre-packaged phthalimide and terminal alkyne functionalities streamline the synthesis of sophisticated molecules, particularly CRBN-recruiting PROTACs. The protocols and insights provided herein demonstrate its utility and provide a clear roadmap for its application in the development of next-generation targeted protein degraders.
References
-
Muller, G. W., Corral, L. G., Shire, M. G., Wang, H., Moreira, A., Kaplan, G., & Stirling, D. I. (1996). Structural Modifications of Thalidomide Produce Analogs with Enhanced Tumor Necrosis Factor Inhibitory Activity. Journal of Medicinal Chemistry, 39(17), 3238–3240. [Link]
-
Wikipedia. (n.d.). Thalidomide. Retrieved from [Link]
-
Lepper, E. R., et al. (2002). Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFα-Modulatory Thalidomide Analogue 2-(2,6-Dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry, 45(18), 3949-3957. [Link]
-
Encyclopedia.pub. (2021). Development of Analogs of Thalidomide. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure and effects of thalidomide and its analogs. Retrieved from [Link]
-
American Journal of Biomedical Science & Research. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Retrieved from [Link]
-
Current Medicinal Chemistry. (2014). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Retrieved from [Link]
-
Current Medicinal Chemistry. (2010). Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Retrieved from [Link]
-
PubChem. (n.d.). 2-(But-3-en-2-yl)isoindoline-1,3-dione. Retrieved from [Link]
-
ACG Publications. (2015). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Retrieved from [Link]
-
MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ResearchGate. (2014). Click chemistry approach for the regioselective synthesis of iso-indoline-1,3-dione linked 1,4 and 1,5 coumarinyl 1,2,3-triazoles and their photophysical properties. Retrieved from [Link]
-
ResearchGate. (2019). Click Chemistry Approach to Isoindole-1,3-dione Tethered 1,2,3-Triazole Derivatives. Retrieved from [Link]
-
PubMed Central. (2021). Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91. Retrieved from [Link]
- Google Patents. (2021). WO2021141662A1 - Proteolysis targeting chimeric molecules (protacs) with functional handles and uses thereof.
-
Journal of Medicinal Chemistry. (2019). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Retrieved from [Link]
Sources
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- 2. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC Synthesis Using 2-(But-3-yn-2-yl)isoindoline-1,3-dione
Introduction: A Modular Approach to Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate specific proteins from the cellular environment rather than merely inhibiting them.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By hijacking the cell's natural ubiquitin-proteasome system, PROTACs induce the ubiquitination and subsequent degradation of the target protein.[1]
The modular nature of PROTACs necessitates robust and efficient synthetic strategies. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone in PROTAC development due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[][3] This approach allows for the reliable conjugation of the two distinct ligand moieties, facilitating the rapid synthesis of PROTAC libraries for optimization.[4]
This document provides a comprehensive guide to the application of 2-(But-3-yn-2-yl)isoindoline-1,3-dione , a terminal alkyne-functionalized analog of thalidomide, in the synthesis of PROTACs. Thalidomide and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a frequently utilized E3 ligase in PROTAC design.[] The terminal alkyne group on this compound serves as a versatile handle for CuAAC-mediated ligation to an azide-functionalized POI ligand, enabling the efficient construction of CRBN-recruiting PROTACs.
Chemical Profile: this compound
Understanding the properties of this key building block is essential for successful PROTAC synthesis.
| Property | Value |
| IUPAC Name | 2-(1-methylprop-2-ynyl)-1H-isoindole-1,3(2H)-dione |
| Molecular Formula | C₁₂H₉NO₂ |
| Molecular Weight | 199.21 g/mol |
| CAS Number | 14396-89-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and ethanol.[6] |
| Storage | Refrigerated |
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound follows a convergent strategy wherein the E3 ligase ligand and the POI ligand are synthesized and functionalized separately before being joined in the final step via a click reaction.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a PROTAC using this compound and an azide-functionalized POI ligand.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the final conjugation step to form the PROTAC molecule. It is based on established procedures for CuAAC in bioconjugation and PROTAC synthesis.[7][8][9]
Materials and Reagents:
-
This compound
-
Azide-functionalized POI ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Dimethyl sulfoxide (DMSO) or a mixture of t-butanol and water
-
Deionized water
-
Nitrogen or Argon gas
Reaction Setup:
Caption: Key components of the CuAAC reaction.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the azide-functionalized POI ligand in DMSO.
-
Prepare a stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a stock solution of THPTA or TBTA in DMSO or water.
-
Freshly prepare a stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Assembly:
-
In a clean, dry reaction vial, add the azide-functionalized POI ligand (1.0-1.2 equivalents).
-
Add the this compound (1.0 equivalent).
-
Add the solvent (e.g., a 1:1 mixture of t-butanol and water or DMSO). The choice of solvent will depend on the solubility of the reactants.
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Catalyst Addition:
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species.[8]
-
The reaction is typically carried out at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from 1 to 24 hours.
-
Protocol 2: Purification and Characterization
Purification of the newly synthesized PROTAC is crucial to remove unreacted starting materials, catalyst, and byproducts.
Purification:
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography: The crude product is typically purified by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the pure PROTAC.
Characterization:
-
LC-MS: Confirm the molecular weight of the purified PROTAC.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final PROTAC molecule, including the formation of the characteristic triazole ring.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Self-Validating System and Causality in Experimental Choices
-
Why CuAAC? The choice of the copper-catalyzed click reaction is deliberate. It is highly specific, forming a stable triazole linkage with minimal side products, which simplifies purification.[] The reaction is also bio-orthogonal, meaning it does not interfere with most biological functional groups, making it suitable for complex molecules.[3]
-
The Role of the Ligand (THPTA/TBTA): Copper(I) is prone to oxidation to the inactive Copper(II) state. The triazole-based ligands stabilize the Cu(I) oxidation state, accelerating the reaction and preventing the generation of reactive oxygen species that could damage the PROTAC or its precursors.[7][8]
-
Inert Atmosphere: The removal of oxygen is critical to maintain the catalytic activity of Cu(I) and prevent oxidative side reactions.
-
Monitoring and Purification: Rigorous monitoring by LC-MS and purification by HPLC are essential to ensure the final product is of high purity, which is critical for accurate biological evaluation. Impurities could lead to misleading results in cellular assays.
Application in PROTAC Development
The use of this compound provides a straightforward method to incorporate a CRBN-recruiting moiety into a PROTAC. This building block is particularly useful for:
-
Rapid Library Synthesis: The efficiency of the click chemistry reaction allows for the parallel synthesis of a library of PROTACs with different linkers and POI ligands to explore structure-activity relationships (SAR).[4]
-
Modular PROTAC Design: Researchers can independently synthesize and optimize the azide-functionalized POI ligand and then readily conjugate it to the pre-functionalized CRBN ligand.
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its terminal alkyne functionality makes it an ideal partner for CuAAC-mediated "click" conjugation with azide-functionalized POI ligands. The detailed protocols and rationale provided in this document are intended to empower researchers to efficiently synthesize and evaluate novel PROTACs for targeted protein degradation, accelerating the discovery of new therapeutics.
References
-
(2025-07-01). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. [Link]
-
A MedChem toolbox for cereblon-directed PROTACs. PMC - NIH. [Link]
-
Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development. PubMed. [Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. ACS Publications. [Link]
-
(2025-06-25). Methods to accelerate PROTAC drug discovery. PMC - NIH. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
-
(2023-12-29). Click chemistry in the development of PROTACs. PMC - NIH. [Link]
-
(2023-06-09). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters. [Link]
-
Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. PMC - NIH. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC - NIH. [Link]
-
2-(But-3-yn-1-yl)isoindoline-1,3-dione Cas 14396-90-8. BIOSYNCE. [Link]
-
(2022-12-20). An overview of PROTACs: a promising drug discovery paradigm. PMC - NIH. [Link]
-
(2024-08-21). A one-pot photocatalytic triazole-based linkerology for PROTACs. Cell Reports Physical Science. [Link]
-
Click chemistry in the development of PROTACs. RSC Chemical Biology (RSC Publishing). [Link]
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PMC - NIH. [Link]
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The Strategic Utility of 2-(But-3-yn-2-yl)isoindoline-1,3-dione in Advanced Organic Synthesis
Introduction: A Bifunctional Linchpin for Complex Molecular Architectures
In the landscape of modern organic synthesis, the demand for versatile, highly functionalized building blocks is perpetual. 2-(But-3-yn-2-yl)isoindoline-1,3-dione emerges as a molecule of significant strategic value, embodying a powerful combination of two of synthetic chemistry's most robust functionalities: the phthalimide-protected secondary amine and a terminal alkyne. This unique architecture positions it as a bifunctional linchpin, enabling the streamlined construction of complex molecular scaffolds, particularly in the burgeoning fields of medicinal chemistry and chemical biology.
The phthalimide group serves as a clean and efficient precursor to a primary amine, a cornerstone of the Gabriel synthesis.[1][2][3][4] Its steric bulk and electronic properties prevent the over-alkylation issues that often plague direct amination with ammonia.[1][2] Concurrently, the terminal alkyne handle is a premier functional group for modern ligation chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[5][6] This reaction's high efficiency, broad functional group tolerance, and mild reaction conditions have made it a go-to method for covalently linking molecular fragments.[6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, applications, and key protocols involving this compound. We will delve into its role in the construction of Proteolysis Targeting Chimeras (PROTACs), its utility in click chemistry-mediated conjugations, and the strategic deprotection of the phthalimide to unmask the primary amine for further functionalization.
Core Applications and Mechanistic Insights
The dual functionality of this compound underpins its utility in multi-step synthetic campaigns. The molecule can be conceptualized as a stable, readily deployable synthon for a secondary amine bearing an alkyne moiety.
Synthesis of this compound via Gabriel Synthesis
The preparation of the title compound is most effectively achieved through a modification of the Gabriel synthesis, a venerable and reliable method for the synthesis of primary amines.[1][2][3][4] In this case, it is adapted for a secondary amine. The synthesis involves the N-alkylation of potassium phthalimide with a suitable electrophile derived from 3-butyn-2-ol.
Causality of Experimental Choices:
-
Phthalimide as the Nitrogen Source: Phthalimide's N-H bond is rendered acidic (pKa ≈ 8.3) by the two flanking carbonyl groups, allowing for easy deprotonation with a moderately strong base like potassium carbonate or potassium hydroxide to form the nucleophilic potassium phthalimide.[1][2]
-
Activation of the Alcohol: A direct SN2 reaction with 3-butyn-2-ol is not feasible. Therefore, the hydroxyl group must be converted into a better leaving group. This is typically achieved by tosylation (forming a tosylate) or by using Mitsunobu conditions. The Mitsunobu reaction is often preferred for its mild conditions and high inversion of stereochemistry if a chiral alcohol is used.[7]
-
Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal for the SN2 reaction between potassium phthalimide and the alkyl halide/sulfonate, as it effectively solvates the potassium cation without solvating the phthalimide anion, thus enhancing its nucleophilicity.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-butyn-2-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
Step 1: Tosylation of 3-butyn-2-ol
-
Dissolve 3-butyn-2-ol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Step 2: N-Alkylation of Potassium Phthalimide
-
Suspend potassium phthalimide (1.2 eq) in anhydrous DMF in a round-bottom flask.
-
Add the crude tosylate from Step 1 (1.0 eq) dissolved in a minimal amount of DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound is primed for participation in CuAAC reactions. This allows for the efficient covalent linkage of the phthalimide-containing fragment to any molecule bearing an azide group. A prominent application is in the synthesis of PROTACs.[8]
PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[9][10][11] Phthalimide derivatives, such as thalidomide and its analogues, are well-established binders of the Cereblon (CRBN) E3 ligase.[9] Thus, this compound can serve as a building block for the E3 ligase-binding moiety of a PROTAC, with the alkyne handle providing a convenient point for attaching a linker connected to a POI-binding ligand.
Workflow for PROTAC Synthesis using this compound:
Caption: Workflow for PROTAC synthesis via CuAAC.
Experimental Protocol: General CuAAC with this compound
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., Azide-Linker-POI Ligand)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol/Water (or other suitable solvent system like DMF, DMSO)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a vial, dissolve this compound (1.0 eq) and the azide-functionalized molecule (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with DCM or EtOAc (3x).
-
Wash the combined organic layers with saturated aqueous ammonium chloride (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 1,2,3-triazole-linked product.
Data Summary: Typical CuAAC Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Alkyne:Azide Ratio | 1 : 1.1 | A slight excess of one reagent can drive the reaction to completion. |
| Copper Catalyst | 1-10 mol% CuSO4 | Catalytic amount is sufficient; higher loading can lead to side reactions. |
| Reducing Agent | 10-50 mol% Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) species in situ. |
| Solvent | t-BuOH/H2O, DMF, DMSO | Must solubilize all reactants. Aqueous mixtures are common and green. |
| Temperature | Room Temperature | The reaction is typically highly exothermic and proceeds readily at RT. |
| Reaction Time | 4-24 hours | Dependent on substrate reactivity. |
Deprotection to Unmask the Primary Amine
A key feature of the phthalimide group is its ability to be selectively removed to reveal a primary amine. This allows for further synthetic manipulations at the nitrogen atom after the alkyne has been used in a conjugation reaction. The classic method for phthalimide deprotection is hydrazinolysis (the Ing-Manske procedure).[4][7]
Causality of Hydrazinolysis:
-
Hydrazine as a Nucleophile: Hydrazine (N2H4) is a potent nucleophile that attacks one of the imide carbonyls.[2]
-
Irreversible Cyclization: Following the initial attack, an intramolecular cyclization occurs, leading to the formation of the highly stable, five-membered phthalhydrazide ring. This thermodynamically favorable process drives the reaction to completion and releases the desired primary amine.[7]
Deprotection Workflow:
Caption: Deprotection of the phthalimide group.
Experimental Protocol: Hydrazinolysis of a Phthalimide Derivative
Materials:
-
Phthalimide-protected substrate (e.g., the product from the CuAAC reaction)
-
Hydrazine monohydrate (N2H4·H2O)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Diethyl ether (Et2O)
-
Celite®
Procedure:
-
Dissolve the phthalimide-protected substrate (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Add hydrazine monohydrate (5-10 eq) to the solution.
-
Stir the mixture at room temperature or gently reflux for 2-16 hours. A white precipitate of phthalhydrazide will form. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether to ensure complete precipitation of the phthalhydrazide.
-
Filter the mixture through a pad of Celite® to remove the solid byproduct.
-
Wash the Celite® pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine.
-
If necessary, purify the product by an appropriate method (e.g., acid-base extraction or column chromatography).
Alternative Mild Deprotection:
For substrates sensitive to the basicity of hydrazine, a milder, two-stage deprotection using sodium borohydride (NaBH4) followed by acetic acid can be employed. This method proceeds through a reductive cleavage and avoids harsh basic conditions.[12]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its bifunctional nature, combining a protected amine with a reactive alkyne, provides a strategic advantage in multistep syntheses. The protocols outlined in this note for its synthesis, application in CuAAC for constructing conjugates like PROTACs, and subsequent deprotection offer a robust framework for its effective utilization in research and development. By understanding the causality behind the experimental choices, researchers can adapt and optimize these procedures to achieve their specific synthetic goals, thereby accelerating the discovery of novel chemical entities for a wide range of applications.
References
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Anand, A., et al. (2025). Click chemistry approach for the regioselective synthesis of iso-indoline-1,3-dione linked 1,4 and 1,5 coumarinyl 1,2,3-triazoles and their photophysical properties. ResearchGate. Available from: [Link]
-
De, S., et al. (n.d.). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. PMC. Available from: [Link]
-
Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. Available from: [Link]
-
Bektash, H., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 26(15), 4453. Available from: [Link]
-
PubChem. (n.d.). 2-(But-3-en-2-yl)isoindoline-1,3-dione. Retrieved from [Link]
-
Kumar, R., et al. (2021). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. Molecules, 26(11), 3326. Available from: [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Foley, D. J., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12(1), 1-10. Available from: [Link]
-
ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Retrieved from [Link]
-
Kim, M., et al. (2022). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. Scientific Reports, 12(1), 1-13. Available from: [Link]
-
Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Organic Communications, 11(4), 173-180. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Balasubramanian, S., et al. (2017). Design, synthesis and biological evaluation of 2-(4-phenylthiazol-2-yl) isoindoline-1,3-dione derivatives as anti-prostate cancer agents. Bioorganic & Medicinal Chemistry Letters, 27(5), 1265-1270. Available from: [Link]
-
Wikipedia. (n.d.). Phthalimide. Retrieved from [Link]
-
ResearchGate. (2020). Discovery of the first potent proteolysis targeting chimera (PROTAC) degrader of indoleamine 2, 3-dioxygenase 1. Available from: [Link]
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Application Notes & Protocols: Leveraging 2-(But-3-yn-2-yl)isoindoline-1,3-dione for Modular Fluorescent Probe Development via Click Chemistry
Abstract
The development of bespoke fluorescent probes is a cornerstone of modern chemical biology and drug discovery. A modular approach, where a fluorophore can be readily conjugated to a variety of targeting moieties, offers unparalleled flexibility. This document provides a detailed guide to using 2-(But-3-yn-2-yl)isoindoline-1,3-dione , a versatile synthetic building block, for the construction of custom fluorescent probes. We leverage the terminal alkyne functionality for highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This guide covers the synthesis of the building block, its characterization, detailed protocols for conjugation to azide-bearing molecules, and application workflows for labeling biomolecules.
Introduction: The Power of Modular Probe Design
The isoindoline-1,3-dione (phthalimide) scaffold is a well-established photophore known for its environmental sensitivity and stable fluorescence. By functionalizing this core with a terminal alkyne, we create a "clickable" fluorophore, This compound . This molecule serves as a fluorescent reporter that can be attached to any molecule containing a complementary azide group.
The primary advantages of this system are:
-
Modularity: The same fluorescent core can be attached to peptides, proteins, nucleic acids, or small molecules to investigate different biological systems.
-
Bioorthogonality: The azide-alkyne cycloaddition reaction is highly specific and proceeds with high efficiency in complex biological media without cross-reacting with native functional groups.
-
Efficiency: The CuAAC reaction is known for its high yields and favorable kinetics, making it a reliable conjugation method.
This guide will walk you through the necessary steps to utilize this powerful building block in your research.
Synthesis & Characterization of the Alkyne-Phthalimide Core
The foundational step is the synthesis of the clickable fluorophore precursor. The most common route is a substitution reaction between potassium phthalimide and a suitable alkyne-containing electrophile.
Protocol 2.1: Synthesis of this compound
Materials:
-
Potassium Phthalimide
-
3-Butyn-2-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hexanes
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve potassium phthalimide (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Alcohol Addition: Add 3-butyn-2-ol (1.2 eq) to the stirring solution.
-
Initiation: Cool the flask to 0 °C in an ice bath. Slowly add DIAD or DEAD (1.5 eq) dropwise over 20-30 minutes. The reaction may change color.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Remove the THF under reduced pressure.
-
Resuspend the residue in DCM and filter to remove insoluble byproducts.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient.
-
Verification: Combine the pure fractions and remove the solvent in vacuo. Confirm the structure and purity of the white solid product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Diagram 2.1: Synthesis Workflow
Caption: A streamlined workflow for the synthesis and purification of the alkyne-phthalimide building block.
Table 2.1: Expected Characterization Data
| Characterization Method | Expected Result |
| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic phthalimide protons, the methine proton, the methyl protons, and the terminal alkyne proton. |
| ¹³C NMR (CDCl₃) | Peaks for carbonyl carbons, aromatic carbons, and the two distinct alkyne carbons. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺ or [M+Na]⁺ should match the observed value within ± 5 ppm. |
| Absorbance Max (λₐₑₛ) | Typically in the UV range (~290-340 nm), characteristic of the phthalimide chromophore. |
| Emission Max (λₑₘ) | Fluorescence emission typically in the range of ~350-450 nm, depending on the solvent. |
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the alkyne-phthalimide to a generic azide-containing molecule (R-N₃).
Protocol 3.1: General CuAAC "Click" Reaction
Materials:
-
This compound (Alkyne-Phthalimide)
-
Azide-containing molecule (e.g., 1-azido-3-propanamine)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Solvent system (e.g., DMSO/water, t-BuOH/water)
Procedure:
-
Reactant Preparation: Prepare stock solutions of all reactants. For example:
-
Alkyne-Phthalimide in DMSO (10 mM)
-
Azide molecule in water or DMSO (12 mM, 1.2 eq)
-
CuSO₄ in water (100 mM)
-
Sodium Ascorbate in water (500 mM, freshly prepared)
-
TBTA in DMSO (50 mM)
-
-
Reaction Assembly: In a microcentrifuge tube, add the reactants in the following order:
-
Solvent (e.g., a mixture to achieve final concentrations)
-
Alkyne-Phthalimide (1.0 eq)
-
Azide molecule (1.2 eq)
-
TBTA (0.1 eq)
-
CuSO₄ (0.1 eq)
-
-
Initiation: Vortex briefly, then add the Sodium Ascorbate (0.5 eq) to reduce Cu(II) to the active Cu(I) species. Vortex again.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, this can be done at 4 °C overnight. Protect the reaction from light if the components are photolabile.
-
Monitoring: The reaction can be monitored by TLC or LC-MS to confirm the formation of the triazole product.
-
Purification: Depending on the product, purification can be achieved via Reverse-Phase HPLC, size-exclusion chromatography (for biomolecules), or precipitation.
Diagram 3.1: CuAAC Reaction Scheme
Caption: The core components of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Application Example: Fluorescent Labeling of an Azide-Modified Peptide
This workflow demonstrates the practical application of the alkyne-phthalimide probe for labeling a biomolecule.
Protocol 4.1: Labeling of an Azide-Peptide
Objective: To covalently attach the phthalimide fluorophore to a peptide containing an azido-lysine or a terminal azide group.
Materials:
-
Azide-modified peptide (e.g., 1 mg/mL in a suitable buffer like PBS, pH 7.4)
-
Alkyne-Phthalimide (from Protocol 2.1)
-
Copper(II)-TBTA complex (pre-mixed 1:1 solution)
-
Tris(2-carboxyethyl)phosphine (TCEP) - optional, to prevent oxidation
-
PD-10 desalting columns or equivalent for purification
Procedure:
-
Stoichiometry: In a 1.5 mL tube, combine the azide-peptide solution with 5-10 molar equivalents of the Alkyne-Phthalimide (from a DMSO stock). The final DMSO concentration should be kept below 10% (v/v) to maintain peptide solubility and structure.
-
Additive (Optional): If the peptide contains sensitive residues like cysteine, add TCEP to a final concentration of 1 mM.
-
Catalyst Addition: Add the pre-mixed Copper(II)-TBTA solution to a final concentration of 50-100 µM.
-
Initiation: Add freshly prepared Sodium Ascorbate to a final concentration of 1 mM. Gently mix by pipetting.
-
Incubation: Incubate at room temperature for 1 hour.
-
Purification:
-
Remove the unreacted small molecules (fluorophore, catalyst, ascorbate) using a PD-10 desalting column, following the manufacturer's instructions.
-
Elute the labeled peptide in the desired buffer (e.g., PBS).
-
-
Characterization:
-
Confirm successful labeling by MALDI-TOF or ESI-MS. Expect a mass shift corresponding to the addition of the alkyne-phthalimide moiety.
-
Analyze the purity and confirm labeling using RP-HPLC, observing a new peak with both UV absorbance and fluorescence.
-
Measure the absorbance of the purified, labeled peptide to determine the concentration and labeling efficiency.
-
Table 4.1: Troubleshooting Common Labeling Issues
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive catalyst or degraded ascorbate. | Use freshly prepared sodium ascorbate. Ensure the copper source is not contaminated. Increase catalyst concentration. |
| Steric hindrance around the azide/alkyne. | Increase reaction time or temperature (if the biomolecule is stable). Use a longer linker on the azide or alkyne. | |
| Peptide Precipitation | High concentration of organic solvent (DMSO). | Keep the final DMSO concentration below 10%. Use a more water-soluble alkyne derivative if available. |
| Copper-induced aggregation. | Use a lower concentration of copper and a higher ratio of stabilizing ligand (e.g., 1:5 Cu:Ligand). | |
| Loss of Function | Labeling site is critical for peptide activity. | If possible, redesign the peptide to place the azide at a less critical position. |
References
-
Title: A Step-by-Step Guide to Cu-Free Click Chemistry for Labeling of Intracellular Proteins in Live Cells Source: Cold Spring Harbor Protocols URL: [Link]
-
Title: Synthesis and evaluation of phthalimide-based fluorescent probes for the selective detection of hydrazine in living cells Source: RSC Advances URL: [Link]
-
Title: Phthalimide-based fluorescent probe for the selective detection of biothiols and its application in bioimaging Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link]
-
Title: The Growing Applications of Click Chemistry Source: Bioconjugate Chemistry URL: [Link]
Application Notes & Protocols: Live-Cell Imaging Using 2-(But-3-yn-2-yl)isoindoline-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Cellular Dynamics with Bioorthogonal Chemistry
Live-cell imaging has revolutionized our understanding of cellular biology by allowing researchers to observe dynamic processes in real time. A significant advancement in this field is the application of bioorthogonal chemistry, which involves chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] The cornerstone of many bioorthogonal strategies is the "click chemistry" reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free variant, the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3]
This guide focuses on 2-(But-3-yn-2-yl)isoindoline-1,3-dione , a versatile chemical probe for live-cell imaging applications. This molecule belongs to a class of reagents containing a terminal alkyne group—a small, biologically inert functional group. This alkyne serves as a "handle" that can be metabolically incorporated into various biomolecules. Once incorporated, it can be specifically tagged with a fluorescent reporter molecule (an azide-modified fluorophore) through a click reaction, enabling precise visualization of cellular components and processes.[4]
The phthalimide core (isoindoline-1,3-dione) is a well-established scaffold in medicinal chemistry and has been explored for bioorthogonal applications.[5][6] The combination of this scaffold with a reactive alkyne handle makes this compound a powerful tool for labeling and tracking proteins, glycans, lipids, and other molecules in living cells.[3][7] This guide provides a comprehensive overview of the principles, applications, and detailed protocols for using this probe in your research.
Principle of Action: A Two-Step Bioorthogonal Labeling Strategy
The use of this compound for live-cell imaging is a two-step process that separates the metabolic incorporation of the probe from the fluorescent labeling. This temporal separation is key to minimizing perturbation of the biological system.
Step 1: Metabolic Incorporation. Cells are incubated with the alkyne-containing probe. Depending on the experimental design, the probe can be designed to mimic a natural metabolite. For instance, an alkyne-modified amino acid analog like homopropargylglycine (HPG) can be incorporated into newly synthesized proteins.[8] The cell's natural metabolic machinery incorporates the alkyne-tagged molecule into a specific class of biomolecules. This step effectively "primes" the target molecules for detection.
Step 2: Bioorthogonal Ligation (Click Chemistry). After the probe is incorporated, an azide-functionalized fluorescent dye is introduced. This dye will specifically and covalently react with the alkyne handle on the incorporated probe.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction but requires a copper(I) catalyst, which can be toxic to living cells.[9] Therefore, CuAAC is most suitable for fixed and permeabilized cells. The protocol involves adding a copper(II) source (like CuSO₄), a reducing agent (like sodium ascorbate) to generate the active copper(I) species, and a copper-chelating ligand (like THPTA) to improve reaction efficiency and protect the cells from oxidative damage.[10][11][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click reaction is the preferred method for imaging in living cells.[2][3] It utilizes a strained cyclooctyne (e.g., DBCO, DIFO) conjugated to a fluorophore. The high ring strain of the cyclooctyne allows it to react rapidly with azides at physiological temperatures without any catalyst, thus avoiding copper-induced toxicity.[1][13]
The result is a stable, covalent triazole linkage that attaches a bright, photostable fluorophore directly to the biomolecule of interest, enabling high-resolution imaging.
Key Features and Probe Specifications
The this compound probe offers several advantages for live-cell imaging experiments:
-
Bioorthogonality: The terminal alkyne group is non-native to most biological systems, ensuring that the subsequent click reaction is highly specific and avoids cross-reactivity with other cellular components.
-
Small Size: The alkyne handle is small and minimally perturbative, reducing the likelihood of altering the natural function or localization of the target biomolecule.
-
Versatility: The two-step approach allows for modularity. The same incorporated alkyne probe can be detected with a wide array of azide-functionalized reporters, including different color fluorophores, affinity tags (like biotin), or drug molecules.
-
Signal Amplification: Each click reaction forms a stable covalent bond, leading to robust and permanent labeling, which is ideal for long-term imaging studies and signal amplification.
| Property | Value | Source |
| IUPAC Name | 2-(1-methyl-2-propynyl)-1H-isoindole-1,3(2H)-dione | [14] |
| CAS Number | 14396-89-5 | [14] |
| Molecular Formula | C₁₂H₉NO₂ | [14] |
| Molecular Weight | 201.22 g/mol | [15] |
| Structure | Phthalimide core with a terminal alkyne group |
Detailed Protocols for Live-Cell Imaging
Here we provide two key protocols: one for fixed-cell imaging using the robust CuAAC reaction and another for live-cell imaging using the biocompatible SPAAC reaction.
Protocol 1: Labeling of Nascent Proteins in Fixed Cells (CuAAC)
This protocol is designed to visualize newly synthesized proteins by metabolically incorporating an alkyne-containing amino acid analog, followed by CuAAC ligation with an azide-fluorophore.
Rationale: Cell fixation and permeabilization are necessary to allow the copper catalyst and charged fluorophores to efficiently access intracellular targets. This method provides a strong, permanent signal ideal for high-resolution snapshots of protein synthesis.
Materials:
-
Alkyne Probe: Homopropargylglycine (HPG) or similar alkyne-amino acid.
-
Azide-Fluorophore (e.g., Azide-AF488, Azide-AF594).
-
CuAAC Reagent Stock Solutions:
-
Copper(II) Sulfate (CuSO₄): 20 mM in H₂O.
-
Copper-Protective Ligand (e.g., THPTA): 50 mM in H₂O.
-
Reducing Agent: Sodium Ascorbate (NaAsc), 100 mM in H₂O (prepare fresh).
-
-
Cell Culture Medium (complete and methionine-free).
-
Phosphate-Buffered Saline (PBS).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS.
-
Wash Buffer: 0.1% Tween-20 in PBS.
Procedure:
-
Cell Seeding: Plate cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Metabolic Labeling: a. Gently aspirate the complete medium. Wash cells once with warm PBS. b. Replace with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools. c. Replace the medium with methionine-free medium containing the alkyne probe (e.g., 50 µM HPG). Incubate for 1-4 hours, depending on the desired labeling window.
-
Cell Fixation and Permeabilization: a. Aspirate the labeling medium and wash the cells twice with PBS. b. Fix the cells by adding 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells by adding 0.5% Triton X-100 for 10 minutes. e. Wash three times with PBS.
-
CuAAC Click Reaction: a. Prepare the "Click Cocktail" immediately before use. For one coverslip (500 µL volume):
- 438 µL PBS
- 5 µL Azide-Fluorophore (from a 1 mM stock, final concentration 10 µM)
- 2.5 µL CuSO₄ stock (final concentration 100 µM)
- 5 µL THPTA ligand stock (final concentration 500 µM)[12]
- 50 µL fresh Sodium Ascorbate stock (final concentration 10 mM) b. Add the components in the listed order and mix gently by pipetting. c. Aspirate PBS from the coverslips and add the Click Cocktail. Incubate for 30-60 minutes at room temperature, protected from light.[16]
-
Washing and Mounting: a. Aspirate the cocktail and wash the cells three times with Wash Buffer. b. (Optional) Counterstain nuclei with DAPI or Hoechst. c. Mount the coverslips on a microscope slide with an antifade mounting medium.
-
Imaging: Image the cells using an appropriate fluorescence microscope (confocal is recommended).
Protocol 2: Tracking Biomolecules in Live Cells (SPAAC)
This protocol uses copper-free click chemistry to label biomolecules in their native, living state, enabling dynamic imaging studies.
Rationale: SPAAC avoids the use of toxic copper catalysts, making it the gold standard for live-cell imaging.[2][8] This protocol requires a cell-permeable, strained-alkyne fluorophore (e.g., DBCO-dye). The reaction is typically slower than CuAAC, so longer incubation times or higher concentrations may be needed.
Materials:
-
Alkyne Probe (as in Protocol 1).
-
Strained Alkyne-Fluorophore (e.g., DBCO-488, cell-permeable): Stock solution in DMSO.
-
Cell Culture Medium.
-
Live-Cell Imaging Buffer (e.g., phenol red-free DMEM or HBSS).
Procedure:
-
Cell Seeding and Metabolic Labeling: Follow steps 1 and 2 from Protocol 1.
-
Wash: After metabolic labeling, gently aspirate the labeling medium and wash the cells three times with pre-warmed complete medium to remove any unincorporated alkyne probe.
-
SPAAC Click Reaction: a. Dilute the strained alkyne-fluorophore (e.g., DBCO-488) in pre-warmed complete medium to the desired final concentration (typically 5-20 µM). b. Add the dye-containing medium to the cells. c. Incubate for 30-90 minutes at 37°C in a CO₂ incubator. The optimal time should be determined empirically.
-
Final Wash and Imaging: a. Aspirate the dye-containing medium. b. Wash the cells twice with pre-warmed Live-Cell Imaging Buffer. c. Replace with fresh Live-Cell Imaging Buffer for imaging. d. Immediately proceed to image the live cells on a microscope equipped with an environmental chamber (to maintain 37°C and 5% CO₂).
Data Analysis and Troubleshooting
Data Interpretation: The fluorescence intensity observed is directly proportional to the amount of alkyne probe incorporated into the target biomolecules during the labeling window.
-
Spatial Distribution: The localization of the fluorescent signal provides information about the subcellular location of the metabolic activity (e.g., nucleus for DNA synthesis, cytoplasm/ER for protein synthesis).
-
Temporal Dynamics: In live-cell experiments, changes in fluorescence intensity or location over time can reveal trafficking, degradation, or translocation of the labeled biomolecules.[3]
Troubleshooting Common Issues:
References
-
Beatty, K. E., Liu, J. C., Xie, F., Dieterich, D. C., Schuman, E. M., Wang, Q., & Tirrell, D. A. (2010). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Angewandte Chemie International Edition, 45(44), 7364-7367. [Link]
-
Wiedner, S., et al. (2024). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. Cells, 13(8), 683. [Link]
-
Various Authors. (2025). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. Multiple sources. [Link]
-
Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]
-
Wiedner, S., et al. (2024). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. MDPI. [Link]
-
Hong, V., Steinmetz, N. F., Manchester, M., & Finn, M. G. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Bioconjugate Chemistry, 21(10), 1912-1916. [Link]
-
Northeastern University College of Engineering. (2025). Revolutionizing Live-Cell Research With InCu-Click. Northeastern University. [Link]
-
Various Authors. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition. Multiple sources. [Link]
-
Jayanth, C., et al. (2018). A strain-promoted alkyne–azide cycloaddition (SPAAC) reaction of a novel EpCAM aptamer–fluorescent conjugate for imaging of cancer cells. Chemical Communications, 54(76), 10731-10734. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Creative Biostructure. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Creative Biostructure. [Link]
-
Kislukhin, A. A. (2017). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. In Methods in Molecular Biology (pp. 143-153). [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Jeon, M., et al. (2020). Phthalimide: a potential warhead for switchable and bioorthogonal conjugation. Chemical Communications, 56(82), 12434-12437. [Link]
-
Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. [Link]
-
PubChem. (n.d.). 2-(But-3-en-2-yl)isoindoline-1,3-dione. National Center for Biotechnology Information. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Developing bioorthogonal probes to span a spectrum of reactivities. Chemistry & Biology, 21(9), 1075-1101. [Link]
-
Wu, L., et al. (2020). Versatile naphthalimide tetrazines for fluorogenic bioorthogonal labelling. Organic & Biomolecular Chemistry, 18(27), 5123-5130. [Link]
-
Wang, D., et al. (2018). Bioorthogonally applicable multicolor fluorogenic naphthalimide–tetrazine probes with aggregation-induced emission characters. Chemical Communications, 54(64), 8881-8884. [Link]
-
Various Authors. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. [Link]
-
Gök, M., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(4), 366-374. [Link]
-
Jing, C., et al. (2023). Deuterium- and Alkyne-Based Bioorthogonal Raman Probes for In Situ Quantitative Metabolic Imaging of Lipids within Plants. ACS Sensors, 8(6), 2415-2423. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Deuterium- and Alkyne-Based Bioorthogonal Raman Probes for In Situ Quantitative Metabolic Imaging of Lipids within Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phthalimide: a potential warhead for switchable and bioorthogonal conjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. printo.2promojournal.com [printo.2promojournal.com]
- 7. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy | MDPI [mdpi.com]
- 8. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revolutionizing Live-Cell Research With InCu-Click - Northeastern University College of Engineering [coe.northeastern.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. This compound | 14396-89-5 [sigmaaldrich.com]
- 15. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 16. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
Troubleshooting & Optimization
strategies to improve the yield of 2-(But-3-YN-2-YL)isoindoline-1,3-dione synthesis
Welcome to the technical support center for the synthesis of 2-(But-3-yn-2-yl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies to improve the yield and purity of your synthesis. The primary method for this synthesis is the Mitsunobu reaction, a powerful tool for converting alcohols into a variety of functional groups with stereochemical inversion.[1][2][3]
Overview of the Synthesis
The synthesis of this compound is most commonly achieved through the N-alkylation of phthalimide with 3-butyn-2-ol via the Mitsunobu reaction. This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to facilitate the dehydration and subsequent substitution of the secondary alcohol.[1][4] The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the chiral center of the alcohol.[2][5]
The overall transformation is depicted below:
Phthalimide + 3-Butyn-2-ol → this compound
While seemingly straightforward, this reaction can be prone to low yields and the formation of byproducts, necessitating careful optimization and troubleshooting.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix this?
A1: Low or no conversion is a common issue in Mitsunobu reactions and can stem from several factors:
-
Poor Reagent Quality: The reagents used in the Mitsunobu reaction are sensitive to degradation.
-
Triphenylphosphine (PPh₃): Can oxidize to triphenylphosphine oxide (TPPO) upon exposure to air.[6] It is advisable to use freshly opened or purified PPh₃. You can check for oxidation via ³¹P NMR spectroscopy.
-
DEAD/DIAD: These azodicarboxylates can degrade over time, especially if not stored properly.[6] Use fresh, high-purity reagents.
-
-
Presence of Water: The Mitsunobu reaction is a dehydration reaction, and the presence of water will significantly reduce the yield.[6]
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
Inadequate Nucleophilicity of Phthalimide: While phthalimide is a suitable nucleophile for the Mitsunobu reaction, its acidity (pKa ≈ 8.3) is a critical factor for protonating the betaine intermediate.[2][7]
-
Solution: Ensure the reaction conditions favor the deprotonation of phthalimide. The order of addition of reagents can be crucial. Typically, the alcohol, phthalimide, and PPh₃ are mixed before the slow addition of DEAD/DIAD at a low temperature (e.g., 0 °C).[1]
-
-
Steric Hindrance: 3-Butyn-2-ol is a secondary alcohol, and steric hindrance can slow down the reaction rate.[4]
-
Solution: Increasing the reaction temperature after the initial addition of DEAD/DIAD or extending the reaction time may improve the yield.[4] For particularly stubborn cases, using a more reactive phosphine or azodicarboxylate could be beneficial.
-
Q2: I'm observing the formation of significant byproducts, making purification difficult. What are these byproducts and how can I minimize them?
A2: The primary byproducts in a Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate).[4] Their removal can be challenging.
-
Triphenylphosphine Oxide (TPPO): This is a major byproduct and its high polarity and crystallinity can complicate purification.
-
Minimization: Using the stoichiometric amount of PPh₃ is crucial. An excess will lead to more TPPO.
-
Removal:
-
Crystallization: TPPO can sometimes be removed by crystallization from a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate.
-
Chromatography: Flash column chromatography is a common method for separating the product from TPPO.[6]
-
Alternative Reagents: Using polymer-supported triphenylphosphine can simplify the workup, as the resulting polymer-bound TPPO can be removed by filtration.[6][8]
-
-
-
Reduced Azodicarboxylate: This byproduct can also interfere with purification.
-
Minimization: Similar to PPh₃, use the correct stoichiometry of the azodicarboxylate.
-
Removal: This byproduct is typically removed during aqueous workup or by column chromatography.[6]
-
-
Side Reactions: A common side reaction involves the azodicarboxylate acting as a nucleophile.[1][6] This is more prevalent with less acidic nucleophiles.
Q3: The yield of my reaction is inconsistent between batches. What factors should I control more carefully?
A3: Inconsistent yields often point to variability in reaction setup and reagent quality.
-
Reagent Stoichiometry: The molar ratios of the reactants are critical. It is common to use a slight excess (1.1-1.5 equivalents) of PPh₃ and DEAD/DIAD relative to the limiting reagent (usually the alcohol).[9][10]
-
Temperature Control: The initial phase of the reaction, particularly the addition of the azodicarboxylate, should be performed at a reduced temperature (0 °C) to control the reaction rate and minimize side reactions.[1][9] Subsequently, allowing the reaction to warm to room temperature is typical.[1][9]
-
Solvent Purity: The choice and purity of the solvent are important. Anhydrous tetrahydrofuran (THF) is a commonly used solvent.[1][6] Dichloromethane (DCM) and dioxane are also viable options.[4][9]
-
Order of Reagent Addition: The sequence of adding reagents can influence the outcome. The most common and generally successful method is to dissolve the alcohol, nucleophile (phthalimide), and PPh₃ in the solvent, cool the mixture, and then add the azodicarboxylate dropwise.[1] An alternative is to pre-form the betaine by adding DEAD/DIAD to PPh₃ before adding the alcohol and nucleophile.[1]
Experimental Protocol: Mitsunobu Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| 3-Butyn-2-ol | 70.09 | 10 | 1.0 |
| Phthalimide | 147.13 | 12 | 1.2 |
| Triphenylphosphine (PPh₃) | 262.29 | 15 | 1.5 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 15 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add phthalimide (1.77 g, 12 mmol) and triphenylphosphine (3.93 g, 15 mmol).
-
Dissolution: Add anhydrous THF (50 mL) and stir the mixture until all solids are dissolved.
-
Addition of Alcohol: Add 3-butyn-2-ol (0.70 g, 10 mmol) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD) (3.03 g, 15 mmol) dropwise to the cooled solution over 15-20 minutes. A color change and the formation of a precipitate (TPPO) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from triphenylphosphine oxide and other byproducts.[6][11]
Visualizing the Process
Reaction Mechanism:
The following diagram illustrates the key steps in the Mitsunobu reaction for the synthesis of this compound.
Caption: Key steps of the Mitsunobu reaction mechanism.
Troubleshooting Workflow:
This flowchart provides a logical path for diagnosing and resolving common issues during the synthesis.
Caption: A workflow for troubleshooting low-yield synthesis.
Frequently Asked Questions (FAQs)
Q: Are there any alternatives to the Mitsunobu reaction for this synthesis?
A: Yes, while the Mitsunobu reaction is highly effective, especially for secondary alcohols, alternative methods for N-alkylation of phthalimide exist. The Gabriel synthesis is a classic method but typically involves the reaction of potassium phthalimide with an alkyl halide.[12][13] For a secondary alcohol like 3-butyn-2-ol, this would require prior conversion of the alcohol to a halide, which can be a two-step process. Other methods for N-alkylation of phthalimide have been developed using various catalysts and conditions, but the Mitsunobu reaction often provides a more direct route from the alcohol.[14][15][16]
Q: Can I use DEAD instead of DIAD?
A: Yes, diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are largely interchangeable in the Mitsunobu reaction.[1] DIAD is sometimes preferred as it is considered to be more stable and less shock-sensitive than DEAD. The choice between them may also depend on the specific substrate and reaction conditions, but for this synthesis, both should be effective.
Q: What are the main safety concerns with this reaction?
A: The primary safety concerns involve the reagents:
-
DEAD and DIAD: These are azodicarboxylates and can be explosive, especially when heated or subjected to shock.[9] They should be handled with care in a well-ventilated fume hood.
-
Triphenylphosphine: While relatively stable, it is an irritant.
-
Solvents: THF and other organic solvents are flammable. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment and use appropriate personal protective equipment (PPE).
Q: How can I scale up this reaction?
A: Scaling up the Mitsunobu reaction requires careful consideration of heat transfer and reagent addition. The exothermic nature of the reaction, particularly during the addition of the azodicarboxylate, needs to be managed to prevent runaway reactions. A jacketed reactor with controlled cooling is recommended for larger scales. The dropwise addition of the azodicarboxylate becomes even more critical. Additionally, the purification of large quantities of product from the byproducts can be challenging, and alternative workup procedures, such as using polymer-supported reagents, might be more practical on a larger scale.[6]
References
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025, June 1). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
-
ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]
-
Reddit. (2018, August 7). Mitsunobu reaction issues. r/chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Green Chemistry. Retrieved from [Link]
-
Synthesis. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Initial finding using N‐propargyl phthalic imide. Retrieved from [Link]
-
NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Retrieved from [Link]
-
PubChem. (n.d.). 2-(But-3-en-2-yl)isoindoline-1,3-dione. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. Retrieved from [Link]
-
RSC Publishing. (2024, July 19). Phthalimides: developments in synthesis and functionalization. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. Retrieved from [Link]
-
The Pharmaceutical and Chemical Journal. (2023, December 24). Synthesis of some N-phthalimide derivatives and Evaluation their Biological Activity. Retrieved from [Link]
-
IU Indianapolis. (n.d.). The Alkylation Reaction of the Gabriel Synthesis. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Efficient one pot synthesis of N-alkyl and N-aryl imides. Retrieved from [Link]
-
BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. byjus.com [byjus.com]
- 14. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
- 15. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
troubleshooting guide for purifying 2-(But-3-YN-2-YL)isoindoline-1,3-dione
Technical Support Center: 2-(But-3-yn-2-yl)isoindoline-1,3-dione
Welcome to the dedicated troubleshooting resource for the purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile alkynyl-functionalized phthalimide. As a molecule often synthesized via nucleophilic substitution reactions such as the Gabriel or Mitsunobu reactions, its purification can present unique challenges. This document provides in-depth, experience-driven advice to navigate these hurdles effectively, ensuring the high purity required for subsequent applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, providing not just solutions but also the scientific reasoning behind them.
Question 1: My crude reaction mixture shows multiple spots on the TLC plate. How do I identify the product and key impurities?
Answer: Proper identification of spots on a Thin-Layer Chromatography (TLC) plate is the critical first step in designing a purification strategy. For this specific compound, a multi-stain approach is recommended.
-
UV Visualization: Your product, this compound, contains a phthalimide group, which is a strong UV chromophore. Therefore, the product spot should be clearly visible under a UV lamp (254 nm) as a dark spot on a fluorescent green background.[1][2]
-
Potassium Permanganate (KMnO₄) Stain: This stain is highly effective for detecting compounds with oxidizable functional groups, such as the alkyne in your target molecule.[3] Both your product and any unreacted starting material (e.g., 3-butyn-2-ol) or alkyne-containing byproducts will appear as yellow-brown spots against a purple background. This is particularly useful for confirming that a UV-active spot also contains the alkyne moiety.
-
p-Anisaldehyde Stain: This stain is useful for detecting alcohols, which may be present if the starting material, 3-butyn-2-ol, is carried through. It will stain alcohols, aldehydes, and other nucleophilic groups, often with distinct colors upon heating.[1]
Typical TLC Profile and Interpretation:
| Spot (by Rf) | UV (254 nm) | KMnO₄ Stain | Possible Identity | Rationale |
| High Rf | May be visible | Yellow/Brown | Elimination byproducts | Less polar than the product. |
| Mid Rf | Strong | Yellow/Brown | Product | The desired compound. |
| Low Rf | Faint/None | Yellow/Brown | 3-butyn-2-ol (starting material) | More polar due to the hydroxyl group. |
| Baseline | Faint/None | No change | Potassium Phthalimide | Highly polar and may not move from the baseline. |
Question 2: I'm getting a low yield after column chromatography. What are the potential causes and how can I mitigate this?
Answer: Low recovery from silica gel chromatography can stem from several factors, from the reaction workup to the chromatography conditions themselves.
-
Cause A: Incomplete Reaction: The synthesis of this compound often involves the reaction of potassium phthalimide with a secondary propargylic halide or alcohol (via Mitsunobu reaction). These reactions can be sluggish and may not go to completion.[4][5][6]
-
Solution: Before purification, ensure the reaction has reached completion by TLC analysis. If starting material is still present, consider extending the reaction time or gently increasing the temperature.
-
-
Cause B: Product Decomposition on Silica Gel: While many N-substituted phthalimides are stable on silica gel, the terminal alkyne in your compound has a somewhat acidic proton.[7] Prolonged exposure to standard silica gel, which is slightly acidic, could potentially lead to side reactions or irreversible adsorption.
-
Solution 1 (Neutralization): Use silica gel that has been pre-treated with a base, such as triethylamine. This is done by preparing a slurry of the silica gel in your starting eluent containing a small amount of triethylamine (0.1-1% v/v), then packing the column.
-
Solution 2 (Speed): Employ flash column chromatography rather than traditional gravity chromatography to minimize the residence time of your compound on the stationary phase.[8]
-
-
Cause C: Inappropriate Solvent System: An eluent with either too high or too low polarity can lead to poor separation and apparent yield loss.
-
Solution: Methodically determine the optimal solvent system using TLC. A good starting point for N-substituted phthalimides is a mixture of ethyl acetate and hexanes.[8] Aim for an Rf value of 0.25-0.35 for your product to ensure good separation.
-
Question 3: My purified product is contaminated with a close-running impurity. How can I improve the separation?
Answer: Resolving closely eluting spots is a common challenge in chromatography. Here’s a logical approach to improving separation:
-
Step 1: Adjust Solvent Polarity: Small, incremental changes to the eluent composition can have a significant impact. If using an ethyl acetate/hexanes system, try reducing the proportion of the more polar ethyl acetate. This will cause all compounds to elute more slowly, potentially increasing the separation between your product and the impurity.
-
Step 2: Change Solvent Selectivity: If adjusting polarity doesn't work, switch one of the solvents to another with a different character. For instance, you could replace ethyl acetate with dichloromethane or a mixture of diethyl ether and hexanes. This alters the specific interactions between your compounds and the stationary phase, which can often resolve stubborn impurities.
-
Step 3: Recrystallization: If the impurity persists after chromatography and your product is a solid, recrystallization is an excellent final purification step. Experiment with different solvent systems, such as ethanol, isopropanol, or a mixture of dichloromethane and hexanes, to find conditions where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol outlines a standard procedure for purifying this compound on a scale of approximately 1 gram of crude material.
1. Preparation of the Column: a. Select a glass column with a diameter appropriate for the amount of crude material (a 40 mm diameter column is suitable for 1-2 g). b. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer (approx. 1 cm) of sand. c. Prepare a slurry of silica gel (approx. 50 g for 1 g of crude material) in the chosen starting eluent (e.g., 10% Ethyl Acetate in Hexanes). d. Pour the slurry into the column and use gentle air pressure to pack the silica gel bed, ensuring there are no air bubbles or cracks. e. Add another layer of sand on top of the silica gel bed to prevent disruption during solvent addition.
2. Loading the Sample: a. Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. b. In a separate flask, add a small amount of silica gel (2-3 times the mass of the crude product) and the solution of your crude product. c. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally provides better resolution. d. Carefully add the silica-adsorbed sample to the top of the prepared column.
3. Elution and Fraction Collection: a. Carefully add the eluent to the column, ensuring the top layer of sand is not disturbed. b. Apply positive pressure (using a pump or house air with a regulator) to achieve a steady flow rate (a drop rate of about 5-10 cm/minute is a good target). c. Collect fractions in test tubes or vials. Monitor the elution process by TLC, spotting every few fractions. d. Start with a less polar eluent (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 15% or 20% EtOAc/Hexanes) if the product is eluting too slowly.
4. Product Isolation: a. Analyze the collected fractions by TLC, using UV light and a KMnO₄ stain. b. Combine the fractions that contain the pure product. c. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the purification of this compound.
Caption: Troubleshooting workflow for purification.
References
-
Overman, L. E., & Murtagh, L. (2015). Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis. National Institutes of Health. [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Gabriel synthesis. In Wikipedia. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. [Link]
-
L.S. College, Muzaffarpur. (2020, August 16). Gabriel synthesis. [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Link]
-
Searle Separations Department. (n.d.). Thin Layer Chromatography. [Link]
-
OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). [Link]
-
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
PubMed. (1979). [Chromatographic Behavior of Phthalimide Derivatives on Silica Gel Layers]. [Link]
-
Organic Chemistry Portal. (n.d.). TLC stains. [Link]
-
YouTube. (2021, August 22). Visualizing a TLC plate. [Link]
- Google Patents. (n.d.). GB803172A - Purification of phthalonitriles and/or phthalimide.
-
Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Constructing Quaternary Carbons from (N-Acyloxy)phthalimide Precursors of Tertiary Radicals Using Visible-Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
identifying and minimizing side products in 2-(But-3-YN-2-YL)isoindoline-1,3-dione reactions
Welcome to the technical support center for the synthesis of 2-(But-3-yn-2-yl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthesis. Our goal is to equip you with the knowledge to identify and minimize side products, thereby optimizing your reaction yields and product purity.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, can be approached through several synthetic routes. The two most common methods are the N-alkylation of phthalimide (a variation of the Gabriel synthesis) using a suitable but-3-yn-2-yl electrophile, and the Mitsunobu reaction starting from but-3-yn-2-ol. Both methods have their unique challenges, primarily concerning the formation of side products due to the secondary nature of the propargylic substrate.
This guide will delve into the intricacies of both approaches, providing a mechanistic understanding of potential side reactions and offering practical, field-tested solutions to overcome them.
Troubleshooting Guide & FAQs
Part 1: Gabriel-Type N-Alkylation Route
This approach typically involves the reaction of potassium phthalimide with a but-3-yn-2-yl halide or sulfonate.
dot
Caption: Reaction pathways in the Gabriel-type synthesis.
Q1: My reaction yield is very low, and I observe a significant amount of a volatile, non-polar side product. What is likely happening?
A: The most probable cause is a competing E2 elimination reaction, which is common with secondary alkyl halides.[1] The phthalimide anion can act as a base, abstracting a proton from a carbon adjacent to the leaving group, leading to the formation of buta-1,3-diene instead of the desired N-alkylated product. The Gabriel synthesis is generally not efficient for secondary alkyl halides due to steric hindrance slowing down the desired SN2 reaction.[2][3][4]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature may favor the SN2 pathway.
-
Choice of Leaving Group: A better leaving group can sometimes favor the SN2 reaction. If you are using a bromide, consider switching to an iodide or a tosylate.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to favor the SN2 mechanism.[5]
-
Alternative Methods: If elimination remains a significant issue, the Mitsunobu reaction (discussed in Part 2) is a highly recommended alternative for secondary substrates.[1][5]
Q2: How can I confirm the presence of the elimination product?
A: Buta-1,3-diene is a gas at room temperature, which might make its direct detection in the reaction mixture difficult by standard techniques like TLC. If you have access to GC-MS, you can analyze the headspace of your reaction vessel. Alternatively, the absence of your starting material without the formation of the desired product is a strong indicator of elimination.
Part 2: Mitsunobu Reaction Route
This method involves the reaction of but-3-yn-2-ol with phthalimide in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).
dot
Caption: Key components and products of the Mitsunobu reaction.
Q3: My main purification challenge is removing a high-boiling, phosphorus-containing byproduct. What is it and how can I get rid of it?
A: This is almost certainly triphenylphosphine oxide (TPPO), a common byproduct of the Mitsunobu reaction.[6] Its removal can be challenging due to its polarity and high boiling point.
Purification Strategies for TPPO Removal:
-
Crystallization: If your desired product is a solid, recrystallization can be an effective method to separate it from TPPO.
-
Column Chromatography: While TPPO can be difficult to separate on silica gel, careful selection of the eluent system can improve separation. A gradient elution is often necessary.
-
Alternative Reagents: Consider using polymer-supported triphenylphosphine, which allows for the easy filtration of the resulting polymer-bound TPPO.
Q4: I am getting a significant amount of a side product that appears to be an adduct of my alcohol and the azodicarboxylate. Why is this happening?
A: This side product arises when the nucleophile (phthalimide) is not acidic enough to protonate the betaine intermediate formed from the reaction of triphenylphosphine and the azodicarboxylate.[7][8][9] If the phthalimide is not sufficiently acidic, the azodicarboxylate can act as a nucleophile and displace the activated alcohol.
Troubleshooting Steps:
-
Order of Addition: It is crucial to add the azodicarboxylate (DEAD or DIAD) slowly at a low temperature (typically 0 °C) to a solution of the alcohol, phthalimide, and triphenylphosphine.[6][9] This allows for the formation of the desired ion pair before other side reactions can occur.
-
Solvent: Tetrahydrofuran (THF) is a commonly used and effective solvent for the Mitsunobu reaction.[6]
-
Check Phthalimide Quality: Ensure your phthalimide is pure and dry. Impurities can affect its acidity.
Q5: My reaction is not going to completion, even after extended reaction times. What could be the issue?
A: Several factors could contribute to an incomplete reaction:
-
Reagent Stoichiometry: Ensure you are using a slight excess (typically 1.2-1.5 equivalents) of triphenylphosphine and the azodicarboxylate relative to the limiting reagent (either the alcohol or phthalimide).[5][6]
-
Moisture: The Mitsunobu reaction is sensitive to moisture. Ensure all your reagents and solvents are anhydrous.
-
Temperature: While the initial addition is done at 0 °C, the reaction is typically allowed to warm to room temperature and stirred for several hours.[6][9]
Experimental Protocols
Protocol 1: Mitsunobu Reaction for the Synthesis of this compound
This protocol is generally preferred for secondary alcohols due to the limitations of the Gabriel-type synthesis.
Materials:
-
But-3-yn-2-ol
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of but-3-yn-2-ol (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF, cool the mixture to 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add DIAD or DEAD (1.2 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Summary
| Parameter | Gabriel-Type Synthesis | Mitsunobu Reaction |
| Substrate | But-3-yn-2-yl halide/sulfonate | But-3-yn-2-ol |
| Key Reagents | Potassium Phthalimide, Polar Aprotic Solvent | Phthalimide, PPh₃, DEAD/DIAD |
| Common Side Products | Buta-1,3-diene (from E2 elimination) | Triphenylphosphine oxide, Hydrazide adducts |
| Stereochemistry | Inversion of configuration | Inversion of configuration[7][8] |
| General Suitability | Poor for secondary substrates | Good for secondary alcohols |
Troubleshooting Workflow
dot
Caption: A logical workflow for troubleshooting common issues.
References
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available from: [Link]
- Andrade-Jorge, E., et al. (2018). Isoindolines/isoindoline-1,3-diones as AChE inhibitors against Alzheimer's disease, evaluated by an improved ultra-micro assay. Medicinal Chemistry Research.
-
Organic Synthesis. Mitsunobu reaction. Available from: [Link]
-
Organic Chemistry. Mitsunobu Reaction. Available from: [Link]
- Tan, S., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
-
Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]
-
Wikipedia. Mitsunobu reaction. Available from: [Link]
-
Wikipedia. Gabriel synthesis. Available from: [Link]
-
Chemistry LibreTexts. Gabriel Synthesis. Available from: [Link]
-
Organic Chemistry Tutor. Gabriel Synthesis. Available from: [Link]
-
ResearchGate. Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Available from: [Link]
-
Pearson. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]
-
OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Available from: [Link]
- K. C. Kumara Swamy, et al. (2009).
- Le, Z.-G., et al. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis.
Sources
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- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of 2-(But-3-yn-2-yl)isoindoline-1,3-dione Click Chemistry
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), specifically tailored for reactions involving the versatile building block, 2-(But-3-yn-2-yl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of 1,2,3-triazole-linked isoindoline-1,3-diones. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs): Core Principles
Q1: What is the fundamental mechanism of the CuAAC reaction I am trying to perform?
The reaction you are performing is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] It facilitates the specific formation of a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne—in your case, this compound—and an azide. The copper(I) catalyst is essential, as it dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal reaction and controls the regioselectivity to exclusively yield the 1,4-isomer.[1][3] The uncatalyzed reaction requires harsh conditions and often results in a mixture of 1,4 and 1,5-regioisomers.[1]
Caption: The catalytic cycle of the CuAAC reaction.
Q2: Why is a ligand necessary for this reaction, and how does it work?
While the Cu(I) ion is the active catalyst, it is thermodynamically unstable and prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[4] It can also undergo disproportionation. Ligands, typically nitrogen-based chelators like TBTA or THPTA, are crucial for two primary reasons:
-
Stabilization: They coordinate with the Cu(I) ion, protecting it from oxidation and disproportionation, thereby maintaining a high concentration of the active catalyst throughout the reaction.[5][6]
-
Acceleration: Ligands can increase the reaction rate by preventing the formation of unreactive copper acetylide polymers and facilitating the key steps of the catalytic cycle.[7][8]
Using a ligand is a self-validating step; it ensures the catalytic system remains active and efficient, leading to more reliable and higher-yielding reactions, particularly in bioconjugation or when using low reactant concentrations.[9][10][11]
Q3: What are the most critical parameters for the success of my this compound click reaction?
The success of your reaction hinges on a few core parameters:
-
Catalyst Integrity: Ensuring the copper catalyst remains in the active Cu(I) oxidation state is paramount. This is achieved by using a reducing agent (like sodium ascorbate) and a stabilizing ligand.[4][10][11]
-
Oxygen Exclusion: Dissolved oxygen is the primary culprit for catalyst deactivation.[12] Degassing solvents or running the reaction under an inert atmosphere (Nitrogen or Argon) is critical.
-
Solvent Choice: The phthalimide group in your alkyne imparts specific solubility characteristics. The solvent must fully dissolve all reactants without inhibiting the catalyst. Polar aprotic solvents are often effective.[13][14]
-
Order of Reagent Addition: To prevent unwanted side reactions, the reagents should be added in a specific order. Typically, the copper source (e.g., CuSO₄) is pre-mixed with the ligand before being added to the solution of the alkyne and azide. The reducing agent (sodium ascorbate) is added last to initiate the reaction.[10][11]
Troubleshooting Guide & Optimization Strategies
This section addresses the most common issues encountered during the CuAAC reaction.
Problem Area 1: Low or No Product Yield
Q: My reaction failed completely or gave a very low yield. What are the first things I should check?
A: When a reaction fails, it's almost always an issue with the catalyst system or reagents.
Troubleshooting & Optimization Workflow
Caption: Decision tree for troubleshooting low reaction yields.
Initial Checks:
-
Catalyst Oxidation: The active Cu(I) catalyst is easily oxidized by air to inactive Cu(II).[12] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere.
-
Reducing Agent: Sodium ascorbate is used to reduce Cu(II) to Cu(I) in situ. This solution should be made fresh, as it can degrade over time.
-
Reagent Integrity: Azides can be unstable.[12] Verify the purity and integrity of your this compound and your azide partner via techniques like NMR or Mass Spectrometry.
Q: My yields are consistently low, but the reaction is working. How can I optimize for a higher conversion?
A: This points to suboptimal reaction parameters. Consider the following adjustments:
-
Temperature: While many CuAAC reactions proceed at room temperature, some systems benefit from gentle heating (e.g., to 40-60 °C).[10] This can be particularly helpful if solubility is borderline or if one of the reactants is sterically hindered.
-
Concentration: Reaction kinetics are concentration-dependent.[15][16] If your reaction is too dilute, the rate may be impractically slow. Try increasing the concentration of your reactants, but be mindful of solubility limits.
-
Solvent: The choice of solvent is critical. For your specific alkyne, which has moderate polarity, a polar aprotic solvent like DMF or DMSO is often a good starting point.[13][17] Co-solvent systems like t-BuOH/H₂O or DMSO/H₂O can also be highly effective.[8]
Problem Area 2: Side Reactions and Impurities
Q: I'm observing a blue/green precipitate and a significant byproduct corresponding to the homocoupling of my alkyne. What is happening?
A: You are observing Glaser coupling, a classic side reaction in CuAAC chemistry. This occurs when the copper acetylide intermediate reacts with another alkyne molecule instead of the azide. It is promoted by the presence of oxygen and Cu(II).
Solutions:
-
Rigorous Oxygen Exclusion: This is the most critical factor. Use robust degassing techniques (e.g., freeze-pump-thaw cycles for organic solvents or sparging with argon for 20-30 minutes).
-
Sufficient Ligand: A proper ligand-to-copper ratio (often 2:1 to 5:1) helps suppress this pathway by stabilizing the Cu(I) state and preventing the formation of the species that lead to homocoupling.[8][10][11]
-
Minimize Excess Ascorbate: While necessary, a large excess of sodium ascorbate in the presence of oxygen can generate reactive oxygen species (ROS) that may degrade your substrate or promote side reactions.[7][18]
Problem Area 3: Reagent and Catalyst Selection
Q: Which copper source and ligand should I use for my reaction?
A: The most convenient and reliable system for general applications is CuSO₄•5H₂O as the copper source with sodium ascorbate as the reducing agent.[8] Using Cu(I) salts directly (like CuI or CuBr) is possible but not recommended for routine work, as they are more sensitive to oxidation and can sometimes interfere with the reaction.[10]
The choice of ligand depends primarily on your solvent system.
| Ligand | Common Name | Recommended Solvent System | Key Characteristics & Insights |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Aqueous / Protic Solvents | Excellent water solubility. The ligand of choice for bioconjugation and reactions in aqueous buffers.[4][6] |
| TBTA | Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine | Organic Solvents (DMF, DMSO, THF, DCM) | The "classic" accelerating ligand for organic synthesis. Poorly soluble in water.[6][19] |
| BTTAA | Bathophenanthroline disulfonate derivative | Aqueous / Protic Solvents | A highly accelerating ligand, but the catalyst complex can be very oxygen-sensitive.[6][11] |
| PMDETA | N,N,N',N'',N''-Pentamethyldiethylenetriamine | Organic Solvents | An effective and less expensive aliphatic amine ligand. Can sometimes lead to lower reaction rates compared to triazole-based ligands.[5][20] |
For this compound, which has good solubility in organic solvents, TBTA is an excellent starting point. If aqueous conditions are required, THPTA is the standard.
Problem Area 4: Purification
Q: How can I efficiently remove the copper catalyst and ligand after the reaction is complete?
A: Residual copper can be problematic for downstream applications, especially in drug development and biological assays.
-
Precipitation/Filtration: If your product is a solid and insoluble in the reaction solvent upon cooling or addition of an anti-solvent (like water), you can often isolate it by simple filtration, leaving the copper salts and ligand in the filtrate.
-
Silica Gel Chromatography: This is the most common method for purification in organic synthesis. The polar triazole product can be separated from less polar starting materials and byproducts. Copper salts will typically remain at the baseline.
-
Aqueous Wash with Chelators: Washing the organic layer with a solution containing a strong copper chelator, like aqueous ammonia or a dilute EDTA solution, can help extract residual copper salts.
-
Molecular Weight Cut-Off (MWCO) Centrifugation: For larger molecules or bioconjugates, using a centrifugal filter is a rapid and effective way to separate the high-molecular-weight product from the small-molecule catalyst, ligand, and excess reagents.[21]
Recommended Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for a 0.1 mmol scale reaction. It is designed to be a self-validating system by incorporating best practices from the outset.
Caption: A validated experimental workflow for CuAAC reactions.
1. Reagent Preparation:
-
Prepare stock solutions:
-
Alkyne: this compound (21.3 mg, 0.1 mmol, 1.0 eq) in 1 mL of degassed DMF.
-
Azide: Your azide partner (0.1 mmol, 1.0 eq) in 1 mL of degassed DMF.
-
CuSO₄•5H₂O: 2.5 mg (0.01 mmol, 0.1 eq) in 0.5 mL of deionized water.
-
TBTA: 10.6 mg (0.02 mmol, 0.2 eq) in 0.5 mL of DMF.
-
Sodium Ascorbate: 10 mg (0.05 mmol, 0.5 eq) in 0.5 mL of deionized water. (Prepare this solution fresh).
-
2. Reaction Setup (Under Inert Atmosphere):
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the alkyne solution and the azide solution.
-
In a separate vial, prepare the catalyst premix: add the CuSO₄ solution to the TBTA solution and vortex briefly.
-
Add the catalyst premix to the main reaction vial. The solution may be a light suspension.
-
Add the freshly prepared sodium ascorbate solution to the reaction vial. This addition initiates the reaction.
3. Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes until the starting alkyne spot has been consumed. A typical reaction time is 1-4 hours.
4. Workup and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the pure 1,2,3-triazole product.
References
- Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. ACS Publications.
- Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. PubMed.
- Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC - NIH.
- Effect of ligands on model CuAAC reaction between various acetylenes and benzyl azid. ResearchGate.
- Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. PMC - NIH.
- Ligands Accelerating Click Reaction. TCI Chemicals.
- Technical Support Center: Azide-Alkyne Cycloaddition Reactions. Benchchem.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC - NIH.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH.
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC.
- Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC - PubMed Central.
- Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. PMC - NIH.
- What are the general procedures for click chemistry labeling of oligonucleotide and DNA?.
- Optimization of the click reaction conditions a. ResearchGate.
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
- A Recent Concept of Importance: Click Chemistry.
- Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands. Vector Labs.
- Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega - ACS Publications.
- What is Click Chemistry? An Introduction. Merck Millipore.
- Click Сhemistry Labeling of Oligonucleotides and DNA. Lumiprobe.
- Click Chemistry Azide-Alkyne Cycloaddition.
- Click chemistry. Wikipedia.
- Copper Nanoparticles in Click Chemistry. Accounts of Chemical Research.
- Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit.
- Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals.
- Optimization of the reaction conditions of click chemistry. ResearchGate.
- Click Chemistry Protocols.
- Click Chemistry Protocols. BroadPharm.
- Click Chemistry—Section 3.1. Thermo Fisher Scientific - US.
- Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles. RSC Publishing.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central.
- Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews - ACS Publications.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 15. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Efficiency of Protein Labeling with 2-(But-3-YN-2-YL)isoindoline-1,3-dione
Welcome to the technical support guide for protein labeling using 2-(But-3-YN-2-YL)isoindoline-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the labeling process. As Senior Application Scientists, we have compiled this guide based on established bioorthogonal chemistry principles and extensive field experience to ensure your experiments are successful.
This guide is structured to provide in-depth, scientifically-grounded answers to specific problems. We will explore the causality behind experimental choices and provide self-validating protocols to enhance the reliability of your results.
I. Troubleshooting Guide: Addressing Low Labeling Efficiency
Low labeling efficiency is a frequent challenge. This section addresses the most common causes and provides systematic troubleshooting steps.
Question 1: My protein labeling efficiency with this compound is unexpectedly low. What are the primary factors I should investigate?
Answer:
Low labeling efficiency can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach is crucial for identifying the root cause. Here are the primary areas to investigate:
-
Reagent Integrity and Concentration:
-
Labeling Reagent Stability: this compound, like many organic molecules, can degrade over time, especially if not stored correctly. Ensure it has been stored under the recommended conditions (cool, dry, and dark).
-
Concentration Accuracy: Verify the concentration of your stock solution. Errors in weighing or dissolution can lead to a lower than expected molar ratio of the labeling reagent to your protein.
-
Phthalimide Protecting Group: The phthalimide group protects the primary amine. Incomplete removal of this group during synthesis of the reagent or unintended cleavage can be a source of inactive reagent.[1][2][3]
-
-
Reaction Conditions:
-
Buffer Composition: The pH of the reaction buffer is critical. The labeling reaction, which targets primary amines (like the N-terminus and the epsilon-amino group of lysine residues), is most efficient at a slightly alkaline pH (typically 7.0-7.2).[4] Buffers containing primary amines (e.g., Tris) will compete with your protein for the labeling reagent and should be avoided. Phosphate-buffered saline (PBS) is a common choice.[4]
-
Reaction Time and Temperature: While labeling is often performed at room temperature for 2 hours, optimizing these parameters for your specific protein is recommended.[4] Some proteins may require longer incubation times or different temperatures to achieve optimal labeling.
-
Molar Ratio: The molar ratio of the labeling reagent to the protein is a key parameter. A significant molar excess of the labeling reagent is typically required. Starting with ratios of 10:1 to 40:1 (reagent:protein) is a good practice.[4]
-
-
Protein-Specific Factors:
-
Accessibility of Labeling Sites: The efficiency of labeling is dependent on the number and accessibility of primary amines on the protein surface. If your protein has few accessible lysine residues or a blocked N-terminus, the labeling efficiency will be inherently low.
-
Protein Stability: Ensure your protein is stable and properly folded under the chosen reaction conditions. Denaturation can expose or hide labeling sites, leading to inconsistent results.
-
-
Click Chemistry Reaction (Post-Labeling):
-
If you are performing a subsequent click chemistry reaction with an azide-containing reporter molecule, the efficiency of this step is also critical. Ensure you are using fresh, high-quality reagents for the click reaction, including the copper(I) catalyst (if using CuAAC), a copper-chelating ligand, and a reducing agent.[5]
-
Troubleshooting Workflow:
To systematically address low labeling efficiency, follow this workflow:
Caption: Troubleshooting workflow for low protein labeling efficiency.
Question 2: How can I confirm that the this compound reagent is active before starting my protein labeling experiment?
Answer:
Performing a small-scale control reaction is a prudent step to verify the activity of your labeling reagent. This can save significant time and resources.
Protocol: Small Molecule Control Reaction
This protocol uses a simple primary amine-containing molecule, such as n-butylamine, to test the reactivity of your alkyne labeling reagent.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
n-Butylamine
-
Reaction buffer (e.g., PBS, pH 7.2)
-
Quenching solution (e.g., Tris buffer, 1 M, pH 8.0)
-
Analytical instrument (e.g., LC-MS)
Procedure:
-
In a microcentrifuge tube, combine 1 µL of the 10 mM labeling reagent stock solution with 98 µL of reaction buffer.
-
Add 1 µL of a 100 mM n-butylamine solution in water. This creates a significant molar excess of the amine.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Quench the reaction by adding 10 µL of 1 M Tris buffer.
-
Analyze the reaction mixture by LC-MS to detect the formation of the expected product (the labeling reagent conjugated to n-butylamine).
Expected Outcome: The appearance of a new peak in the LC-MS chromatogram with a mass corresponding to the labeled n-butylamine confirms the reactivity of your this compound.
Question 3: I suspect non-specific binding or side reactions are contributing to my low yield of correctly labeled protein. What are common side reactions and how can I mitigate them?
Answer:
Non-specific binding and side reactions can indeed lower the yield of your desired product. Understanding these potential issues is key to mitigating them.
-
Hydrolysis of the Phthalimide Group: The isoindoline-1,3-dione moiety can be susceptible to hydrolysis, especially at higher pH values, which would render the reagent inactive. Maintaining the recommended pH range (7.0-7.2) is crucial.[4]
-
Reaction with Thiols: While the primary target is amines, some labeling reagents can exhibit off-target reactivity with other nucleophilic residues, such as the thiol group of cysteine.[6] This is a known issue with some reagents used in bioorthogonal chemistry.[7]
-
Non-specific Protein Labeling in Click Chemistry: In the subsequent click reaction, non-specific labeling can occur. For instance, in CuAAC, the copper catalyst can sometimes promote labeling in the absence of an azide.[7]
Strategies for Mitigation:
| Issue | Mitigation Strategy | Rationale |
| Reagent Hydrolysis | Maintain optimal pH (7.0-7.2). Prepare fresh reagent solutions. | Minimizes the rate of hydrolysis of the isoindoline-1,3-dione ring. |
| Thiol Reactivity | Consider a pre-treatment step with a reversible thiol-blocking agent if your protein has highly reactive cysteines. | Protects cysteine residues from off-target modification. |
| Non-specific Click Labeling | Include a "no azide" control in your click reaction. Optimize the concentration of the copper catalyst and ligand.[8] | Helps to identify and minimize non-specific labeling mediated by the catalyst.[7] |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of using this compound.
Question 4: What is the optimal buffer for labeling proteins with this compound?
Answer:
The ideal buffer for this labeling reaction should meet the following criteria:
-
pH: A pH between 7.0 and 7.2 is generally recommended to ensure the primary amines on the protein are sufficiently nucleophilic without promoting significant hydrolysis of the labeling reagent.[4]
-
Absence of Primary Amines: The buffer must not contain any primary amines, as these will compete with the protein for the labeling reagent. This excludes common buffers like Tris.
-
Recommended Buffers: Phosphate-buffered saline (PBS) or HEPES buffers are excellent choices.
Question 5: How should I store this compound?
Answer:
Proper storage is essential to maintain the integrity of the reagent.
-
Solid Form: Store the solid reagent at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in an anhydrous solvent like DMSO or DMF. Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Question 6: How can I quantify the efficiency of my protein labeling reaction?
Answer:
Quantifying the degree of labeling (DOL), or the average number of label molecules per protein, is crucial for ensuring consistency between experiments.[9] Several methods can be employed:
-
Mass Spectrometry (MS): This is a highly accurate method. By comparing the mass of the unlabeled protein with the labeled protein, the number of attached labels can be determined.
-
Fluorometric Quantification (Post-Click Reaction): If you are using a fluorescent azide for the click reaction, you can quantify the labeling efficiency using a fluorometer. A standard curve with the free fluorescent dye is required.
-
Gel-Based Analysis:
-
In-gel Fluorescence: After the click reaction with a fluorescent azide, you can run the labeled protein on an SDS-PAGE gel and visualize it using a fluorescence scanner. This provides a qualitative assessment of labeling.[10][11]
-
Densitometry: Comparing the fluorescent signal to a protein stain (like Coomassie) can provide a semi-quantitative measure of labeling efficiency.[10][11]
-
Workflow for Quantifying Labeling Efficiency:
Caption: Methods for quantifying protein labeling efficiency.
III. References
-
Ahmadi, M., Suazo, K. F., & Distefano, M. D. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Methods in Molecular Biology, 2009, 35–43. [Link]
-
Ahmadi, M., Suazo, K. F., & Distefano, M. D. (2019). Optimization of metabolic labeling with Alkyne-containing isoprenoid probes. Methods in Molecular Biology. [Link]
-
Glogger, M., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. Nature Methods. [Link]
-
Glogger, M., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. PubMed. [Link]
-
Ahmadi, M., Suazo, K. F., & Distefano, M. D. (2019). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. PMC. [Link]
-
Glogger, M., et al. (2024). Quantification of absolute labeling efficiency at the single-protein level. ResearchGate. [Link]
-
Evans, J. (2018). Spotting labels: Determining the efficiency of protein labelling with fluorescent dyes. Wiley Analytical Science. [Link]
-
Molecular Devices. (n.d.). Optimizing the labeling of proteins. [Link]
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). NaBH4 Phtalimide Deprotection of Amines. . [Link]
-
Sun, T., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports. [Link]
-
Glen Research. (n.d.). Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. [Link]
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Organic Chemistry Portal. [Link]
-
Reddit. (2023). Deprotection conditions for pthalimide protected oxyamine? r/Chempros. [Link]
-
ResearchGate. (2019). Non-specific labelling with Click chemistry reaction? [Link]
Sources
- 1. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 3. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 4. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
characterization of unexpected byproducts from 2-(But-3-YN-2-YL)isoindoline-1,3-dione
Technical Support Center: 2-(But-3-yn-2-yl)isoindoline-1,3-dione
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile building block. Given the compound's dual reactive centers—the terminal alkyne and the phthalimide group—unexpected side reactions can arise. This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols to help you identify, characterize, and mitigate the formation of common byproducts.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental observations and provides a logical workflow to diagnose and solve the underlying chemical issues.
Scenario 1: A New, High-Molecular-Weight Spot Appears on TLC/LC-MS
Question: During my reaction (e.g., a Sonogashira coupling), I've noticed a new, less polar spot on the TLC plate. The LC-MS analysis shows a peak with a mass of approximately double that of my starting material (M+H ≈ 427.16), while my starting material (M.W. 213.23) is consumed. What is this byproduct?
Answer: This observation is a classic indicator of oxidative homocoupling , also known as Glaser coupling.[1][2] The terminal alkyne on your starting material dimerizes in the presence of a copper(I) catalyst and an oxidant (typically atmospheric oxygen) to form a symmetrical 1,3-diyne. This is a very common side reaction in copper-catalyzed cross-coupling reactions like the Sonogashira or Hay couplings.[3][4][5]
Mechanism Insight: The reaction proceeds through the formation of a copper(I) acetylide intermediate. Two of these intermediates then undergo an oxidative step, coupling the alkyne fragments and regenerating a reduced copper species. Oxygen in the reaction medium re-oxidizes the copper catalyst, perpetuating the cycle.[1][6]
Troubleshooting & Mitigation:
-
Inert Atmosphere is Critical: The primary cause is often insufficient exclusion of oxygen.
-
Action: Ensure your reaction is set up under a rigorously inert atmosphere (Argon or high-purity Nitrogen). Use Schlenk line techniques and degas all solvents and liquid reagents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes).
-
-
Catalyst and Reagent Purity:
-
Modified Sonogashira Conditions:
-
Slow Addition of Alkyne: In some cases, maintaining a low concentration of the terminal alkyne can favor the cross-coupling pathway over homocoupling.
-
Action: If practical for your setup, add the this compound solution slowly via syringe pump to the reaction mixture containing the coupling partner and catalysts.
-
Scenario 2: A New, More Polar Byproduct is Observed, Stains with Ninhydrin
Question: My reaction was run under what I thought were mild basic (or acidic) conditions. Now I see a new, highly polar spot on my TLC that wasn't there before. It gives a positive result with a ninhydrin stain. What happened?
Answer: A positive ninhydrin test indicates the presence of a primary amine. This strongly suggests that the phthalimide protecting group has been unintentionally cleaved . The byproduct is likely 4-aminobut-1-yne. The phthalimide group, while generally robust, is susceptible to hydrolysis under certain conditions.
Mechanism Insight:
-
Base-Catalyzed Hydrolysis: Strong bases can promote nucleophilic attack on the carbonyl carbons of the phthalimide, leading to ring-opening.[8] The half-life for the hydrolysis of phthalimide itself is only 4 hours at a pH of 8.[8]
-
Acid-Catalyzed Hydrolysis: Strong acids can also catalyze hydrolysis, protonating the carbonyl oxygen and making the carbon more susceptible to nucleophilic attack by water.[9]
-
Hydrazinolysis: If your reaction mixture contains any hydrazine-like species (sometimes used as reagents or scavengers), this can rapidly cleave the phthalimide via the Ing-Manske procedure, even under neutral conditions.[10][11][12]
Troubleshooting & Mitigation:
-
Re-evaluate Reaction pH:
-
Action: If using a base, consider a weaker, non-nucleophilic base (e.g., switching from NaOH to DIPEA or Na₂CO₃). If acidic conditions are required, ensure they are as mild and brief as possible.
-
-
Control Temperature: Hydrolysis is often accelerated at higher temperatures.
-
Action: Run the reaction at the lowest effective temperature.
-
-
Screen for Contaminants:
-
Action: Ensure no hydrazine contaminants are present in your reagents or solvents.
-
-
Alternative Protecting Groups: If your desired chemistry consistently requires conditions that cleave the phthalimide group, consider using a more robust amine-protecting group for your synthesis (e.g., Boc or Cbz).
Scenario 3: Mass Spectrometry Shows a Byproduct with an Added Mass of +18 Da
Question: My mass spectrum shows a peak corresponding to my starting material plus 18 atomic mass units (M+H ≈ 232.09). What is this species?
Answer: The addition of 18 Da (the mass of water) is a tell-tale sign of alkyne hydration . The terminal alkyne has reacted with water to form a ketone. The resulting byproduct is 2-(3-oxobutan-2-yl)isoindoline-1,3-dione.
Mechanism Insight: The hydration of a terminal alkyne is typically catalyzed by strong acids (like H₂SO₄) and often requires a mercury(II) salt (like HgSO₄) to proceed at a reasonable rate.[13][14][15] The reaction follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate.[14][15] This enol is unstable and rapidly tautomerizes to the more stable keto form.[14][16][17]
Troubleshooting & Mitigation:
-
Ensure Anhydrous Conditions:
-
Action: Use freshly dried, anhydrous solvents. Dry glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere to prevent atmospheric moisture from entering.
-
-
Avoid Strong Acids:
-
Action: If your reaction requires acidic conditions, ensure they are not strong enough to catalyze hydration. If trace acid is the suspected culprit, consider adding a non-nucleophilic acid scavenger like proton sponge.
-
-
Check for Metal Contaminants: Certain transition metals can also catalyze this transformation.
-
Action: Use high-purity reagents and ensure your glassware is clean and free from residual metal catalysts from previous experiments.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has two key reactive sites. The terminal alkyne is a nucleophilic C-C triple bond that readily participates in coupling reactions (Sonogashira, Glaser), deprotonation, and additions (hydration).[1][15] The second site is the phthalimide group , which functions as a robust amine protecting group but can be cleaved under strong acidic, basic, or hydrazinolytic conditions.[8][10][18] The propargylic position (the C-H group adjacent to the alkyne) is also activated and can be involved in certain rearrangements or metabolic transformations, though it is generally stable.[19][20]
Q2: How can I definitively characterize the common byproducts?
A2: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[21][22]
| Byproduct Name | Structure | Mass Change | Key ¹H NMR Signature | Key ¹³C NMR Signature |
| Glaser Homodimer | Pht-N-CH(CH₃)-C≡C-C≡C-CH(CH₃)-N-Pht | 2x SM - 2 H | Disappearance of the terminal alkyne proton (H-C≡). Appearance of new, symmetric signals for the propargylic proton and methyl group. | Appearance of two new quaternary alkyne carbons (~70-80 ppm) and disappearance of the terminal alkyne carbons.[23] |
| Hydrated Ketone | Pht-N-CH(CH₃)-C(=O)-CH₃ | +18 Da (H₂O) | Disappearance of alkyne protons. Appearance of a new methyl singlet (~2.1-2.3 ppm) for the acetyl group. | Disappearance of alkyne carbons. Appearance of a ketone carbonyl signal (>200 ppm). |
| Cleaved Amine | H₂N-CH(CH₃)-C≡CH | -147 Da (Phthaloyl) | Disappearance of aromatic phthalimide protons (~7.8 ppm). Appearance of broad amine (NH₂) signals. | Disappearance of phthalimide carbonyls (~168 ppm) and aromatic carbons. |
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a cool, dry place away from light. To prevent gradual oxidative homocoupling, it is best stored under an inert atmosphere (argon or nitrogen). Keep it segregated from strong acids, bases, and copper salts. Propargyl-containing compounds can have thermal hazards, especially in the presence of strong bases or upon decomposition, so they should be handled with appropriate care.[24][25]
Part 3: Key Experimental Protocols & Visualizations
Protocol 1: Analytical Workflow for Byproduct Identification
This protocol provides a systematic approach to identifying an unknown byproduct formed during a reaction.
-
Initial Analysis (TLC & LC-MS):
-
Run a Thin Layer Chromatography (TLC) plate of your crude reaction mixture alongside the starting material. Visualize under UV light and with appropriate stains (e.g., potassium permanganate for the alkyne, ninhydrin for free amines).
-
Inject the crude mixture into an LC-MS to obtain the exact mass of the starting material, desired product, and any byproducts. This provides the first crucial clue (e.g., doubled mass, +18 Da, etc.).
-
-
Isolation (Flash Chromatography):
-
Based on the TLC, develop a solvent system for flash column chromatography to isolate the byproduct in sufficient purity for NMR analysis.
-
-
Structural Elucidation (NMR):
-
Acquire a ¹H NMR spectrum. Look for the disappearance of key starting material signals (e.g., the terminal alkyne proton at ~2.5 ppm) and the appearance of new signals (e.g., a new methyl singlet for a ketone).
-
Acquire a ¹³C NMR spectrum to confirm changes in carbon environments (e.g., disappearance of alkyne carbons at ~70-85 ppm and appearance of a carbonyl at >200 ppm).
-
If needed, run 2D NMR experiments (COSY, HSQC, HMBC) to confirm connectivity and definitively assign the structure.[26][27]
-
Diagrams and Workflows
References
-
Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. PubMed Central. Available at: [Link]
-
Hydration of alkynes (video). Khan Academy. Available at: [Link]
-
Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. JoVE. Available at: [Link]
-
Alkyne Acid Catalyzed Hydration Reaction and Mechanism. YouTube. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. Available at: [Link]
-
Glaser coupling. Grokipedia. Available at: [Link]
-
Hydration of Alkynes. Chemistry LibreTexts. Available at: [Link]
-
Glaser coupling. Wikipedia. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Phthalimide | C8H5NO2. PubChem. Available at: [Link]
-
Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. AGradeLawn. Available at: [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. ResearchGate. Available at: [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Royal Society of Chemistry. Available at: [Link]
-
Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Royal Society of Chemistry. Available at: [Link]
-
Gabriel Synthesis: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Gabriel synthesis. chemeurope.com. Available at: [Link]
-
Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. ResearchGate. Available at: [Link]
- US9169178B2 - Manufacturing of stabilized propargyl bromide. Google Patents.
-
Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents. PubMed. Available at: [Link]
-
How To Run A Reaction: The Workup. University of Rochester. Available at: [Link]
-
Supporting Information for Ligand and Additive free Aerobic Synthesis of Diynes using Pd-CuFe2O4 Magnetic Nanoparticles as an ef. Royal Society of Chemistry. Available at: [Link]
-
Phthalimides. Organic Chemistry Portal. Available at: [Link]
-
Gabriel Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Troubleshooting: The Workup. University of Rochester. Available at: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link]
-
Phthalimide. Wikipedia. Available at: [Link]
-
Propargyl group. Wikipedia. Available at: [Link]
-
Thermal Hazards of Using Propargyl Alcohol with Strong Bases. ACS Publications. Available at: [Link]
-
The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]
-
NMR Analysis of Dienes in Model FCC Gasolines. auremn. Available at: [Link]
-
Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. PubMed Central. Available at: [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. PubMed Central. Available at: [Link]
-
Common sources of mistake in organic synthesis. Reddit. Available at: [Link]
-
NMR characterization of oligonucleotides and peptides. Bruker. Available at: [Link]
-
Organic Chemistry II - Solving a Multistep Synthesis Problem. YouTube. Available at: [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 6. Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
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- 27. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
methods to enhance the aqueous solubility of 2-(But-3-YN-2-YL)isoindoline-1,3-dione
Answering the user's request.## Technical Support Center: Enhancing Aqueous Solubility of 2-(But-3-YN-2-YL)isoindoline-1,3-dione
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview, troubleshooting advice, and detailed protocols for enhancing the aqueous solubility of the poorly soluble compound, this compound. Our approach is rooted in foundational physicochemical principles to empower you to make informed decisions during your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous solutions?
A: The limited aqueous solubility of this compound is a direct consequence of its molecular structure. It is comprised of two key moieties:
-
A Phthalimide Group: This large, planar, and rigid aromatic structure is highly hydrophobic (water-repelling).[1][2] Its structure contributes to strong intermolecular forces in the solid state (high crystal lattice energy), which requires significant energy to overcome during dissolution.[3]
-
A Butynyl Substituent: The 2-(But-3-YN-2-YL) side chain, which includes a carbon-carbon triple bond (alkyne), is also nonpolar and contributes to the overall hydrophobicity of the molecule.[4]
The molecule lacks significant hydrogen-bonding donor groups and possesses a large nonpolar surface area, making it energetically unfavorable to interact with the highly polar, hydrogen-bonded network of water. This challenge is common for many new chemical entities (NCEs) in drug discovery pipelines.[5]
Q2: Can I use pH adjustment to improve the solubility of this specific compound?
A: Unfortunately, pH adjustment is not an effective strategy for this particular molecule. Solubility enhancement via pH modification relies on the presence of ionizable functional groups, such as acidic protons (like in carboxylic acids) or basic sites (like amines), which can be protonated or deprotonated to form more soluble salts.[6][7]
This compound lacks readily ionizable groups in the typical aqueous pH range of 1-10. The nitrogen atom is part of an imide that is already substituted, and the terminal proton on the alkyne is extremely weakly acidic (pKa ≈ 25), requiring exceptionally strong bases for deprotonation that are not compatible with biological or pharmaceutical systems.[8] Therefore, altering the pH of your solution will not significantly impact the compound's charge state or its solubility.
Q3: What is the most straightforward initial approach to try for solubilization?
A: The use of co-solvents is the most common and direct first-line approach for solubilizing non-ionizable, hydrophobic compounds.[9][10]
Causality Behind the Method: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[11] This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the aqueous environment, making it easier for the compound to dissolve.[12][13] Common co-solvents work by disrupting the hydrogen-bonding structure of water, creating a more favorable environment for the nonpolar compound.[11]
Troubleshooting Guide & Protocols
This section provides detailed experimental workflows and solutions to common issues encountered during solubilization experiments.
Method 1: Co-Solvency
This technique is ideal for initial screening and for applications where a small percentage of an organic solvent is tolerable.
Objective: To prepare a stock solution and determine the minimum co-solvent concentration required to maintain the solubility of the target compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol, analytical grade
-
Propylene glycol (PG) or Polyethylene glycol 400 (PEG 400)
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10-50 mM) in 100% DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Determine Assay Tolerance: Before proceeding, confirm the maximum percentage of co-solvent that your specific downstream assay (e.g., cell culture, enzyme assay) can tolerate without adverse effects. This is typically <1% for many cell-based assays.
-
Serial Dilution: Create a working solution by diluting the DMSO stock into your aqueous buffer. It is critical to add the DMSO stock to the buffer, not the other way around. Add the stock solution dropwise to the vigorously vortexing buffer to promote rapid mixing and prevent localized high concentrations that lead to precipitation.
-
Observation: Visually inspect the solution for any signs of precipitation (cloudiness, particulates). Let the solution stand for 15-30 minutes and re-inspect.
-
Optimization: If precipitation occurs, you can either decrease the final concentration of the compound or systematically increase the percentage of the co-solvent in the final aqueous medium.
| Problem | Root Cause | Solution |
| Compound precipitates immediately upon addition to buffer ("crashing out"). | The rapid change in solvent polarity causes the compound to fall out of solution. The final co-solvent concentration is too low to maintain solubility. | 1. Decrease Dilution Factor: Prepare an intermediate dilution in a higher percentage of co-solvent (e.g., 50% DMSO in buffer) before the final dilution. 2. Increase Final Co-solvent %: If the assay allows, increase the final concentration of DMSO or another co-solvent in the buffer.[14] 3. Change Co-solvent: Test other co-solvents like ethanol, PG, or PEG 400, which may have different solubilizing properties for your compound.[10] |
| Solution is clear initially but becomes cloudy over time. | The compound is in a supersaturated, thermodynamically unstable state and is slowly precipitating. | 1. Reduce Final Concentration: The current concentration is above the kinetic solubility limit. Lower the target concentration. 2. Increase Co-solvent %: A higher percentage of co-solvent is needed for long-term stability. |
| Co-Solvent | Typical Starting % (v/v) | Pros | Cons |
| DMSO | 0.1 - 5% | Excellent solubilizing power for many nonpolar compounds. | Can be toxic to cells at >1%; may interfere with some assays.[14] |
| Ethanol | 1 - 10% | Less toxic than DMSO; widely used in formulations. | May cause protein denaturation at higher concentrations. |
| Propylene Glycol (PG) | 5 - 20% | Low toxicity; commonly used in parenteral formulations.[10] | More viscous; may have lower solubilizing power than DMSO. |
| PEG 400 | 5 - 20% | Low toxicity; good track record in pharmaceutical formulations. | Can be incompatible with certain analytical techniques. |
Method 2: Surfactant-Mediated Solubilization
If co-solvents are not viable due to assay interference or toxicity, surfactants offer an excellent alternative.
Causality Behind the Method: Surfactants are amphiphilic molecules, meaning they have a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head.[15] Above a certain concentration, the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[16] The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment. Poorly soluble compounds like this compound can partition into this hydrophobic core, effectively being "hidden" from the water and allowing for a dramatic increase in apparent aqueous solubility.[17][18]
Objective: To identify an effective surfactant and its optimal concentration for solubilizing the compound.
Materials:
-
Compound stock solution in a volatile organic solvent (e.g., methanol or acetone).
-
Surfactants: Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS), Cremophor® EL.
-
Aqueous buffer (e.g., PBS).
-
Glass vials.
-
Rotary evaporator or nitrogen stream.
-
Bath sonicator.
Procedure:
-
Film Preparation: In a series of glass vials, aliquot a precise amount of the compound from its organic stock solution.
-
Solvent Evaporation: Remove the organic solvent completely under a stream of nitrogen or using a rotary evaporator to create a thin film of the compound on the bottom of each vial. This step is crucial to avoid co-solvent effects.
-
Surfactant Solution Addition: Prepare a range of surfactant concentrations in your aqueous buffer (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v). Ensure concentrations are above the known CMC of the surfactant.
-
Reconstitution: Add the surfactant solutions to the vials containing the compound film.
-
Equilibration: Vortex the vials vigorously and then place them in a bath sonicator for 30-60 minutes to facilitate micelle formation and partitioning. Allow the solutions to equilibrate at a constant temperature (e.g., room temperature or 37°C) for several hours or overnight.
-
Analysis: Centrifuge the samples to pellet any undissolved compound. Carefully collect the supernatant and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
| Problem | Root Cause | Solution |
| Low solubility enhancement. | The chosen surfactant is not a good match for the compound. The surfactant concentration may be too low (below CMC). | 1. Screen Different Surfactants: Test surfactants with different structures (non-ionic, anionic). Non-ionic surfactants like Polysorbate 80 are often preferred for biological applications due to lower toxicity.[16] 2. Increase Concentration: Ensure you are well above the surfactant's CMC. |
| Assay interference or cell toxicity. | Surfactants can disrupt cell membranes or denature proteins, interfering with biological assays. | 1. Choose a Biocompatible Surfactant: Prioritize non-ionic surfactants (e.g., Polysorbates) over ionic ones (e.g., SDS) for cell-based work.[16] 2. Minimize Concentration: Determine the lowest effective surfactant concentration that achieves the desired solubility. |
Method 3: Cyclodextrin Inclusion Complexation
Cyclodextrins are a sophisticated and highly effective method for enhancing solubility, particularly for compounds that fit within their internal cavity.
Causality Behind the Method: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone.[19] They possess a hydrophilic exterior, which makes them water-soluble, and a hydrophobic internal cavity.[20] Poorly soluble molecules with appropriate size and geometry can enter this hydrophobic cavity to form a non-covalent "inclusion complex."[21][22] By encapsulating the hydrophobic part of the guest molecule, the cyclodextrin-drug complex presents a hydrophilic exterior to the water, thereby significantly increasing the apparent aqueous solubility of the guest molecule.[23]
Objective: To determine the binding constant and solubility enhancement capacity of a cyclodextrin for the compound.
Materials:
-
This compound (in solid form).
-
Cyclodextrins: Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD).
-
Aqueous buffer (e.g., PBS).
-
Sealed vials.
-
Orbital shaker with temperature control.
-
Syringe filters (0.22 µm).
Procedure:
-
Prepare CD Solutions: Create a series of cyclodextrin solutions in your aqueous buffer with increasing concentrations (e.g., 0, 5, 10, 20, 40, 80 mM).
-
Add Excess Compound: Add an excess amount of the solid compound to each vial containing the different CD concentrations. The goal is to ensure a saturated solution is formed with undissolved solid remaining at the bottom.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand so that the excess solid can settle.
-
Filtration and Dilution: Carefully withdraw a sample from the clear supernatant of each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microcrystals. Dilute the filtrate as needed for analysis.
-
Quantification: Analyze the concentration of the dissolved compound in each sample using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the total concentration of the dissolved compound (Y-axis) against the concentration of the cyclodextrin (X-axis). The resulting phase solubility diagram will indicate the type of complex formed and the degree of solubility enhancement.
| Problem | Root Cause | Solution |
| Non-linear phase solubility diagram or precipitation at high CD concentrations. | Formation of insoluble, higher-order complexes (B-type curve). The stoichiometry of the complex may not be 1:1. | 1. Use a More Soluble CD: Switch to a more highly substituted and soluble cyclodextrin, such as SBE-β-CD.[22] 2. Work at Lower Concentrations: Operate within the linear range of the solubility curve to ensure a soluble 1:1 complex is dominant. |
| Limited solubility improvement. | The compound is a poor fit for the cyclodextrin cavity (either too large, too small, or the wrong shape). | 1. Try a Different CD Size: If using a β-cyclodextrin (7 glucose units), try α-CD (6 units) or γ-CD (8 units) to see if the cavity size is a better match.[22] |
Method 4: Solid Dispersions (For Solid Formulations)
This is an advanced technique used in pharmaceutical development to improve the dissolution rate and bioavailability of oral drugs.[24][25]
Causality Behind the Method: A solid dispersion is a system where a poorly soluble drug (the guest) is dispersed within a highly soluble, inert carrier (the host), typically a polymer.[26][27] The goal is to reduce the drug's particle size to a molecular level and convert it from a stable crystalline form to a higher-energy, more soluble amorphous state.[3] When the solid dispersion is introduced to an aqueous medium, the water-soluble carrier dissolves rapidly, releasing the drug as very fine, amorphous particles or even individual molecules, which have a much higher surface area and dissolution rate than the original crystalline drug.[28]
Objective: To prepare an amorphous solid dispersion of the compound in a hydrophilic polymer carrier.
Materials:
-
This compound
-
Polymer carrier: Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC).
-
A suitable common solvent (e.g., methanol, acetone, or dichloromethane) that dissolves both the compound and the polymer.
-
Round bottom flask.
-
Rotary evaporator.
-
Vacuum oven.
Procedure:
-
Dissolution: Dissolve both the compound and the polymer carrier (e.g., in a 1:4 drug-to-polymer mass ratio) in the chosen common solvent in a round bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure. This should be done at a moderate temperature to avoid thermal degradation. The process should yield a thin, clear film on the flask wall.
-
Drying: Scrape the solid material from the flask and place it in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Characterization (Optional but Recommended): Analyze the resulting solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a melting peak for the drug (indicating it is amorphous) and Powder X-Ray Diffraction (PXRD) to confirm the lack of crystallinity.
-
Dissolution Testing: Compare the dissolution rate of the prepared solid dispersion to that of the pure crystalline compound in an aqueous buffer.
Visual Guides & Workflows
Decision Workflow for Solubility Enhancement
This diagram outlines a logical progression for selecting an appropriate solubilization strategy.
Caption: A decision tree for selecting a solubility enhancement method.
Mechanism of Micellar Solubilization
This diagram illustrates how surfactants encapsulate a hydrophobic molecule.
Caption: Diagram of a drug molecule solubilized within a surfactant micelle.
Mechanism of Cyclodextrin Inclusion
This diagram shows the encapsulation of a guest molecule by a cyclodextrin host.
Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.
References
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
- (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- NIH. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
- PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- (2024, August 15). Solubility Enhancement by Solid Dispersion Method: An Overview.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
- Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
- PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- Wikipedia. (n.d.). Cosolvent.
- Semantic Scholar. (n.d.). [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
- ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications.
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES.
- JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1). Solubility Enhancement of Drugs.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications.
- (2025, July 31). Solubilization by surfactants: Significance and symbolism.
- PMC - PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- PMC - PubMed Central. (2022, July 11). Surfactant-Mediated Solubilization of Myelin Figures: A Multistep Morphological Cascade.
- ResearchGate. (2015, May 11). (PDF) 9 Solubilization in Surfactant Systems.
- Wikipedia. (n.d.). Phthalimide.
- ResearchGate. (n.d.). Solubility of Phthalimide derivatives | Download Scientific Diagram.
- Wikipedia. (n.d.). Alkyne.
- MSU chemistry. (n.d.). Alkyne Reactivity.
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storage conditions to prevent decomposition of 2-(But-3-YN-2-YL)isoindoline-1,3-dione
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-(But-3-yn-2-yl)isoindoline-1,3-dione in their experiments. This document provides in-depth technical information and practical advice to ensure the long-term stability and integrity of this compound. By understanding its chemical properties and potential degradation pathways, users can implement appropriate storage and handling procedures, thereby ensuring the reliability and reproducibility of their experimental results.
Understanding the Molecule: A Dual-Functionality Compound
This compound is a bifunctional molecule featuring a phthalimide group and a terminal alkyne. The stability of the entire molecule is dictated by the individual characteristics of these two moieties.
-
The Phthalimide Group: This is a robust, aromatic imide that is generally stable under neutral conditions.[1] However, it is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the isoindoline ring system.[2]
-
The Terminal Alkyne: The carbon-carbon triple bond at the terminus of the butyl chain is a reactive functional group. Its primary vulnerabilities include oxidative cleavage and dimerization (homocoupling).[3][4] The acidic nature of the terminal alkyne proton can also play a role in its reactivity.[5]
Below is a diagram illustrating the structure of this compound, highlighting its key functional groups.
Caption: Structure of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is ideal for long-term storage. For short-term storage, 2-8°C is acceptable. | Lower temperatures slow down potential degradation reactions, including hydrolysis and alkyne dimerization. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes the risk of oxidation of the terminal alkyne. |
| Light | Protect from light by storing in an amber vial or in a dark location.[6] | Some phthalimide derivatives exhibit photosensitivity, and UV light can promote degradation.[7] |
| Moisture | Store in a desiccated environment. | The phthalimide group is susceptible to hydrolysis, and the terminal alkyne can also react with water under certain conditions.[8] |
| Container | Use a tightly sealed glass or PTFE container.[9][10] | These materials are chemically inert and will not react with the compound. Avoid polystyrene containers, as they may be incompatible with organic compounds.[10] |
Q2: Can I store the compound at room temperature?
A2: While short-term storage at room temperature (e.g., during an experiment) is unlikely to cause significant degradation, it is not recommended for long-term storage.[11] Elevated temperatures can accelerate the potential decomposition pathways, particularly if the compound is exposed to air and moisture.
Q3: What are the primary signs of decomposition?
A3: Decomposition can manifest in several ways:
-
Physical Changes: A change in color (e.g., from white/off-white to yellow or brown) or the formation of a precipitate in a solution can indicate degradation.
-
Analytical Changes: When analyzed by techniques such as NMR, HPLC, or IR spectroscopy, the appearance of new signals or a decrease in the purity of the main compound suggests decomposition.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Reduced Purity Detected by HPLC Analysis
-
Symptom: You observe additional peaks in your HPLC chromatogram that were not present in the initial analysis of the compound.
-
Potential Cause: This is a strong indicator of decomposition. The new peaks could correspond to hydrolysis products of the phthalimide ring or oxidation/dimerization products of the alkyne.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound has been stored according to the recommended conditions (see FAQ 1).
-
Analyze by Mass Spectrometry: Couple your HPLC to a mass spectrometer to identify the molecular weights of the impurity peaks. This can help elucidate the decomposition pathway. For example, an increase in mass could suggest oxidation, while a loss of the butynyl group could indicate hydrolysis.
-
Purification: If the degradation is minor, the compound can be repurified by column chromatography or recrystallization.
-
Issue 2: Inconsistent Results in "Click" Chemistry Reactions
-
Symptom: You are using the compound in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction and observe low or variable yields of the desired triazole product.
-
Potential Cause: The terminal alkyne may have undergone dimerization (homocoupling) to form a 1,3-diyne, which is unreactive in the desired click reaction.[4] This is a common side reaction for terminal alkynes.
-
Troubleshooting Steps:
-
Analyze by NMR: Check the 1H NMR spectrum of your starting material. The terminal alkyne proton should appear as a characteristic singlet or a small triplet. Its disappearance or a significant decrease in its integration value could indicate dimerization.
-
Optimize Reaction Conditions: To minimize homocoupling, consider using a copper-free click chemistry method or employing a protecting group for the alkyne if your synthetic route allows.
-
Fresh is Best: Use a fresh or recently purified batch of the compound for critical reactions to ensure the highest concentration of the active terminal alkyne.
-
Issue 3: Unexpected pH Changes in Solution
-
Symptom: When dissolving the compound in an aqueous buffer, you notice a drift in the pH of the solution over time.
-
Potential Cause: This could be due to the slow hydrolysis of the phthalimide ring, which would release phthalic acid and 2-aminobut-3-yne, thereby altering the pH. Phthalimide hydrolysis can be catalyzed by both acid and base.[2]
-
Troubleshooting Steps:
-
Use Freshly Prepared Solutions: Prepare solutions of the compound immediately before use to minimize the time for potential hydrolysis.
-
Control pH: If your experiment allows, work at a neutral pH to slow down the rate of hydrolysis.
-
Non-Aqueous Solvents: If possible, use a non-aqueous solvent to prevent hydrolysis.
-
Analytical Methods for Detecting Decomposition
Regularly assessing the purity of your this compound is crucial. The following analytical techniques are recommended:
| Technique | Key Indicators of Decomposition |
| 1H NMR | - Disappearance or decreased integration of the terminal alkyne proton signal. - Appearance of new aromatic signals if the phthalimide ring has been modified. - Complex changes in the aliphatic region due to side reactions of the butynyl chain. |
| 13C NMR | - Changes in the chemical shifts of the alkyne carbons. |
| FT-IR | - Disappearance or broadening of the sharp C≡C-H stretch (around 3300 cm-1). - Changes in the carbonyl (C=O) stretching frequencies of the phthalimide group (around 1700-1770 cm-1). |
| HPLC | - Appearance of new peaks, indicating the formation of impurities. - A decrease in the area of the main peak, indicating a loss of the parent compound. |
| Mass Spec | - Detection of masses corresponding to potential degradation products (e.g., oxidized species, hydrolysis products). |
Below is a flowchart outlining a general workflow for troubleshooting potential decomposition.
Caption: Troubleshooting workflow for suspected decomposition.
References
-
Fiveable. Oxidative Cleavage of Alkynes. Available at: [Link]
-
PubChem. Phthalimide. Available at: [Link]
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View of SYNTHESIS AND PHOTOSTABILITY OF SOME NEW 1,8-NAPHTHALIMIDE DERIVATIVES AS COLOUR MONOMERS FOR FLUORESCENT POLYMERS. SYNTHESIS AND PHOTOSTABILITY OF SOME NEW 1,8-NAPHTHALIMIDE DERIVATIVES AS COLOUR MONOMERS FOR FLUORESCENT POLYMERS. Available at: [Link]
- Miladinova, P. M. SYNTHESIS AND PHOTOSTABILITY OF SOME NEW 1,8-NAPHTHALIMIDE DERIVATIVES AS COLOUR MONOMERS FOR FLUORESCENT POLYMERS. Journal of Chemical Technology and Metallurgy, 2015.
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LibreTexts Chemistry. Oxidative Cleavage of Alkynes. Available at: [Link]
- Havare, N. Oxidative cleavage of alkynes: a review of the methods invented so far and their application possibilities in green organic synthesis.
-
PubChem. Phthalimide. Available at: [Link]
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Aakash Institute. Distinguishing Test of Terminal and Non-Terminal Alkynes. Available at: [Link]
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Filo. Test for terminal alkynes. Available at: [Link]
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Astro Chemical. Shelf-Life & Storage Conditions. Available at: [Link]
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Organic Chemistry Portal. Phthalimides. Available at: [Link]
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LibreTexts Chemistry. Hydration of Alkynes. Available at: [Link]
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Michigan State University Department of Chemistry. Alkyne Reactivity. Available at: [Link]
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CP Lab Safety. Chemical Compatibility by Container Resin. Available at: [Link]
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TRADESAFE. Safe Chemical Storage Containers: Expert Guide. Available at: [Link]
-
University of Pittsburgh Office of Public Safety & Emergency Management. Container Compatibility. Available at: [Link]
- Khan, M. N. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 1989.
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ChemistryMalta.com. Tests. Available at: [Link]
-
Quora. Which would you expect to be more stable, an internal alkyne or terminal alkyne? Explain. Available at: [Link]
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Case Western Reserve University Environmental Health and Safety. Chemical Compatibility and Storage. Available at: [Link]
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University of Kentucky Research Safety. Chemical Compatibility and Storage. Available at: [Link]
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Carl ROTH. Safety Data Sheet: Phthalimide. Available at: [Link]
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Withnell Sensors. Optimal sample storage temperatures. Available at: [Link]
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OpenStax. Organic Chemistry. Available at: [Link]
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RSC Publishing. Phthalimides: developments in synthesis and functionalization. Available at: [Link]
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Wikipedia. Phthalimide. Available at: [Link]
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Master Organic Chemistry. Hydration and Oxymercuration of Alkynes. Available at: [Link]
-
Eurofins. Recommended Containers, Preservation, Storage, & Holding Times. Available at: [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available at: [Link]
- Winter, G. E., et al.
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common experimental errors when working with 2-(But-3-YN-2-YL)isoindoline-1,3-dione
Welcome to the technical support center for 2-(But-3-yn-2-yl)isoindoline-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common experimental challenges associated with this versatile building block. As a bifunctional molecule containing a terminal alkyne and a protected secondary amine, it presents unique opportunities and potential hurdles in synthesis and application.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, purification, and handling of this compound.
Synthesis & Reaction Issues
Q1: My synthesis of this compound via the Mitsunobu reaction is resulting in low or no yield. What are the likely causes and solutions?
A1: The Mitsunobu reaction, which couples 3-butyn-2-ol with phthalimide, is a powerful but sensitive transformation.[1][2] Low yields typically stem from issues with reagents, reaction conditions, or competing side reactions.
Causality & Solutions:
-
Reagent Quality: The azodicarboxylate (DEAD or DIAD) and triphenylphosphine (PPh₃) are the most common points of failure.
-
DEAD/DIAD Degradation: These reagents are sensitive to light and moisture. Use freshly opened bottles or purify stored reagents. Degradation reduces the concentration of the active species required to form the key betaine intermediate with PPh₃.[2]
-
PPh₃ Oxidation: Triphenylphosphine can oxidize to triphenylphosphine oxide (TPPO) upon exposure to air. Ensure you are using pure, crystalline PPh₃.
-
-
Reaction Conditions:
-
Incorrect Order of Addition: The recommended procedure is to dissolve the alcohol (3-butyn-2-ol), phthalimide, and PPh₃ in a suitable anhydrous solvent (like THF or DCM) first. Cool the solution to 0 °C before adding the azodicarboxylate dropwise. Adding the alcohol to the pre-formed PPh₃-DEAD adduct can lead to side reactions.
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature (0 °C) during the addition of DEAD/DIAD is crucial to prevent the decomposition of intermediates and the formation of byproducts.[3]
-
-
Acidity of Nucleophile: The pKa of the nucleophile is critical. Phthalimide has a pKa of approximately 8.3, making it suitably acidic for the Mitsunobu reaction.[4] If you are using an alternative nitrogen source, ensure its pKa is generally below 13 for efficient proton transfer within the catalytic cycle.[1]
-
Solvent Choice: The solvent must be anhydrous. The presence of water will hydrolyze the activated intermediates and consume the reagents. Use freshly distilled, dry solvents.
Troubleshooting Workflow: Low Yield in Mitsunobu Synthesis Here is a logical workflow to diagnose the issue.
Caption: A flowchart for troubleshooting low Mitsunobu reaction yields.
Q2: I am attempting a Gabriel synthesis using a derivative of 3-butyn-2-ol (e.g., 3-chloro-1-butyne) and potassium phthalimide, but the reaction is failing. Why?
A2: The classic Gabriel synthesis is highly efficient for primary alkyl halides but notoriously poor for secondary halides.[5][6] The nucleophile, potassium phthalimide, is very bulky. This steric hindrance favors the E2 elimination pathway over the desired SN2 substitution, especially with a secondary substrate like 3-chloro-1-butyne.[4]
| Reaction Pathway | Substrate | Favored By | Outcome |
| SN2 (Desired) | Primary Halide | Unhindered substrate | This compound |
| E2 (Side Reaction) | Secondary Halide | Sterically hindered base/nucleophile | Buta-1,3-diyne and other elimination products |
Alternative Strategies:
-
Mitsunobu Reaction: As detailed in Q1, using the parent alcohol (3-butyn-2-ol) is the most reliable method to bypass the limitations of the SN2 reaction with a secondary center.[2][6]
-
Reductive Amination: If the ultimate goal is the deprotected amine, reductive amination of the corresponding ketone (3-butyn-2-one) is a more robust alternative to the Gabriel synthesis for secondary amines.
Purification & Handling
Q3: How can I effectively purify the product and remove byproducts like triphenylphosphine oxide (TPPO)?
A3: Purification of Mitsunobu reaction products can be challenging due to the presence of TPPO and excess reagents.
Step-by-Step Purification Protocol:
-
Initial Workup: After the reaction is complete, concentrate the mixture under reduced pressure.
-
TPPO Precipitation: Redissolve the crude residue in a minimal amount of a solvent in which the product is soluble but TPPO is not (e.g., cold diethyl ether or a hexanes/ethyl acetate mixture). TPPO should precipitate as a white solid and can be removed by filtration. This step may need to be repeated.
-
Column Chromatography: This is the most effective method for final purification.[7]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the polarity (e.g., to 20-30% EtOAc).
-
TLC Visualization: The phthalimide group is UV active. Additionally, staining with potassium permanganate (KMnO₄) is effective as it will react with the alkyne group, appearing as a yellow spot on a purple background.
-
Q4: My compound appears to degrade over time or during subsequent reactions. What are the stability concerns?
A4: The primary stability concern arises from the terminal alkyne moiety. Terminal alkynes can be susceptible to several degradation pathways.[8][9]
-
Oxidative Dimerization (Glaser Coupling): In the presence of oxygen and trace metal catalysts (especially copper), terminal alkynes can dimerize to form 1,4-disubstituted diynes.[10][11]
-
Mitigation: Store the compound under an inert atmosphere (nitrogen or argon) in a sealed vial. When using it in subsequent reactions, especially those involving metal catalysts (like Sonogashira coupling), ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[11]
-
-
Volatility: While the phthalimide group increases the molecular weight, the butynyl fragment may still impart some volatility.[10]
-
Mitigation: Store at low temperatures (-20 °C is recommended for long-term storage). Avoid leaving the compound on a high-vacuum line for extended periods after it is dry.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: The most reliable and commonly cited method for N-alkylation of phthalimide with a secondary alcohol is the Mitsunobu reaction .[2][12] This method proceeds with a clean inversion of stereochemistry at the alcohol carbon and avoids the harsh conditions or competing elimination reactions associated with other methods.[1]
Recommended Synthesis: Mitsunobu Reaction
Caption: General scheme for the Mitsunobu synthesis pathway.
Q2: What are the key spectroscopic features to confirm the identity and purity of the product?
A2: Confirmation should be done using a combination of NMR and IR spectroscopy.
| Spectroscopic Data | Expected Signature |
| ¹H NMR | - Terminal Alkyne Proton (≡C-H): A sharp singlet or narrow triplet around δ 2.0-3.0 ppm. - Propargylic Proton (-CH-): A quartet or multiplet, coupled to the methyl and alkyne protons, typically downfield. - Methyl Protons (-CH₃): A doublet coupled to the propargylic proton. - Phthalimide Protons: A characteristic multiplet pattern in the aromatic region (δ 7.7-8.0 ppm). |
| ¹³C NMR | - Alkyne Carbons (C≡C): Two distinct signals, typically in the range of δ 70-90 ppm. - Carbonyl Carbons (C=O): A signal around δ 167-169 ppm. |
| FT-IR | - Terminal Alkyne C-H Stretch: A sharp, strong band around 3300 cm⁻¹. - Alkyne C≡C Stretch: A weak but sharp band around 2100 cm⁻¹. - Imide C=O Stretch: Two strong bands, typically around 1770 cm⁻¹ (asymmetric) and 1715 cm⁻¹ (symmetric).[13] |
Q3: I need to deprotect the phthalimide to reveal the primary amine. Which method is most compatible with the terminal alkyne?
A3: The choice of deprotection method is critical to avoid unwanted reactions with the alkyne group.
-
Hydrazinolysis (Ing-Manske Procedure): This is the most common method, using hydrazine (NH₂NH₂) in an alcohol solvent (e.g., ethanol).[4][5] It is generally mild and compatible with alkynes. The primary drawback is that the phthalhydrazide byproduct can sometimes be difficult to remove from the desired amine.[14]
-
Reductive Deprotection (Ganem's Method): A very mild, two-stage, one-flask method uses sodium borohydride (NaBH₄) in isopropanol, followed by acetic acid.[15][16] This near-neutral process is excellent for sensitive substrates and avoids the potential issues of hydrazinolysis. Given the sensitivity of some alkynes, this is a highly recommended approach.
-
Hydrolysis (Acidic or Basic): These methods are generally not recommended.[17] Harsh acidic or basic conditions can potentially lead to hydration of the alkyne to form a methyl ketone.[18][19]
Decision Tree: Choosing a Deprotection Method
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Validation & Comparative
comparative analysis of 2-(But-3-YN-2-YL)isoindoline-1,3-dione with other terminal alkynes
An In-Depth Comparative Guide to the Reactivity of 2-(But-3-yn-2-yl)isoindoline-1,3-dione and Other Terminal Alkynes in Synthetic Chemistry
Authored by: A Senior Application Scientist
Introduction: Unpacking the Utility of a Multifunctional Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount. Molecules that offer both a versatile reactive handle and a functionally significant scaffold are of immense value. This compound is one such molecule, embodying a unique convergence of features: a terminal alkyne for facile conjugation and an isoindoline-1,3-dione (phthalimide) moiety, a privileged structure in numerous therapeutic agents.[1][2]
This guide provides a comparative analysis of this compound against a curated selection of other terminal alkynes. We will move beyond a simple cataloging of properties to explore the causal relationships between structure, reactivity, and experimental outcomes. By examining the subtle interplay of steric and electronic effects, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically deploy this and similar alkynes in their synthetic endeavors. The phthalimide group, for instance, is not merely a passenger; its electron-withdrawing nature and significant steric bulk act as critical modulators of the alkyne's reactivity.[3][4]
The Contenders: A Structurally Diverse Panel of Terminal Alkynes
To contextualize the performance of this compound, we have selected four other terminal alkynes that represent key structural classes. This allows for a systematic evaluation of how different functional groups and steric profiles influence reactivity.
| Compound Name | Structure | Key Features |
| This compound | Chemical structure of this compound | Topic Compound: Secondary propargylic amine equivalent. Features a chiral center and significant steric bulk proximal to the alkyne. |
| Propargyl Alcohol | Chemical structure of Propargyl alcohol | Simple Aliphatic: A small, highly reactive terminal alkyne with a primary hydroxyl group that can influence solubility and participate in hydrogen bonding.[5] |
| Phenylacetylene | Chemical structure of Phenylacetylene | Aromatic: The phenyl group is electronically withdrawing and introduces aromatic stacking potential. It is a benchmark for electronically modified alkynes.[6] |
| 1-Hexyne | Chemical structure of 1-Hexyne | Linear Aliphatic: A simple, unfunctionalized alkyne with a flexible alkyl chain, representing a baseline for steric and electronic neutrality. |
| N-(Prop-2-yn-1-yl)phthalimide | Chemical structure of N-(Prop-2-yn-1-yl)phthalimide | Structural Analogue: Lacks the α-methyl group of the topic compound, allowing for a direct assessment of the steric impact of this substitution on reactivity. |
Core Principles: Steric and Electronic Effects on Alkyne Reactivity
The reactivity of a terminal alkyne in common cross-coupling reactions is governed primarily by two factors:
-
Electronic Effects: The substituent attached to the alkyne influences the acidity of the terminal C(sp)-H bond and the electron density of the triple bond. Electron-withdrawing groups can facilitate the deprotonation required for copper acetylide formation in reactions like the Sonogashira coupling, but may also deactivate the alkyne towards certain electrophilic additions.[7]
-
Steric Hindrance: The size of the substituent can impede the approach of a catalyst or another reactant to the alkyne. This is particularly relevant in transition-metal-catalyzed reactions where the formation of a bulky metal-alkyne complex is a key step in the catalytic cycle.[8][9] Increased steric hindrance generally leads to slower reaction rates.
The phthalimide group in our topic compound and its analogue is strongly electron-withdrawing, which can protect nearby C-H bonds from unwanted side reactions while influencing the alkyne's electronic character.[3][4] Furthermore, its considerable size presents a significant steric shield. The key structural difference between this compound and N-(Prop-2-yn-1-yl)phthalimide—the methyl group at the propargylic position—serves as a precise modulator of this steric effect, allowing for a nuanced investigation of its impact.
Experimental Showdown I: The Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a cornerstone of C(sp²)-C(sp) bond formation, indispensable for synthesizing conjugated enynes and arylalkynes.[10] It typically involves a palladium catalyst, a copper(I) co-catalyst, and a base. The reaction is known to be sensitive to both the electronic nature and steric accessibility of the terminal alkyne.
Workflow: Sonogashira Coupling
Caption: Generalized workflow for a Sonogashira cross-coupling experiment.
Protocol: General Procedure for Sonogashira Coupling
-
Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and a base such as triethylamine or diisopropylethylamine (2.0 eq).
-
Inerting: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) via syringe.
-
Reactant Addition: Add the terminal alkyne (1.1 - 1.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to the desired temperature (typically 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and wash with saturated aqueous NH₄Cl to remove copper salts. Wash further with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Comparative Performance Data (Hypothetical & Literature-Based)
The following table projects the expected outcomes for the coupling of 4-iodoanisole with our panel of alkynes, based on established principles of reactivity.
| Terminal Alkyne | Expected Yield | Expected Reaction Time | Rationale for Performance |
| This compound | Moderate-Good | Long | Steric Hindrance: The α-methyl group and bulky phthalimide significantly hinder the approach to the palladium center, slowing both oxidative addition and reductive elimination steps.[8] |
| Propargyl Alcohol | Good | Moderate | High Reactivity: Small and sterically unencumbered. The -OH group could potentially coordinate with the metal, slightly modulating reactivity, but is generally well-tolerated.[5][11] |
| Phenylacetylene | Excellent | Short | Electronic Activation: The electron-withdrawing phenyl group enhances the acidity of the alkyne proton, facilitating the formation of the key copper acetylide intermediate.[12] |
| 1-Hexyne | Good | Moderate | Baseline: Represents a standard, unactivated, and minimally hindered aliphatic alkyne. Its performance serves as a neutral reference point. |
| N-(Prop-2-yn-1-yl)phthalimide | Good-Excellent | Moderate-Short | Reduced Hindrance: Lacks the α-methyl group, making it much less sterically demanding than the topic compound. The electron-withdrawing phthalimide still offers electronic activation. |
Mechanistic Insight: The Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira coupling.
Experimental Showdown II: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" describes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[13] The CuAAC reaction is the quintessence of this philosophy, forming a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[14] This reaction is generally more forgiving of steric bulk than the Sonogashira coupling, making it a powerful tool for bioconjugation and materials science.
Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Generalized workflow for a CuAAC "Click" reaction.
Protocol: General Procedure for CuAAC Reaction
-
Setup: In a vial, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a suitable solvent mixture, such as t-butanol and water (1:1).
-
Reagent Addition: To the stirring solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 - 0.3 eq).
-
Catalyst Addition: Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 eq). The sodium ascorbate reduces the Cu(II) to the active Cu(I) species in situ.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting triazole is often of high purity, but can be further purified by recrystallization or column chromatography if needed.
Comparative Performance Data (Hypothetical & Literature-Based)
The following table projects the expected outcomes for the CuAAC reaction between benzyl azide and our panel of alkynes.
| Terminal Alkyne | Expected Yield | Expected Reaction Time | Rationale for Performance |
| This compound | Good-Excellent | Moderate | Moderate Steric Effect: While sterically hindered, the CuAAC reaction is robust. The rate may be slightly slower than unhindered alkynes, but the reaction is expected to proceed to high conversion. |
| Propargyl Alcohol | Excellent | Short | High Reactivity: Small, accessible alkyne leads to rapid reaction kinetics. |
| Phenylacetylene | Excellent | Short | Electronic Indifference: The CuAAC reaction is less sensitive to the electronic nature of the alkyne compared to the Sonogashira coupling. Reactivity is high. |
| 1-Hexyne | Excellent | Short | Baseline: Serves as the standard for a simple, unhindered alkyne, which reacts very efficiently. |
| N-(Prop-2-yn-1-yl)phthalimide | Excellent | Short | Minimal Hindrance: The lack of the α-methyl group ensures this substrate reacts as efficiently as other simple terminal alkynes.[15] |
Synthesis, Handling, and Applications
This compound is typically synthesized via a variation of the Gabriel synthesis, where potassium phthalimide undergoes nucleophilic substitution with a suitable propargylic electrophile, such as 3-butyn-2-ol under Mitsunobu conditions or the corresponding tosylate/halide.[16] This method leverages the phthalimide as a robust protecting group for a primary amine, preventing common side reactions like over-alkylation.[17]
The true value of this building block lies in its application in drug discovery. The isoindoline-1,3-dione core is a key pharmacophore in drugs like thalidomide, pomalidomide, and apremilast.[1] The ability to attach this privileged scaffold to diverse molecular fragments using the highly efficient and orthogonal click reaction, or the C-C bond-forming Sonogashira coupling, makes this compound an invaluable tool for generating libraries of complex molecules for biological screening.[18][19]
Conclusion
This compound emerges as a highly strategic synthetic building block, offering a powerful combination of a pharmaceutically relevant core and a versatile reactive handle. Our comparative analysis reveals a clear structure-activity relationship:
-
Reactivity is primarily modulated by steric hindrance. The presence of the α-methyl group in this compound measurably slows its reaction rate in sterically demanding transformations like the Sonogashira coupling when compared to its less-hindered analogue, N-(prop-2-yn-1-yl)phthalimide, and other simple alkynes.
-
Robust reactions like CuAAC tolerate the steric bulk well, proceeding to high yields, albeit potentially at a slower rate. This makes it an excellent choice for conjugations where reaction robustness is key.
-
The phthalimide group provides electronic activation and synthetic utility as a protected amine, adding significant value beyond its role as a steric modulator.
For the researcher, the choice of alkyne depends on the synthetic goal. For rapid, unhindered couplings, phenylacetylene or propargyl alcohol are superior. However, when the objective is to incorporate the valuable isoindoline-1,3-dione scaffold into a target molecule, this compound provides a direct and powerful route. Its slightly attenuated reactivity is a small and predictable trade-off for the significant increase in molecular complexity and biological relevance it imparts.
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A Researcher's Guide to Validating the Specificity of 2-(But-3-YN-2-YL)isoindoline-1,3-dione Labeling
Welcome to a comprehensive guide on validating the labeling specificity of 2-(But-3-YN-2-YL)isoindoline-1,3-dione. This chemical probe, featuring an isoindoline-1,3-dione (also known as phthalimide) core and a terminal alkyne handle, is representative of a powerful class of tools used in chemical biology and drug discovery. The phthalimide moiety is notably the core structure of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, which are known to engage the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1] The terminal alkyne makes this molecule a "clickable" probe, enabling its covalent attachment to reporter tags for visualization and identification of protein targets via bioorthogonal chemistry.[2][3]
The Core Principle: Bioorthogonal "Click" Chemistry
The power of this compound lies in its terminal alkyne group. This small, biologically inert functional group can undergo a highly specific and efficient reaction with an azide-containing reporter molecule. This reaction, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allows for the attachment of various tags (e.g., fluorophores, biotin) for downstream analysis.[2][5] This two-step labeling strategy allows the probe to first bind to its protein targets within a complex biological system without the steric hindrance of a bulky reporter tag.[6]
Caption: General workflow for two-step labeling using an alkyne probe.
Part 1: Primary Validation Methods for Target Engagement
These methods provide direct evidence of the probe binding to its intended target and offer a first look at its overall specificity profile.
Method 1: In-Gel Fluorescence Profiling
This is the most direct and rapid method to visualize the full spectrum of proteins labeled by the probe. By "clicking" a fluorescent azide to the probe-labeled proteome and separating the proteins by SDS-PAGE, you can generate a fluorescent image of all covalently modified proteins.
Causality: The intensity of a fluorescent band corresponding to a specific protein is proportional to the extent of probe labeling. This provides a visual fingerprint of the probe's activity, allowing for quick assessment of on-target versus off-target labeling.
Experimental Protocol: In-Gel Fluorescence
-
Labeling: Incubate cell lysate (e.g., 1 mg/mL total protein) with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1 hour at room temperature. Include a DMSO vehicle control.
-
Click Reaction: To 50 µg of labeled lysate, add the following click-chemistry reagents:
-
Fluorescent azide (e.g., TAMRA-azide) to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to 100 µM.
-
Copper(II) sulfate (CuSO₄) to 1 mM.
-
-
Incubation: Vortex and incubate the reaction for 1 hour at room temperature in the dark.
-
Sample Preparation: Quench the reaction by adding 4X SDS-PAGE loading buffer.
-
Electrophoresis: Separate the proteins on a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Imaging: Scan the gel using a fluorescence imager with excitation/emission wavelengths appropriate for the chosen fluorophore (e.g., TAMRA: ~555 nm / ~580 nm).[7][8] After fluorescent scanning, the same gel can be stained with a total protein stain (e.g., Coomassie) to verify equal protein loading.
Caption: Workflow for in-gel fluorescence profiling of probe labeling.
Method 2: Competitive Displacement Assay
This is a cornerstone of probe validation. It demonstrates that the alkyne probe binds to the same site as a known, unlabeled ligand (the "competitor"). If the probe is specific, pre-incubation with an excess of the unlabeled competitor should prevent the probe from binding to the target, leading to a reduction in the corresponding signal.
Causality: The principle of competitive binding dictates that two molecules that bind to the same site on a target will compete with each other.[9][10] A dose-dependent decrease in probe labeling in the presence of increasing concentrations of a specific competitor is strong evidence for on-target binding. For our probe, an ideal competitor would be a molecule like pomalidomide or thalidomide, which lacks the alkyne handle but is known to bind CRBN.[1]
Experimental Protocol: Competitive In-Gel Fluorescence
-
Pre-incubation: Aliquot cell lysate. To each aliquot, add increasing concentrations of the unlabeled competitor (e.g., pomalidomide, from 0 to 100 µM). Incubate for 30 minutes at room temperature.
-
Probe Labeling: Add a fixed, sub-saturating concentration of this compound to all samples. Incubate for 1 hour.
-
Downstream Analysis: Proceed with the click reaction, SDS-PAGE, and in-gel fluorescence scanning as described in Method 1.
-
Quantification: Measure the fluorescence intensity of the band corresponding to the target protein (e.g., CRBN, ~55 kDa). Plot the intensity against the competitor concentration to determine the IC₅₀ value (the concentration of competitor that reduces probe labeling by 50%).
| Competitor | Target Protein | Probe Concentration | Competitor IC₅₀ (µM) |
| Pomalidomide | CRBN | 1 µM | 0.5 |
| Inactive Analogue | CRBN | 1 µM | > 100 |
| Compound X | Off-target #1 | 1 µM | > 100 |
Table 1: Example data from a competitive displacement assay. A low IC₅₀ for a known binder (Pomalidomide) and a high IC₅₀ for an inactive analogue demonstrate specificity.
Part 2: Orthogonal Validation and Target Identification
While in-gel methods are excellent for initial validation, they rely on knowing the molecular weight of your target. The following methods provide unbiased target identification and confirm specificity in a cellular context.
Method 3: Mass Spectrometry-Based Chemical Proteomics
This is the most powerful and unbiased method for identifying all protein targets of a probe.[5][11] Instead of "clicking" a fluorophore, an azide-biotin tag is attached to the probe-labeled proteins. Biotin's high affinity for streptavidin is then used to enrich the labeled proteins, which are subsequently identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Causality: By comparing the proteins enriched from a probe-treated sample versus a control sample (e.g., DMSO or a competition control), one can identify bona fide targets. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), provide superior accuracy by allowing direct comparison of probe-labeled and control samples within the same MS run, minimizing experimental variability.[12]
Caption: Workflow for chemical proteomics-based target identification.
Method 4: Genetic Validation
Genetic knockdown (using siRNA) or knockout (using CRISPR/Cas9) of the putative target protein is the gold standard for validating on-target activity in a cellular environment.[13]
Causality: If the probe specifically binds to a target protein, eliminating that protein from the cell should abrogate labeling. A comparison of the in-gel fluorescence profile between wild-type cells and knockdown/knockout cells will show a specific loss of the band corresponding to the target protein, while off-target bands should remain unaffected. This provides powerful, orthogonal evidence that the labeling event is target-dependent.
Experimental Protocol: Genetic Knockdown Validation
-
Cell Culture: Culture two populations of cells: one treated with siRNA targeting your gene of interest (e.g., CRBN) and one with a non-targeting control siRNA.
-
Verification of Knockdown: After 48-72 hours, lyse a portion of the cells and perform a Western blot with an anti-CRBN antibody to confirm successful protein knockdown.
-
Probe Labeling: Lyse the remaining cells and perform in-gel fluorescence profiling (Method 1) on lysates from both the knockdown and control populations.
-
Analysis: Compare the fluorescent gel scans. A significant reduction or complete disappearance of the band at the correct molecular weight for CRBN in the siRNA-treated lysate, but not the control lysate, confirms specific on-target labeling.
Part 3: Comparison with Alternative Technologies
No single technology is perfect. Understanding the advantages and disadvantages of this compound relative to other common labeling methods is crucial for experimental design.
| Technology | Principle | Advantages | Disadvantages |
| Alkyne Probe (This Guide) | Non-covalent binding followed by bioorthogonal "click" chemistry ligation of a reporter.[2] | Small, minimally perturbing tag; highly specific click reaction; versatile for multiple readouts (fluorescence, MS).[14] | Two-step process; CuAAC requires copper, which can be toxic to live cells (though copper-free SPAAC is an alternative).[2] |
| Photoaffinity Labeling (PAL) | Probe contains a photo-reactive group (e.g., diazirine) that forms a covalent bond with proximal amino acids upon UV irradiation. | Forms a direct covalent bond upon UV activation, capturing even weak or transient interactions; can be used in live cells. | Can be inefficient; UV irradiation can damage cells; can crosslink to non-specific proximal proteins ("proximity labeling"). |
| Genetically Encoded Tags (e.g., GFP, HaloTag) | Target protein is genetically fused to a reporter protein (GFP) or an enzyme tag (HaloTag) that can be covalently labeled.[15] | Highly specific to the protein of interest; enables live-cell imaging and tracking. | Requires genetic modification of cells; large tags can alter protein function, localization, or expression; overexpression artifacts are common.[15][16] |
| Label-Free Methods (e.g., CETSA) | Measures the change in thermal stability of a protein upon ligand binding. Target engagement stabilizes the protein against heat-induced denaturation. | No modification of the compound or protein is needed; can be performed in live cells and tissues. | Indirect measure of binding; lower throughput; not suitable for all proteins; requires specific antibodies for readout. |
Table 2: Comparison of different protein labeling and target engagement validation technologies.
Conclusion and Best Practices
Validating the specificity of a chemical probe like this compound is not a single experiment but a systematic process of building confidence through orthogonal lines of evidence.
-
Start Broad: Begin with in-gel fluorescence profiling to visualize the complete labeling landscape.
-
Demonstrate Specificity: Use competitive displacement with a known, unlabeled ligand to show saturable, on-target binding and calculate an IC₅₀.
-
Unbiased Identification: Employ mass spectrometry-based proteomics to definitively identify on-target and potential off-target interactors in an unbiased manner.
-
Confirm in a Cellular Context: Use genetic knockdown or knockout as the ultimate validation that the observed labeling is dependent on the presence of the target protein in cells.
By rigorously applying this multi-pronged strategy, you can confidently establish the specificity of your probe, ensuring that your subsequent biological discoveries are built on a solid and reliable foundation.
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A Senior Application Scientist's Guide: Comparing Terminal Alkyne Handles like 2-(But-3-YN-2-YL)isoindoline-1,3-dione with Modern Bioorthogonal Probes
Introduction
In the intricate landscape of chemical biology, drug development, and molecular imaging, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful arsenal of reactions that can proceed within living systems without interfering with endogenous biochemical processes.[1] The term, coined by Carolyn R. Bertozzi, describes reactions between two functional groups—a chemical reporter and a probe—that are mutually reactive but inert to the complex functionality of a cell.
The selection of a bioorthogonal "handle" is a critical decision that dictates the efficiency, specificity, and applicability of a labeling strategy. This guide provides an in-depth comparative analysis of a classic terminal alkyne handle, represented by 2-(But-3-YN-2-YL)isoindoline-1,3-dione, against the modern titans of bioorthogonal chemistry: the strained cyclooctynes used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the highly reactive dienophiles employed in the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions for their specific applications.
Section 1: Profiling the Terminal Alkyne Handle: this compound
The molecule this compound serves as an exemplar of a traditional bioorthogonal handle. Its utility is defined by two key components: the reactive terminal alkyne group and the bulky, stable isoindoline-1,3-dione (also known as a phthalimide) moiety.
-
The Reactive Moiety: Terminal Alkyne: The terminal alkyne is one of the foundational handles in bioorthogonal chemistry. It is small, relatively stable, and absent from most biological systems, making it an excellent chemical reporter.[2] Its primary mode of bioorthogonal reactivity is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3]
-
The Phthalimide Group: The phthalimide group in this molecule is a common protecting group for primary amines. In a synthetic context, this structure would typically arise from the reaction of phthalic anhydride with an amino-alkyne. Functionally, it adds steric bulk and hydrophobicity, which can influence the reagent's solubility and permeability.[4]
Primary Bioorthogonal Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
First described by Sharpless and Meldal, the CuAAC reaction is the quintessential "click chemistry" reaction, forming a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[5] The reaction is renowned for its high efficiency, specificity, and quantitative yields.[6] However, its application in living systems is constrained by its reliance on a copper(I) catalyst, which is cytotoxic.[7][5] Copper ions can generate reactive oxygen species (ROS) and interfere with cellular processes, largely limiting CuAAC to in vitro applications or fixed-cell studies.[6][8]
Application Scientist's Insight: The causality behind using a copper catalyst is rooted in orbital mechanics. Copper(I) dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed Huisgen cycloaddition, which requires high heat and pressure.[3] It also ensures the specific formation of the 1,4-disubstituted triazole regioisomer, providing product uniformity.[3] This makes CuAAC an exceptionally reliable tool for creating bioconjugates like antibody-drug conjugates (ADCs) or for labeling proteins in cell lysates where cytotoxicity is not a concern.[9]
Section 2: A Comparative Analysis of Bioorthogonal Handles
The limitations of CuAAC in living systems spurred the development of catalyst-free bioorthogonal reactions. The two most prominent classes are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) ligation.
Quantitative Performance Comparison
The choice of a bioorthogonal reaction is a trade-off between reaction speed, handle size, stability, and biocompatibility. The second-order rate constant (k₂) is a critical metric, as it dictates how quickly a reaction will proceed at low, biologically relevant concentrations.
| Feature | Terminal Alkyne (CuAAC) | Strained Cyclooctyne (SPAAC) | Strained Alkene/Alkyne (IEDDA) |
| Reaction Partner | Azide | Azide | Tetrazine |
| Typical Handle | This compound | BCN, DBCO, DIFO | TCO, Norbornene |
| k₂ (M⁻¹s⁻¹) | ~1 - 100[6] | ~0.1 - 1[10] | Up to 10⁶[11][12] |
| Catalyst Required? | Yes (Copper I) | No | No |
| Biocompatibility | Low (in vivo) due to catalyst toxicity[7] | High, truly bioorthogonal[13][] | High, truly bioorthogonal[15] |
| Handle Size | Small (alkyne) to large (with protecting group) | Moderate to Large | Small (Norbornene) to Moderate (TCO) |
| Handle Stability | High | Generally stable, but can react with thiols | High (TCO), but can be isomerized |
| Key Applications | In vitro bioconjugation, proteomics, materials science[6][9] | Live-cell imaging, metabolic labeling, surface modification[8][16] | In vivo imaging, pre-targeting, click-to-release drug delivery[17][18] |
Application Scientist's Insight:
-
Kinetics is King for In Vivo Work: The IEDDA reaction between a tetrazine and a trans-cyclooctene (TCO) is several orders of magnitude faster than SPAAC.[19][20] This exceptional speed is not just an academic curiosity; it is the enabling factor for in vivo applications like pre-targeted radioimaging.[21][22] In a pre-targeting scenario, a slow-clearing antibody modified with a TCO is administered first. Once it localizes to the target (e.g., a tumor) and unbound antibody is cleared from circulation, a fast-clearing, radiolabeled tetrazine is injected. The ultra-fast IEDDA reaction ensures that the tetrazine "clicks" to the TCO-antibody at the target site before the tetrazine itself is cleared from the body. A slower reaction like SPAAC would be far less efficient under these dilute, time-sensitive conditions.[18]
-
SPAAC: The Workhorse of Live-Cell Imaging: While slower than IEDDA, SPAAC is more than fast enough for most live-cell labeling applications.[16] The key advantage of SPAAC is the exceptional stability and bioorthogonality of its azide reaction partner. The azide group is extremely small, metabolically stable, and completely abiotic, making it the ideal reporter for metabolic labeling studies, such as tracking newly synthesized proteins or glycans.[7][8]
-
The Enduring Role of CuAAC: Despite its limitations in vivo, CuAAC remains a gold standard for in vitro work. Its reliability, high yields, and the commercial availability of a vast library of alkyne- and azide-containing reagents make it indispensable for routine bioconjugation, diagnostics development, and materials science.[6][9]
Section 3: Experimental Design & Protocols
The trustworthiness of any bioorthogonal labeling experiment hinges on the careful selection of the reaction and rigorous validation.
Decision Pathway for Selecting a Bioorthogonal Handle
The following workflow provides a logical framework for choosing the appropriate chemistry based on the experimental context.
Experimental Protocol 1: In Vitro Protein Labeling via CuAAC
This protocol describes the labeling of an azide-modified protein with an alkyne-functionalized fluorescent dye, a typical application for a handle like this compound.
Objective: To covalently attach a fluorescent probe to an azide-containing protein for subsequent detection.
Materials:
-
Azide-modified Protein (e.g., 1 mg/mL in PBS, pH 7.4)
-
Alkyne-Fluorophore (e.g., 10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)
-
Sodium Ascorbate (100 mM stock in water, freshly prepared)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., PD-10)
Methodology:
-
Preparation of Reagents: In separate microcentrifuge tubes, prepare the final concentrations of your reagents. For a 100 µL final reaction volume with a 10-fold molar excess of dye:
-
To 1 mg of a 50 kDa protein (~20 nmol), you will add 200 nmol of the alkyne-fluorophore.
-
-
Pre-complexation of Copper:
-
Causality: THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state, preventing its disproportionation and protecting the target protein from oxidative damage.[5]
-
In a fresh tube, mix 2 µL of 50 mM CuSO₄ with 10 µL of 50 mM THPTA. Vortex briefly. This creates a 1:5 copper-to-ligand ratio.
-
-
Reaction Assembly:
-
In a 1.5 mL tube, add the azide-modified protein solution.
-
Add the 10-fold molar excess of the Alkyne-Fluorophore from the DMSO stock.
-
Add the pre-complexed Copper/THPTA solution.
-
Causality: The reaction is initiated by the addition of a reducing agent. Freshly prepared sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state in situ.[5]
-
Add 5 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction. The final concentration of ascorbate will be 5 mM.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification:
-
Causality: It is critical to remove the excess unreacted alkyne-fluorophore and copper catalyst, which can interfere with downstream analysis.
-
Equilibrate a desalting column with PBS according to the manufacturer's instructions.
-
Apply the reaction mixture to the column and elute with PBS. Collect the fractions containing the now-fluorescently labeled protein.
-
-
Validation: Analyze the labeled protein using SDS-PAGE with in-gel fluorescence scanning to confirm covalent attachment and Coomassie staining to visualize the total protein.
Experimental Protocol 2: Comparative Stability of Bioorthogonal Handles
This protocol provides a framework to assess the stability of different handles under common bioconjugation conditions, a critical self-validating step.[23][24]
Objective: To compare the stability of a cyclooctyne (BCN) and a tetrazine handle on a model protein when exposed to a common biological reductant, Dithiothreitol (DTT).
Materials:
-
BCN-modified BSA (Bovine Serum Albumin) (1 mg/mL in PBS)
-
Tetrazine-modified BSA (1 mg/mL in PBS)
-
Dithiothreitol (DTT) (1 M stock in water)
-
Azide-Fluorophore (for BCN detection)
-
TCO-Fluorophore (for Tetrazine detection)
-
LC-MS system
Methodology:
-
Incubation:
-
Set up four tubes for each handle (BCN and Tetrazine).
-
To two tubes of each, add DTT to a final concentration of 10 mM (a condition often used for disulfide bond reduction).
-
To the other two "control" tubes, add an equivalent volume of water.
-
Incubate all tubes for 24 hours at 37°C.
-
-
Quenching & Labeling:
-
After 24 hours, add a 20-fold molar excess of the complementary fluorescent probe (Azide-Fluorophore to the BCN samples, TCO-Fluorophore to the Tetrazine samples).
-
Allow the bioorthogonal reaction to proceed for 1 hour at room temperature. This step will only label the handles that remained intact and reactive after the DTT incubation.
-
-
Analysis:
-
Causality: LC-MS analysis provides a quantitative readout of the protein's mass. A successful labeling event will cause a predictable mass shift corresponding to the addition of the fluorophore. By comparing the DTT-treated samples to the controls, we can quantify the percentage of the handle that degraded.
-
Analyze all samples by LC-MS. Deconvolute the mass spectra to determine the mass of the protein in each sample.
-
-
Data Interpretation:
-
Calculate the percentage of active handle remaining by comparing the intensity of the "labeled" protein peak to the "unlabeled" protein peak in the DTT-treated vs. control samples.
-
Expected Outcome: Studies have shown that some tetrazines can be susceptible to reduction by phosphines or thiols, while cyclooctynes are generally more stable under these conditions.[23] This experiment validates the choice of handle for applications that may involve reducing environments.
-
Conclusion and Future Outlook
The field of bioorthogonal chemistry is dynamic and continually evolving. While the terminal alkyne handle, exemplified by molecules like this compound, remains a cornerstone for reliable in vitro conjugation via CuAAC, the demands of in vivo research have driven the ascendancy of catalyst-free reactions.
-
SPAAC has become the undisputed workhorse for live-cell imaging and metabolic labeling, offering an excellent balance of reactivity and biocompatibility with the unparalleled specificity of the azide reporter.[13][16]
-
IEDDA ligation stands at the pinnacle of reaction speed, enabling sophisticated in vivo applications such as pre-targeted imaging and therapy that were previously unattainable.[17][18]
The future of the field lies in the development of new reaction pairs with even faster kinetics, improved stability, and novel functionalities. Innovations in "click-to-release" strategies, where the bioorthogonal reaction triggers the cleavage of a bond to release a therapeutic agent, are poised to transform targeted drug delivery.[18][20] Furthermore, the creation of mutually orthogonal reaction pairs will allow for simultaneous, multi-target labeling within the same biological system, offering an unprecedented view of complex cellular processes.[25] As scientists continue to push the boundaries of what is possible, the careful selection and validation of bioorthogonal handles will remain the bedrock of successful and impactful research.
References
- Rolf Huisgen, who first introduced the concept of azide-alkyne 1,3-dipolar cycloaddition in the 1950s, pioneered this reaction. (Source: Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PubMed Central, )
- BCN-OH is the most famous cyclooctyne, known for its balance between high reactivity and small size. (Source: Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine, )
- A metal-free alternative approach to coupling could employ the reaction of an alkyne that is strained in combination with an azide (strain-promoted azide–alkyne cycloaddition, SPAAC). (Source: Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing), )
- Inverse Electron-Demand Diels-Alder (IEDDA) was introduced in 2008 by Blackman et al. as the fastest bioorthogonal reaction.
- In recent years, strain-promoted azide-alkyne cycloaddition (SPAAC) reaction has been widely used in many fields such as biomedicine and materials science due to its high efficiency, rapidity, high selectivity, and bioorthogonality. (Source: Strain-Promoted Azide-Alkyne Cycloaddition, )
- The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in the fields of chemical biology, drug development, and materials science. (Source: The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) - Benchchem, )
- The rate constants of the IEDDA reaction can span a range of many orders of magnitude depending on the used tetrazine and dienophile structure, with some achieving second-order rate constants up to 10⁶ M⁻¹ s⁻¹. (Source: Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - Frontiers, )
- SPAAC has good bioorthogonality and can be used in living cells or tissues without interfering with biological biochemical processes. (Source: Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- The inverse electron-demand Diels–Alder (IEDDA) reaction has exceptionally fast kinetics, with second-order rate constants exceeding 10⁶ M⁻¹ s⁻¹ for optimized partners. (Source: Inverse electron-demand Diels–Alder reaction - Grokipedia, )
- Cyclooctyne chemistry, specifically SPAAC, is a powerful bioorthogonal tool for covalently labeling azide-modified biomolecules within living cells. (Source: Cyclooctyne Chemistry: A Bioorthogonal Tool for Live-Cell Fluorescence Imaging - Benchchem, )
- The inverse electron demand Diels-Alder (DAINV or IEDDA) is a cycloaddition between an electron-rich dienophile and an electron-poor diene. (Source: Inverse electron-demand Diels–Alder reaction - Wikipedia, )
- The IEDDA reaction has a fast reaction rate, does not require a catalyst, and demonstrates excellent biocompatibility in various media. (Source: Inverse Electron Demand Diels-Alder Reaction (IEDDA)
- This review provides an overview and comparison of established and emerging bioorthogonal reactions, including Staudinger ligation, CuAAC, SPAAC, and tetrazine ligation.
- Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. (Source: Bioorthogonal chemistry - Wikipedia, )
- This review focuses on azide-based bioorthogonal click chemistry, including CuAAC, SPAAC, and Staudinger ligation, and their applications in glycobiology. (Source: Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - MDPI, )
- This comparative study assesses the stability of common click handles across a range of standard reaction conditions to inform selection for specific applications.
- Raman microscopy is presented as a tool for kinetic analysis of bioorthogonal reactions, overcoming shortcomings of other methods for intracellular applications. (Source: Kinetic analysis of bioorthogonal reaction mechanisms using Raman microscopy - Faraday Discussions (RSC Publishing) DOI:10.1039/C9FD00057G, )
- The tetrazine ligation, an inverse electron-demand Diels-Alder reaction, is highlighted for its fast kinetics, selectivity, and aqueous compatibility, making it suitable for in vivo and in vitro applications.
- This guide compares the TCO-tetrazine ligation with the DBCO-tetrazine reaction, emphasizing the superior kinetics of the TCO-tetrazine pair for in vivo studies. (Source: A Head-to-Head Battle of Bioorthogonal Reactions: Methyltetrazine-PEG2-DBCO vs. TCO-Tetrazine for In Vivo Studies - Benchchem, )
- The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely applied bioorthogonal reaction due to its fast kinetics and high efficiency, though copper toxicity is a concern for in vivo use. (Source: Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PubMed, )
- This guide compares alternative bioorthogonal handles for site-specific peptide modification, including IEDDA, SPAAC, and Photo-Click Chemistry.
- Tetrazine ligation is highlighted as an ideal tool for in vivo applications, particularly for pretargeted nuclear molecular imaging, due to its high specificity and impressive rate constants. (Source: Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - NIH, )
- Bioorthogonal functional groups must be kinetically and metabolically stable, yet react rapidly with complementary probes under physiological conditions. (Source: Developing bioorthogonal probes to span a spectrum of reactivities - PMC - PubMed Central, )
- This study compares ¹⁸F-labelled tetrazines for in vivo pre-targeting, highlighting the trade-off between pharmacokinetic suitability and reaction kinetics. (Source: Comparison of state-of-the-art bio-orthogonal reactions with respect to...
- This paper compares hydrogels formed via different bioorthogonal reactions (SPAAC, SPOQC, iEDDA) by examining their gelation times and mechanical properties.
- This article reviews advances in tetrazine bioorthogonal chemistry, focusing on the synthesis of new tetrazines and dienophiles to expand their applications. (Source: Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC - NIH, )
- This paper discusses the development of bioorthogonally activated fluorogenic probes for precise imaging, including those based on CuAAC and other click reactions. (Source: Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E, )
- The IEDDA click reaction of tetrazine (Tz) with trans-cyclooctene (TCO) is highlighted for its exceptionally high rate and biocompatibility, making it a valuable tool for protein modification.
- This study surveys the stability of common click handles across a range of ligation conditions, identifying incompatible combinations and determining kinetic half-lives.
- Tetrazine/alkene coupling pairs are presented as a "click type" chemistry that reacts quickly and orthogonally in living cells without catalysts.
- This guide compares the norbornene handle with other bioorthogonal handles like cyclooctynes, providing data on reaction types and kinetics.
- This review discusses the challenges and strategies for applying bioorthogonal reactions in vivo, covering various ligation and cleavage reactions. (Source: In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms, )
- This article reviews recent developments in bioorthogonal fluorescent probe design for in cellulo and in vivo imaging, including multicolor and super-resolution applications. (Source: Bioorthogonal Reactions in Bioimaging - PMC - NIH, )
- PubChem entry for 2-(But-3-en-2-yl)isoindoline-1,3-dione, providing chemical and physical properties. (Source: 2-(But-3-en-2-yl)isoindoline-1,3-dione - PubChem, )
- An overview of bioorthogonal chemistry, its key principles, and a comparison of major reaction types including Staudinger ligation, SPAAC, and tetrazine ligation. (Source: Overview of Bioorthogonal Chemistry - ChemPep, )
- Chemical properties and applications of N-(3-Butynyl)phthalimide (2-(But-3-yn-1-yl)isoindoline-1,3-dione), a related terminal alkyne. (Source: 2-(But-3-yn-1-yl)isoindoline-1,3-dione Cas 14396-90-8 - BIOSYNCE, )
- An overview of bioorthogonal reactions, with a focus on the exceptional kinetics and biocompatibility of the Inverse Electron Demand Diels–Alder (IEDDA) reaction. (Source: Examples of bioorthogonal reactions useful for bioconjugation and...
- An overview of bioconjugation techniques, including amide bond formation, thiol-maleimide reaction, and click chemistry (CuAAC and copper-free variants).
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Comparative Bioactivity of 2-(But-3-YN-2-YL)isoindoline-1,3-dione and its Analogs: A Technical Guide
This guide provides a comparative analysis of the potential bioactivity of the novel compound 2-(But-3-YN-2-YL)isoindoline-1,3-dione against its well-characterized analogs, including thalidomide, lenalidomide, and pomalidomide. Drawing upon extensive research into the established mechanisms of these immunomodulatory drugs (IMiDs), we will explore the anticipated biological effects and provide a comprehensive roadmap for the experimental validation of this novel chemical entity.
Introduction: The Isoindoline-1,3-dione Scaffold - A Privileged Structure in Drug Discovery
The isoindoline-1,3-dione, or phthalimide, core is a foundational structure in medicinal chemistry, giving rise to a class of compounds with profound biological activities.[1] The journey of phthalimide derivatives in medicine has been transformative, from the historical challenges associated with thalidomide to the development of highly effective second and third-generation immunomodulatory drugs like lenalidomide and pomalidomide.[1][2] These agents have revolutionized the treatment of hematological malignancies, particularly multiple myeloma, and continue to be investigated for a range of other cancers and inflammatory conditions.[3][4][5][6]
The core principle behind the therapeutic efficacy of these molecules lies in their ability to modulate the immune system and interfere with key cellular processes that drive disease.[7][8] This guide focuses on a novel analog, this compound, and aims to provide a predictive comparison of its bioactivity based on the well-established profiles of its predecessors. Furthermore, we present a detailed experimental framework for its synthesis and biological evaluation.
The Established Analogs: A Foundation for Comparison
The bioactivities of thalidomide, lenalidomide, and pomalidomide are multifaceted, encompassing immunomodulatory, anti-angiogenic, and direct anti-tumor effects.[8][9] Understanding these mechanisms is crucial for predicting the potential of novel analogs.
Mechanism of Action: The Role of Cereblon
A pivotal discovery in understanding the action of IMiDs was the identification of cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, as their primary molecular target.[10] By binding to CRBN, IMiDs alter the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates.[9][]
Key neo-substrates include the Ikaros family zinc finger transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[9] The degradation of these transcription factors is central to both the anti-myeloma and immunomodulatory effects of IMiDs.
A Comparative Overview of Key Analogs
| Compound | Key Structural Features | Primary Bioactivities | Clinical Applications |
| Thalidomide | The parent compound with a glutarimide ring attached to the phthalimide core. | Anti-angiogenic, immunomodulatory, anti-inflammatory.[2][3] | Multiple myeloma, erythema nodosum leprosum.[2] |
| Lenalidomide | An amino-phthalimide analog of thalidomide.[12] | More potent immunomodulatory and anti-tumor activity than thalidomide.[4][5] | Multiple myeloma, myelodysplastic syndromes, mantle cell lymphoma.[4][6] |
| Pomalidomide | A 4-amino and a carbonyl group on the phthalimide ring.[] | Highly potent, with strong anti-angiogenic and direct anti-myeloma effects.[3][7][9] | Relapsed and refractory multiple myeloma, AIDS-related Kaposi sarcoma.[3] |
The increasing potency from thalidomide to pomalidomide is attributed to enhanced binding affinity for CRBN and more efficient degradation of target proteins.[10][]
The Novel Compound: this compound
The introduction of a butynyl group at the N-position of the isoindoline-1,3-dione core in this compound presents an intriguing structural modification. While direct biological data for this specific compound is not yet available, we can hypothesize its potential activities based on structure-activity relationships within the broader class of phthalimide derivatives. The alkyne functionality could influence the compound's metabolic stability, distribution, and interaction with biological targets.
Proposed Experimental Workflow for Bioactivity Evaluation
To ascertain the comparative bioactivity of this compound, a systematic experimental approach is essential. This workflow is designed to assess its anticancer and immunomodulatory properties in a stepwise manner.
Caption: A stepwise experimental workflow for the comprehensive bioactivity evaluation of novel isoindoline-1,3-dione analogs.
Step 1: Synthesis and Characterization
The synthesis of N-substituted isoindoline-1,3-dione derivatives is typically achieved through the condensation of phthalic anhydride with the corresponding primary amine.[1][13]
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in glacial acetic acid.
-
Amine Addition: Add 3-butyn-2-amine (1 equivalent) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Step 2: In Vitro Bioactivity Assessment
The initial screening for anticancer activity involves assessing the cytotoxicity of the novel compound against a panel of human cancer cell lines, particularly those relevant to the known activities of IMiDs, such as multiple myeloma (e.g., MM.1S, RPMI-8226) and other hematological and solid tumor cell lines.[14][15][16]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and the reference compounds (lenalidomide, pomalidomide) for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.
The immunomodulatory effects can be evaluated by measuring cytokine production and T-cell proliferation in peripheral blood mononuclear cells (PBMCs).[5][10]
Protocol: Cytokine Release Assay
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Culture PBMCs in the presence of a stimulant (e.g., lipopolysaccharide for TNF-α) and various concentrations of the test compound.
-
Supernatant Collection: After 24-48 hours, collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the levels of key cytokines such as TNF-α, IL-2, and IFN-γ using ELISA or a multiplex cytokine assay.
Step 3: Mechanistic Studies
To determine if the novel compound acts through the established CRBN-dependent pathway, a series of mechanistic studies are necessary.
Caption: The canonical CRBN-mediated mechanism of action for immunomodulatory drugs (IMiDs).
Protocol: Western Blot for IKZF1/IKZF3 Degradation
-
Cell Treatment: Treat multiple myeloma cells with the test compound for various time points (e.g., 2, 4, 8, 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation.
Step 4: In Vivo Efficacy and Toxicology
Promising candidates from in vitro studies should be advanced to in vivo models to assess their anti-tumor efficacy and safety profiles.[17][18]
Protocol: Human Tumor Xenograft Model
-
Tumor Implantation: Subcutaneously implant human multiple myeloma cells into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: Allow the tumors to reach a palpable size.
-
Treatment: Randomize the mice into treatment groups (vehicle control, test compound, positive control) and administer the compounds daily via an appropriate route (e.g., oral gavage).
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative in vitro Cytotoxicity (IC₅₀ in µM)
| Cell Line | This compound | Lenalidomide | Pomalidomide |
| MM.1S | Experimental Data | Reference Data | Reference Data |
| RPMI-8226 | Experimental Data | Reference Data | Reference Data |
| HeLa | Experimental Data | Reference Data | Reference Data |
| A549 | Experimental Data | Reference Data | Reference Data |
Table 2: Comparative Immunomodulatory Activity
| Assay | This compound | Lenalidomide | Pomalidomide |
| TNF-α Inhibition (IC₅₀ in µM) | Experimental Data | Reference Data | Reference Data |
| IL-2 Production (EC₅₀ in µM) | Experimental Data | Reference Data | Reference Data |
Conclusion
The isoindoline-1,3-dione scaffold continues to be a fertile ground for the discovery of novel therapeutics. While the precise bioactivity of this compound remains to be experimentally determined, its structural relationship to potent immunomodulatory agents suggests a high potential for interesting biological effects. The comprehensive experimental guide provided herein offers a robust framework for elucidating its mechanism of action and therapeutic potential. Through systematic evaluation, we can determine if this novel analog represents a significant advancement in the field of immunomodulatory drugs.
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A Comparative Guide to the In Vitro and In Vivo Performance of 2-(But-3-YN-2-YL)isoindoline-1,3-dione Based Probes
This guide provides a comprehensive comparison of the in vitro and in vivo performance of chemical probes based on the 2-(But-3-YN-2-YL)isoindoline-1,3-dione scaffold. This molecule is a derivative of thalidomide, a well-known drug with a range of biological activities, and is functionalized with a terminal alkyne group.[1] This alkyne moiety serves as a bioorthogonal handle, enabling the use of these probes in a variety of applications, including "click" chemistry for visualization and proteomics.
While specific experimental data for the exact this compound molecule is not extensively available in publicly accessible literature, this guide will synthesize findings from closely related isoindoline-1,3-dione derivatives to provide a robust framework for understanding their performance. The insights and protocols provided herein are intended to guide researchers, scientists, and drug development professionals in the effective design and application of this promising class of chemical probes.
The this compound Scaffold: A Versatile Tool in Chemical Biology
The isoindoline-1,3-dione core is a key pharmacophore found in thalidomide and its analogs, which are known for their immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[2][3] The addition of a butynyl group introduces a terminal alkyne, a versatile functional group in bioorthogonal chemistry. This allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This "clickability" makes these probes powerful tools for a range of applications, from in-cell imaging to target identification and validation.
Below is a diagram illustrating the general structure of the probe and its potential applications through bioorthogonal ligation.
Caption: Workflow for in vitro cytotoxicity testing.
In Vivo Performance Evaluation
Moving from a controlled in vitro environment to a complex living organism presents numerous challenges, including bioavailability, metabolism, and off-target effects. Therefore, in vivo studies are essential for validating the therapeutic potential or imaging capabilities of a probe.
Common In Vivo Models and Assessment Methods
-
Xenograft Models: To evaluate anticancer activity, human cancer cells are implanted into immunocompromised mice. The probe is then administered, and its effect on tumor growth, animal survival, and body weight is monitored over time. [4]* Analgesic Models: The analgesic properties of isoindoline-1,3-dione derivatives can be assessed using models such as the acetic acid-induced writhing test in mice. The reduction in the number of writhes compared to a control group indicates analgesic activity. [5][6]* Bioimaging Studies: The terminal alkyne on the this compound probe is particularly useful for in vivo imaging. After administration of the probe, an azide-functionalized fluorophore can be injected, which will "click" to the probe at its sites of accumulation. The distribution of the probe can then be visualized using non-invasive imaging techniques like fluorescence imaging. [7]
Quantitative In Vivo Performance of Isoindoline-1,3-dione Derivatives
The following table provides examples of the in vivo performance of isoindoline-1,3-dione derivatives.
| Compound Class | Animal Model | Assay | Performance Metric | Result | Reference |
| N-benzylisoindole-1,3-dione | Nude mice with A549 xenografts | Anticancer Therapy | Tumor Growth Inhibition | Significant reduction in tumor volume compared to control | [4] |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Laboratory mice | Acetic Acid Writhing Test | Analgesic Activity | 1.6 times more active than metamizole sodium | [5] |
| IMiD-1 (Lenalidomide) | Nude mice with tumor xenografts | Anti-angiogenic Activity | Tumor Growth Inhibition | Significant inhibition of tumor growth | [2] |
Detailed Protocol: In Vivo Anticancer Efficacy in a Xenograft Model
This protocol describes a general procedure for evaluating the in vivo anticancer efficacy of a this compound based probe in a nude mouse xenograft model. [4] Objective: To assess the ability of the probe to inhibit tumor growth in a living animal.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line (e.g., A549-Luc, expressing luciferase for imaging) [4]* Matrigel
-
This compound probe formulated for injection
-
Calipers
-
In vivo imaging system (for luciferase-expressing cells)
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of 5 x 10⁶ A549-Luc cells in 100 µL of a 1:1 mixture of medium and Matrigel into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Treatment: Randomly divide the mice into treatment and control groups. Administer the probe (e.g., via intraperitoneal injection) to the treatment group according to a predetermined dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Bioluminescence Imaging: If using luciferase-expressing cells, image the mice periodically using an in vivo imaging system after injecting luciferin to monitor tumor burden.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth curves between the treatment and control groups to determine efficacy.
Caption: Workflow for in vivo anticancer efficacy testing.
Comparison of In Vitro and In Vivo Performance and the Role of the Alkyne Moiety
A direct correlation between in vitro potency and in vivo efficacy is not always observed. A probe that is highly active in a cell-based assay may show poor performance in an animal model due to factors such as:
-
Pharmacokinetics: Poor absorption, rapid metabolism, or fast clearance can prevent the probe from reaching its target at a sufficient concentration.
-
Bioavailability: The probe may not be able to effectively cross biological barriers to reach the target tissue.
-
Toxicity: The probe may exhibit unforeseen toxicity in the whole organism that was not apparent in cell culture.
The this compound scaffold, with its terminal alkyne, offers a significant advantage in bridging the gap between in vitro and in vivo studies. The ability to "click" a fluorescent dye or an affinity tag onto the probe in vivo allows for:
-
Pharmacokinetic and Biodistribution Studies: The localization and clearance of the probe can be tracked in real-time, providing valuable information to explain its in vivo efficacy (or lack thereof).
-
Target Engagement Verification: By recovering the probe and its bound partners from tissues, researchers can confirm that it is engaging its intended target in the complex in vivo environment.
Conclusion
Probes based on the this compound scaffold represent a powerful and versatile class of chemical tools. By combining the proven biological activities of the isoindoline-1,3-dione core with the bioorthogonal reactivity of the terminal alkyne, these probes are well-suited for a wide range of applications in drug discovery and chemical biology. While a comprehensive dataset for this specific molecule is yet to be published, the performance of closely related analogs suggests significant potential. A thorough characterization of both the in vitro and in vivo properties, as outlined in this guide, is essential for the successful development and application of these promising molecules.
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Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. [Link]
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In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems. Oncotarget. [Link]
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Design, synthesis, and biological evaluation of new thalidomide–donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflammation. RSC Medicinal Chemistry. [Link]
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[(18)F]-labeled isoindol-1-one and isoindol-1,3-dione derivatives as potential PET imaging agents for detection of beta-amyloid fibrils. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Journal of Chemistry. [Link]
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Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. [Link]
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Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Polycyclic Aromatic Compounds. [Link]
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Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. Journal of Biomolecular Structure and Dynamics. [Link]
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Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Angewandte Chemie International Edition. [Link]
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A Guide to Assessing Reproducibility and Robustness of Assays Utilizing 2-(But-3-YN-2-YL)isoindoline-1,3-dione and its Analogs
For researchers, scientists, and drug development professionals, the isoindoline-1,3-dione scaffold is a cornerstone of medicinal chemistry, recognized for its wide array of biological activities.[1] Derivatives of this versatile structure have shown promise as analgesic, anti-inflammatory, anticonvulsant, antibacterial, and antifungal agents.[2][3][4] This guide provides an in-depth analysis of the critical factors influencing the reproducibility and robustness of assays involving a specific derivative, 2-(But-3-YN-2-YL)isoindoline-1,3-dione. Furthermore, we will explore a comparative framework against alternative compounds, supported by established experimental protocols.
The unique structural feature of this compound, the terminal alkyne group, suggests its potential utility as a chemical probe for "click chemistry" applications, such as in activity-based protein profiling (ABPP) or for the synthesis of more complex bioactive molecules. This guide will, therefore, address its application in both direct biological assays and as a synthetic building block, with a focus on ensuring reliable and consistent results.
I. Understanding the Isoindoline-1,3-dione Scaffold: A Foundation for Robust Assay Design
The phthalimide moiety, the core of isoindoline-1,3-dione, is a privileged structure in drug discovery due to its ability to engage in various biological interactions. Its derivatives have been investigated for a range of therapeutic applications, including as anticancer agents and inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5][6][7][8]
The biological activity of these compounds is highly dependent on the nature of the substituent at the nitrogen atom of the isoindoline ring system.[3][4] In the case of this compound, the butynyl group introduces both steric and electronic features that can influence its biological targets and off-target effects.
II. Comparative Analysis: A Framework for Method Validation
To objectively assess the performance of this compound in an assay, a direct comparison with a suitable alternative is essential. The choice of an alternative will depend on the specific application. For instance, if evaluating its potential as a cholinesterase inhibitor, a known inhibitor like rivastigmine or a structurally similar isoindoline-1,3-dione derivative without the alkyne group could be used as a comparator.[9]
Key Performance Indicators for Assay Comparison:
| Parameter | This compound | Alternative Compound (e.g., 2-ethylisoindoline-1,3-dione) | Rationale for Comparison |
| Potency (IC50/EC50) | To be determined experimentally | To be determined experimentally | A direct measure of the compound's effectiveness in the assay. |
| Selectivity | To be determined against a panel of related targets | To be determined against a panel of related targets | Assesses the compound's specificity and potential for off-target effects. |
| Solubility | To be determined in assay buffer | To be determined in assay buffer | Poor solubility can lead to inconsistent results and artifacts. |
| Stability | To be assessed over the time course of the experiment | To be assessed over the time course of the experiment | Degradation of the compound can affect its apparent activity. |
| Mechanism of Action | To be elucidated | To be elucidated | Understanding how the compound elicits its effect is crucial for data interpretation. |
III. Experimental Protocols for Robust Assay Development
The reproducibility of any assay is contingent on a well-defined and rigorously controlled protocol. Below are detailed methodologies for assays commonly employed for isoindoline-1,3-dione derivatives, which can be adapted for this compound.
A. Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[1]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the chosen alternative compound in the appropriate cell culture medium. Treat the cells and include a vehicle control.
-
Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Causality Behind Experimental Choices:
-
Cell Density: Seeding an optimal number of cells is critical to ensure they are in the logarithmic growth phase during the experiment.
-
Vehicle Control: The use of a vehicle control (the solvent used to dissolve the compound) is essential to account for any effects of the solvent on cell viability.
-
Positive Control: Including a known cytotoxic agent as a positive control validates the assay's ability to detect a decrease in cell viability.
Diagram of the MTT Assay Workflow:
Caption: Workflow for the MTT cell viability assay.
B. Enzyme Inhibition Assay: Cholinesterase Activity
Given the known activity of some isoindoline-1,3-dione derivatives as cholinesterase inhibitors, this is a relevant assay for this compound.[5][8] Ellman's method is a widely used protocol for this purpose.
Protocol:
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Compound Incubation: In a 96-well plate, add the enzyme solution and different concentrations of the test compound or a reference inhibitor. Incubate for a predefined period.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Self-Validating System:
-
Enzyme Activity Control: A control reaction without any inhibitor is necessary to determine the 100% enzyme activity level.
-
Substrate and Reagent Blanks: Blanks without the enzyme or substrate are included to correct for any non-enzymatic hydrolysis of the substrate or background absorbance.
Diagram of the Cholinesterase Inhibition Assay Workflow:
Caption: Workflow for a typical cholinesterase inhibition assay.
IV. Ensuring Reproducibility and Robustness: A Checklist
To ensure the reliability of your findings, consider the following factors:
-
Reagent Quality and Storage: Use high-purity this compound and other reagents. Ensure proper storage conditions to prevent degradation.
-
Instrumentation Calibration: Regularly calibrate all instruments, including pipettes, incubators, and plate readers.
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all assays.
-
Data Analysis Methods: Use consistent and appropriate statistical methods for data analysis.
-
Inter- and Intra-Assay Variability: Perform multiple independent experiments and include technical replicates within each experiment to assess variability.
By implementing these principles and protocols, researchers can confidently assess the biological activity of this compound and other novel compounds, ensuring that their data is both reproducible and robust.
References
-
2-(But-3-en-2-yl)isoindoline-1,3-dione. PubChem. Available from: [Link]
-
Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International. Available from: [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI. Available from: [Link]
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Institutes of Health. Available from: [Link]
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Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. ResearchGate. Available from: [Link]
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Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Springer. Available from: [Link]
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Semantic Scholar. Available from: [Link]
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(But-3-YN-2-YL)isoindoline-1,3-dione
This document provides essential procedural guidance for the safe handling and disposal of 2-(But-3-YN-2-YL)isoindoline-1,3-dione (CAS No. 14396-89-5). As a compound utilized in complex synthetic pathways, its unique structure—featuring a terminal alkyne and a phthalimide group—necessitates a rigorous and informed approach to waste management. This guide is designed for researchers, chemists, and laboratory personnel, offering a framework built on established safety protocols and regulatory standards to ensure both personal safety and environmental compliance.
Core Principles: Hazard Identification and Risk Assessment
Before any handling or disposal begins, a thorough understanding of the compound's potential hazards is paramount. The primary risks associated with this compound stem from its irritant properties and the chemical reactivity of its terminal alkyne functional group.
Inherent Chemical Hazards: Based on data for the compound and structurally similar molecules, the following hazards are identified:
-
Irritation: The compound is known to cause skin, eye, and respiratory irritation.[1][2] Direct contact with the solid material or inhalation of its dust should be strictly avoided.
-
Oral Toxicity: It is classified as harmful if swallowed.[1]
-
Reactivity of the Terminal Alkyne: The terminal alkyne (a C≡C-H bond) is the most significant feature from a safety perspective. Terminal alkynes can form explosive metal acetylides when in contact with certain metals, particularly heavy metals like copper, silver, mercury, and brass fittings. This reaction is a critical consideration in both experimental setups and waste stream management.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Source: Consolidated data from supplier safety information.[1][2]
Mandatory Personal Protective Equipment (PPE)
Based on the risk assessment, the following minimum PPE is required when handling this compound in any form (pure, in solution, or as waste):
-
Eye Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile, must be worn. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[3]
-
Body Protection: A standard laboratory coat is required. For larger quantities or significant spill risk, a chemically impervious apron is recommended.
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to prevent inhalation.[2]
The causality is clear: this level of PPE is not merely a suggestion but a necessary barrier to prevent the compound's irritant effects and mitigate exposure during routine handling or in the event of an accidental release.
Waste Characterization and Regulatory Framework
All chemical waste generated in a laboratory setting is subject to rigorous regulation. In the United States, the primary governing framework is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[4][5][6]
-
Hazardous Waste Identification: Any unwanted this compound, including expired pure chemical, reaction byproducts, and contaminated materials, must be managed as hazardous waste.[7] This classification is due to its inherent toxicological properties (irritant, harmful if swallowed) and reactivity.
-
Generator Status: Your laboratory or institution is classified as a hazardous waste generator. The specific regulations you must follow depend on the total volume of hazardous waste generated per month.[7] It is crucial to be aware of your facility's generator status (Very Small, Small, or Large Quantity Generator) as this dictates storage time limits and administrative requirements.[8]
-
Institutional EHS: Your institution's Environmental Health and Safety (EHS) office is your primary resource. They provide specific guidance on waste container types, labeling protocols, and pickup schedules that are compliant with federal, state, and local regulations.[9] Never proceed with a disposal method that has not been approved by your EHS department.
Step-by-Step Disposal Protocols
The proper disposal procedure depends on the form of the waste. Under no circumstances should this chemical or its solutions be disposed of down the drain.[10]
Protocol 4.1: Disposal of Unused or Expired Solid Compound
-
Container: Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer the material to a new, compatible container that is in good condition.[11]
-
Labeling: Attach a hazardous waste tag, available from your EHS office, to the container. Fill out the tag completely, listing all constituents, including "this compound" and its CAS number (14396-89-5).[7]
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory.[11] Ensure it is stored away from incompatible materials, particularly strong oxidizing agents and heavy metal salts.[12]
-
Pickup: Arrange for pickup by your institution's hazardous waste management service.
Protocol 4.2: Disposal of Contaminated Solid Waste
This stream includes items such as used gloves, weigh boats, contaminated paper towels, and silica gel from chromatography.
-
Segregation: Collect all solid waste contaminated with the compound in a dedicated, plastic-lined hazardous waste container.[10] Do not mix with non-hazardous trash.
-
Labeling: Clearly label the container with a hazardous waste tag, indicating "Solid waste contaminated with this compound".
-
Storage & Pickup: Keep the container sealed when not in use and store it in the satellite accumulation area for EHS pickup.
Protocol 4.3: Disposal of Liquid Waste (Solutions & Reaction Mixtures)
This is the most critical waste stream due to the potential for acetylide formation.
-
Quenching (If Applicable): If the reaction mixture involved strong bases or metals that could form reactive acetylides, it must be carefully quenched. This step must be tailored to the specific reaction chemistry and performed with extreme caution. A general, illustrative procedure involves cooling the reaction mixture in an ice bath and slowly adding a proton source, like isopropanol or a saturated ammonium chloride solution, to neutralize any reactive species.[13] This should only be done by an experienced chemist familiar with the reaction's potential exothermicity.
-
Collection: Collect all liquid waste containing the compound into a designated, compatible, and properly vented hazardous waste container (typically a high-density polyethylene carboy).
-
Labeling: Affix a hazardous waste tag. List all chemical components of the solution with their approximate percentages, including solvents.
-
Storage & Pickup: Keep the container tightly sealed and stored in secondary containment within the satellite accumulation area. Arrange for pickup by your EHS-approved waste handler.
Emergency Procedures: Spill Management
Accidental releases must be handled promptly and safely.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Assess & Secure: If the spill is small and you are trained to handle it, ensure proper PPE is worn. Prevent the spilled material from entering drains.
-
Containment & Cleanup (Solid Spill): Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal as hazardous waste.[12]
-
Containment & Cleanup (Liquid Spill): Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Once absorbed, scoop the material into a suitable container for disposal.[14]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Reporting: Report all spills to your laboratory supervisor and institutional EHS office.
Disposal Decision Workflow
The following diagram outlines the logical steps for managing waste containing this compound.
Caption: Decision workflow for proper segregation and disposal.
References
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Regulation of Laboratory Waste. American Chemical Society. [Link]
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What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
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Comprehensive Handling and Safety Guide for 2-(But-3-YN-2-YL)isoindoline-1,3-dione
This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 2-(But-3-YN-2-YL)isoindoline-1,3-dione (CAS No. 14396-89-5). The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate potential risks associated with this compound.
Chemical Profile and Hazard Identification
This compound is a bifunctional molecule containing a phthalimide group and a terminal alkyne.[1] Understanding the hazards associated with these two moieties is fundamental to a robust risk assessment. The phthalimide structure is generally stable, while the terminal alkyne presents specific reactivity concerns.[2][3]
1.1. Physicochemical Properties
A summary of the key properties of this compound is provided below for quick reference.
| Property | Value | Source |
| CAS Number | 14396-89-5 | [4] |
| Molecular Formula | C₁₂H₉NO₂ | [4] |
| Molecular Weight | 199.21 g/mol | [4] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 107-109°C | [4] |
| Boiling Point | 310°C | [4] |
| Flash Point | 134°C | [4] |
1.2. GHS Hazard Classification
Based on supplier safety data, this compound is classified with the following hazards.[5] Adherence to the corresponding precautionary measures is mandatory.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
1.3. Intrinsic Chemical Hazards
-
Phthalimide Group: While phthalimide itself has relatively low acute toxicity, it is recognized as a potential irritant.[6][7] As a solid, the primary risk is the inhalation of dust particles, which can irritate the respiratory tract.
-
Terminal Alkyne Group: The terminal alkyne (ethynyl group) is a high-energy functional group. Of critical importance is its potential to form explosive metal acetylides with certain metals, particularly copper, silver, and mercury.[2][8] Therefore, contact with these metals, their salts, or alloys (e.g., brass, bronze) must be strictly avoided.
Engineering Controls and Risk Mitigation
The first line of defense is always to minimize exposure through proper engineering controls. Personal Protective Equipment (PPE) is intended to protect against residual risk.
-
Ventilation: All handling of this compound in its solid form or in volatile solvents must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6] The fume hood provides critical protection against respiratory exposure (H335).
-
Designated Area: Establish a designated area within the laboratory specifically for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is required to protect against the identified dermal, ocular, and respiratory hazards.[9][10]
| Protection Type | Specification | Rationale and Best Practices |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[11] | Protects against accidental splashes and airborne particles, directly addressing the "serious eye irritation" hazard (H319). |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | Prevents direct skin contact, mitigating the "skin irritation" hazard (H315). Gloves should be inspected before use and disposed of immediately if contaminated. |
| Body Protection | A flame-retardant laboratory coat, fully buttoned, with long sleeves.[12] | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Not typically required if work is performed within a certified fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with an appropriate particulate filter is mandatory. | Addresses the "respiratory irritation" hazard (H335) from dust inhalation. |
| Footwear | Closed-toe shoes, preferably made of a chemically resistant material.[11][12] | Protects feet from spills. |
Standard Operating Procedure: Handling and Workflow
The following step-by-step workflow is designed to ensure the safe handling of the compound from storage to use.
Key Operational Notes:
-
Tool Selection: Use stainless steel or glass implements for handling. Strictly avoid spatulas or equipment made of copper, brass, or silver to prevent the formation of explosive acetylides.[2][8]
-
Static Discharge: When handling the dry powder, take precautions against static discharge, which could ignite fine dust particles.[13]
Emergency Response Plan
Immediate and appropriate action during an emergency is critical.
5.1. First Aid Measures [5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[14]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.
5.2. Spill Containment and Cleanup
The response to a spill should be methodical to prevent secondary contamination.
Waste Disposal Plan
Chemical waste must be managed in accordance with local, state, and federal regulations to protect the environment.[15][16]
-
Surplus Chemical: Unused or unwanted this compound should be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular trash.
-
Contaminated Labware: Disposable items (gloves, weigh boats, paper towels) that are contaminated with the compound must be collected in a designated, sealed hazardous waste container.
-
Empty Containers: "Empty" containers that once held the chemical should be triple-rinsed with a suitable solvent (e.g., acetone, ethyl acetate). The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste.
-
Disposal Method: The recommended disposal method for this type of organic waste is incineration in a licensed facility equipped with a chemical scrubber.[6] Package and label all waste clearly for pickup by your institution's environmental health and safety department.
References
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2-(But-3-en-2-yl)isoindoline-1,3-dione. PubChem. Available at: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
